Product packaging for 1-(2-Bromoethyl)pyrrolidine(Cat. No.:CAS No. 54035-94-8)

1-(2-Bromoethyl)pyrrolidine

Katalognummer: B1338501
CAS-Nummer: 54035-94-8
Molekulargewicht: 178.07 g/mol
InChI-Schlüssel: SAVGSSSLZPLNLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-(2-Bromoethyl)pyrrolidine is a useful research compound. Its molecular formula is C6H12BrN and its molecular weight is 178.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12BrN B1338501 1-(2-Bromoethyl)pyrrolidine CAS No. 54035-94-8

Eigenschaften

IUPAC Name

1-(2-bromoethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c7-3-6-8-4-1-2-5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVGSSSLZPLNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498361
Record name 1-(2-Bromoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54035-94-8
Record name 1-(2-Bromoethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine and its Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt, compounds of significant interest in synthetic organic chemistry and drug discovery. The document details their structural and physicochemical characteristics, reactivity, and established applications as versatile building blocks for the introduction of the 2-pyrrolidinoethyl moiety. Key experimental protocols for its use in N-alkylation reactions are presented, alongside a discussion of its role in the synthesis of pharmaceutically active molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound is a cyclic secondary amine derivative that serves as a crucial synthetic intermediate. The presence of a reactive bromoethyl group attached to the pyrrolidine nitrogen makes it a potent alkylating agent, enabling the facile introduction of the pyrrolidinoethyl fragment into a wide array of molecules. The pyrrolidine ring itself is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as increased solubility and metabolic stability, as well as to introduce specific stereochemical features.

This compound is most commonly available and handled as its hydrobromide salt, which offers enhanced stability and ease of handling compared to the free base. The hydrobromide salt is a stable, solid material, whereas the free base is a liquid. This guide will cover the properties and applications of both the free base and its hydrobromide salt.

Physicochemical Properties

The physical and chemical properties of this compound and its hydrobromide salt are summarized in the tables below. These tables provide a quick reference for key quantitative data.

This compound (Free Base)
PropertyValueReference(s)
CAS Number 54035-94-8[1][2]
Molecular Formula C₆H₁₂BrN[1][2][3]
Molecular Weight 178.07 g/mol [1][2][3]
Appearance Liquid
Boiling Point 188.2 ± 23.0 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³[3]
Melting Point Not available[3]
Flash Point 67.6 ± 22.6 °C[3]
pKa (of conjugate acid) 9.16 ± 0.20 (Predicted)[2]
Solubility Miscible with most organic solvents.[4]
This compound Hydrobromide
PropertyValueReference(s)
CAS Number 80819-91-6[5]
Molecular Formula C₆H₁₃Br₂N[5]
Molecular Weight 258.98 g/mol [5]
Appearance Beige solid/powder
Melting Point 190-195 °C
Solubility Soluble in water.
Storage Sealed in a dry place at room temperature.

Chemical Reactivity and Applications

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the bromine is electron-deficient and readily attacked by nucleophiles, leading to the displacement of the bromide ion.

Nucleophilic Substitution Reactions

This is the most common reaction pathway for this compound. It serves as an effective alkylating agent for a variety of nucleophiles, including:

  • Amines: To form substituted ethylenediamines.

  • Phenols and Alcohols: To form 2-pyrrolidinoethyl ethers.

  • Thiols: To form 2-pyrrolidinoethyl thioethers.

  • Carbanions and other Carbon Nucleophiles: To form new carbon-carbon bonds.

These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid that is formed as a byproduct. When using the hydrobromide salt of this compound, an additional equivalent of base is required to deprotonate the pyrrolidinium ion to the free base before it can act as an alkylating agent.

Role in Drug Development

The pyrrolidine moiety is a key structural feature in many biologically active compounds. The introduction of a pyrrolidinoethyl group can modulate a molecule's pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. For instance, derivatives of N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized and evaluated as potential antipsychotic agents with potent antidopaminergic properties.[6] The pyrrolidine ring is a common structural element in drugs targeting the central nervous system.[6]

The logical workflow for the incorporation of the pyrrolidinoethyl group into a drug candidate is depicted below.

logical_workflow cluster_synthesis Synthetic Strategy cluster_development Drug Development Cascade A This compound (Alkylating Agent) C N-Alkylation Reaction (Nucleophilic Substitution) A->C B Nucleophilic Precursor (e.g., amine, phenol) B->C D Bioactive Scaffold with Pyrrolidinoethyl Moiety C->D Incorporation of Pyrrolidinoethyl Group E Pharmacological Screening (e.g., Receptor Binding Assays) D->E F Lead Optimization E->F G Drug Candidate F->G

Figure 1: Logical workflow for the use of this compound in drug development.

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a secondary amine using this compound hydrobromide. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.

General Protocol for N-Alkylation

Materials:

  • Secondary amine (1.0 eq.)

  • This compound hydrobromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.5 eq.)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser or heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add a sufficient volume of anhydrous acetonitrile or DMF to dissolve the starting materials.

  • Add this compound hydrobromide (1.1 eq.) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure N-alkylated product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

The experimental workflow for this N-alkylation reaction is visualized in the following diagram.

experimental_workflow start Start reaction_setup Reaction Setup: - Add secondary amine, K₂CO₃, and solvent to flask. - Add this compound HBr. start->reaction_setup heating Heat reaction mixture (60-80 °C) reaction_setup->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring monitoring->heating Incomplete workup Workup: - Cool to room temperature. - Filter inorganic salts. - Concentrate filtrate. monitoring->workup Complete purification Purification: Silica gel column chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Figure 2: General experimental workflow for N-alkylation using this compound hydrobromide.

Safety and Handling

This compound and its hydrobromide salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound and its hydrobromide salt are valuable and versatile reagents in organic synthesis, particularly for the introduction of the 2-pyrrolidinoethyl moiety. Their utility in the construction of complex molecules, including pharmaceutically active compounds, is well-established. This guide provides essential physicochemical data, insights into their reactivity, and practical experimental guidance to facilitate their effective use in a research and development setting.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)pyrrolidine, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who utilize heterocyclic compounds in the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a versatile synthetic intermediate. The pyrrolidine ring is a prevalent heterocyclic fragment found in numerous FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and introduce stereochemistry.[1][2][3][4][5] This compound is typically available as a free base or, more commonly, as a stable hydrobromide salt, which is easier to handle and store.[1]

The compound's primary utility lies in its function as an alkylating agent, enabling the introduction of the pyrrolidinoethyl moiety into a wide array of molecules.[1] This reactivity is central to its application in the synthesis of diverse pharmaceutical compounds, including those targeting the central nervous system, as well as antiviral and anticancer agents.[1]

Table 1: Chemical Identification of this compound and its Salts

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
This compound54035-94-8[6][7][8]C₆H₁₂BrN[6][8]178.07[6][7]Liquid (predicted)
This compound Hydrobromide80819-91-6[1][9][10]C₆H₁₃Br₂N[1][9][11]258.98[1][9][11]Solid / Powder[1][10]
This compound Hydrochloride106536-48-5[6]C₆H₁₂BrN·HCl214.53Not specified

Table 2: Physicochemical Properties

PropertyValueCompound Form
Boiling Point188.2 ± 23.0 °C at 760 mmHg[7]Free Base
Melting Point190-195 °C[10]Hydrobromide Salt
pKa9.16 ± 0.20 (Predicted)[6]Free Base
InChI KeySAVGSSSLZPLNLG-UHFFFAOYSA-N[6]Free Base
Canonical SMILESC1CCN(C1)CCBr[6]Free Base

Core Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-bromine bond, which makes it an effective electrophile for a variety of nucleophilic substitution reactions.[1] This is the most common reaction pathway exploited by chemists to incorporate the pyrrolidinoethyl group into more complex molecular scaffolds.[1]

Nucleophilic Substitution Reactions

As a primary alkyl bromide, the compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nucleophile bonds.[1] When using the hydrobromide salt, the addition of a base is often required to neutralize the hydrobromic acid byproduct or the nucleophile itself, which drives the reaction to completion.[1]

Nucleophilic_Substitution Pyr This compound (Electrophile) Product Substituted Product Pyr->Product Sₙ2 Reaction Pyr->Product Nu Nucleophile (Nu⁻) Nu->Product Nu->Product LeavingGroup Bromide (Br⁻) Product->LeavingGroup Product->LeavingGroup

General scheme for nucleophilic substitution.
Elimination Reactions

Under specific conditions, such as in the presence of a strong, non-nucleophilic base, this compound can undergo an E2 (bimolecular elimination) reaction.[1] This dehydrobromination results in the formation of 1-vinylpyrrolidine. However, nucleophilic substitution is generally the more favored pathway.[1]

Experimental Protocols: Synthesis of N-Substituted Benzimidazoles

A prominent application of this compound hydrobromide is in the N-alkylation of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in FDA-approved drugs.[1]

General Methodology:

  • Reactant Mixture: The benzimidazole substrate is combined with this compound hydrobromide in a suitable solvent.

  • Base Addition: A base (e.g., potassium carbonate, triethylamine) is added to the mixture. The base serves to deprotonate the benzimidazole nitrogen, forming a more potent nucleophile, and to neutralize the HBr generated during the reaction.

  • Reaction Conditions: The reaction can be conducted under conventional heating or, for improved efficiency and milder conditions, using microwave irradiation.[1]

  • Work-up and Purification: Following the reaction, the mixture is subjected to a standard aqueous work-up to remove inorganic salts and unreacted starting materials. The crude product is then purified, typically by column chromatography, to yield the desired N-(2-pyrrolidin-1-ylethyl)benzimidazole derivative.

Synthesis_Workflow start Combine Reactants: - Benzimidazole - this compound HBr - Solvent add_base Add Base (e.g., K₂CO₃) start->add_base reaction Reaction Step (Heating or Microwave) add_base->reaction workup Aqueous Work-up reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product: N-alkylated Benzimidazole purify->product

Workflow for the synthesis of N-alkylated benzimidazoles.

Safety and Handling

This compound and its salts are reactive chemical compounds that require careful handling. The hydrobromide salt is classified with several hazard statements under the Globally Harmonized System (GHS).

Table 3: GHS Safety Information for this compound Hydrobromide

CategoryInformation
Pictogram GHS07 (Exclamation Mark)[10]
Signal Word Warning[10]
Hazard Statements H302: Harmful if swallowed.[10] H315: Causes skin irritation.[10] H319: Causes serious eye irritation.[10] H335: May cause respiratory irritation.[10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][12] P280: Wear protective gloves/eye protection/face protection.[12] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[10][12]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] All operations should be performed in a well-ventilated fume hood.[12][13]

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis. Its ability to act as an efficient alkylating agent makes it a cornerstone reagent for introducing the pyrrolidinoethyl functional group, a common feature in many biologically active compounds and marketed drugs. A thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for its effective and safe use in research and drug development.

References

Synthesis of 1-(2-Bromoethyl)pyrrolidine from Pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-bromoethyl)pyrrolidine from pyrrolidine, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and relevant physicochemical and spectroscopic data.

Reaction Overview

The synthesis of this compound from pyrrolidine is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of a secondary amine. In this reaction, the lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group. To prevent further reaction of the product with another molecule of pyrrolidine, an excess of the alkylating agent (1,2-dibromoethane) is typically used. A base is often employed to neutralize the hydrogen bromide that is formed as a byproduct, driving the reaction to completion.

Reaction Scheme:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the starting materials and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
PyrrolidineC₄H₉N71.12870.866
1,2-DibromoethaneC₂H₄Br₂187.86131-1322.18
This compoundC₆H₁₂BrN178.07188.2 ± 23.0 at 760 mmHg[1]1.4 ± 0.1[1]

Table 2: Spectroscopic Data for this compound Hydrobromide

SpectroscopyData
¹H NMR Available[2]
¹³C NMR Available[2]
IR Available[2]
Mass Spec Available[2]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a general procedure for the N-alkylation of pyrrolidine derivatives.[3]

Materials:

  • Pyrrolidine

  • 1,2-Dibromoethane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • 10% Aqueous potassium carbonate solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetonitrile.

  • Stir the mixture and add 1,2-dibromoethane (3.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Partition the residue between dichloromethane and a 10% aqueous potassium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure.

reaction_pathway cluster_reactants Reactants cluster_products Products pyrrolidine Pyrrolidine product This compound pyrrolidine->product + 1,2-Dibromoethane (Nucleophilic Substitution) byproduct Pyrrolidine Hydrobromide pyrrolidine->byproduct + HBr dibromoethane 1,2-Dibromoethane dibromoethane->product

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Mix Pyrrolidine, K₂CO₃, and Acetonitrile add_reagent Add 1,2-Dibromoethane start->add_reagent reflux Heat to Reflux (2-4 hours) add_reagent->reflux workup_start Cool and Filter reflux->workup_start concentrate Concentrate Filtrate workup_start->concentrate extraction Partition between Dichloromethane and aq. K₂CO₃ concentrate->extraction dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate purification Column Chromatography dry_concentrate->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the synthesis and purification.

Potential Side Reactions and Considerations

While the described protocol is designed to favor the formation of the desired product, several side reactions can occur:

  • Di-alkylation: The product, this compound, can react with another molecule of pyrrolidine to form 1,2-di(pyrrolidin-1-yl)ethane. Using a large excess of 1,2-dibromoethane helps to minimize this side reaction.

  • Quaternization: The product can undergo intramolecular cyclization to form a spirocyclic quaternary ammonium salt, or it can be further alkylated by 1,2-dibromoethane to form a quaternary ammonium salt.

  • Piperazine Formation: Although less likely under these conditions, there is a possibility of dimerization of the bromoethylamine intermediate to form a piperazine derivative.

Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired mono-alkylated product. The purification by column chromatography is essential to separate this compound from unreacted starting materials and any byproducts.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide: Formula, Weight, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidine hydrobromide, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, its application in the synthesis of biologically active molecules, and a representative experimental protocol.

Core Compound Properties

This compound hydrobromide is a stable, crystalline solid utilized primarily as an alkylating agent to introduce the 1-pyrrolidinoethyl functional group into various molecular scaffolds.[1] Its salt form enhances stability and handling properties compared to the free amine.[1]

A summary of its key quantitative data is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₆H₁₃Br₂N[2][3][4]
Molecular Weight 258.98 g/mol [1][2][3]
CAS Number 80819-91-6[1][2][3]
Physical Form Powder/Crystalline Solid[1][5]
Melting Point 190-195 °C[1][5]
SMILES BrCCN1CCCC1.Br[2]
InChI Key ZJVSYQSFBOFWIU-UHFFFAOYSA-N[1]

Synthetic Applications in Drug Discovery

The primary utility of this compound hydrobromide lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably N-substituted benzimidazoles.[1] The benzimidazole moiety is a core structure in numerous FDA-approved drugs and compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The pyrrolidine ring is also a prevalent scaffold in many biologically active compounds.

The reactivity of the bromoethyl group allows for nucleophilic substitution reactions, where the pyrrolidine-containing fragment is attached to a target molecule.[1] This is a crucial step in the development of new pharmaceutical candidates.

Experimental Protocol: Microwave-Assisted Synthesis of N-Substituted Benzimidazoles

Microwave-assisted organic synthesis (MAOS) has emerged as an efficient method for accelerating reaction times and improving yields in the synthesis of benzimidazole derivatives. The following is a representative protocol for the N-alkylation of a benzimidazole derivative using this compound hydrobromide under microwave irradiation.

Reaction: N-Alkylation of 2-substituted-1H-benzimidazole with this compound hydrobromide.

Materials:

  • 2-substituted-1H-benzimidazole

  • This compound hydrobromide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a microwave reactor vial, combine the 2-substituted-1H-benzimidazole (1.0 equivalent), this compound hydrobromide (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add a suitable volume of DMF to the vial to ensure proper mixing and energy absorption from the microwaves.

  • Reaction Conditions: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120-150°C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature will depend on the specific substrates and can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-substituted benzimidazole.

Visualizing the Workflow and Biological Relevance

The following diagrams illustrate the experimental workflow for the synthesis of N-substituted benzimidazoles and the subsequent investigation of their biological activity.

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Application reactants 1. Reactant Mixture (Benzimidazole, this compound HBr, Base) solvent 2. Solvent Addition (DMF) reactants->solvent microwave 3. Microwave Irradiation (e.g., 150°C, 10 min) solvent->microwave extraction 4. Work-up (Extraction & Washing) microwave->extraction purification 5. Purification (Column Chromatography) extraction->purification product Final Product (N-substituted Benzimidazole) purification->product characterization Structural Characterization (NMR, Mass Spectrometry) product->characterization Confirmed Structure bio_assay Biological Activity Screening (e.g., Anticancer, Antimicrobial assays) characterization->bio_assay Confirmed Structure sar Structure-Activity Relationship (SAR) Studies bio_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the synthesis and evaluation of N-substituted benzimidazoles.

biological_relevance cluster_bio Potential Biological Applications of Derivatives start This compound Hydrobromide synthesis Chemical Synthesis (N-Alkylation) start->synthesis derivative N-substituted Pyrrolidinoethyl Benzimidazole Derivative synthesis->derivative anticancer Anticancer derivative->anticancer e.g., Inhibition of cancer cell proliferation antimicrobial Antimicrobial derivative->antimicrobial e.g., Disruption of bacterial cell wall synthesis antiinflammatory Anti-inflammatory derivative->antiinflammatory e.g., Modulation of inflammatory pathways

Caption: The synthetic pathway from the core compound to biologically active derivatives.

References

An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Bromoethyl)pyrrolidine in Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)pyrrolidine is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly in the pharmaceutical industry, for the introduction of the 2-(pyrrolidin-1-yl)ethyl moiety onto a variety of nucleophilic substrates. Its reactivity is governed by two primary, competing mechanistic pathways: a direct bimolecular nucleophilic substitution (S(_N)2) and a more nuanced pathway involving intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, detailed experimental protocols for key reactions, and graphical representations of the reaction pathways and workflows.

Core Mechanism of Action in Alkylation

The alkylating capability of this compound resides in the electrophilic nature of the carbon atom bonded to the bromine atom. Bromine, being an excellent leaving group, facilitates the attack by nucleophiles. The presence of the tertiary amine (the pyrrolidine nitrogen) in a β-position relative to the leaving group is the key structural feature that dictates the reaction mechanism. This arrangement enables two potential pathways for alkylation.

Pathway A: Direct Bimolecular Nucleophilic Substitution (S(_N)2)

In the direct S(_N)2 pathway, an external nucleophile (Nu:⁻) directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. This mechanism is typical for primary alkyl halides. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Pathway B: Aziridinium Ion-Mediated Alkylation

Alternatively, and often favored, is a two-step mechanism initiated by an intramolecular S(_N)2 reaction. The lone pair of electrons on the pyrrolidine nitrogen acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion. This forms a highly strained, three-membered heterocyclic cation known as an aziridinium ion (specifically, a 1-azoniaspiro[2.4]heptane cation).

This aziridinium ion is a potent electrophile due to significant ring strain. It is then rapidly attacked by an external nucleophile. The ring-opening is a highly favorable process that relieves the strain. The nucleophilic attack can occur at either of the two carbon atoms of the aziridinium ring, leading to the same N-alkylation product. This pathway is analogous to the mechanism of action of nitrogen mustards.

The formation of the aziridinium ion is often the rate-determining step. Since this is a unimolecular process (after deprotonation of the reagent if supplied as a salt), the overall kinetics can be complex but are often characterized by a rapid subsequent reaction with the nucleophile.

G cluster_0 Dual Alkylation Pathways reagent This compound sn2_ts S(N)2 Transition State reagent->sn2_ts aziridinium Aziridinium Ion Intermediate reagent->aziridinium Intramolecular Cyclization (-Br⁻) product Alkylated Product (R-Nu-CH2CH2-Pyrrolidine) sn2_ts->product Pathway A (Direct S(N)2) ring_opening_ts Ring-Opening Transition State aziridinium->ring_opening_ts ring_opening_ts->product Pathway B (Aziridinium-Mediated) nucleophile Nucleophile (Nu:) nucleophile->sn2_ts Direct Attack nucleophile->ring_opening_ts Attack on Ring

Figure 1: Competing mechanisms for alkylation by this compound.

Data Presentation: Quantitative Summary of Alkylation Reactions

The following tables summarize quantitative data for the alkylation of various nucleophiles using this compound, compiled from scientific literature. Note that reaction conditions can significantly influence yields, and direct comparison between different studies should be made with caution. The reagent is often used as its hydrobromide salt, requiring a base to neutralize the acid and deprotonate the nucleophile.

Table 1: N-Alkylation of Heterocyclic Amines

Nucleophile Reagent Form Base Solvent Temp. (°C) Time (h) Yield (%)
2-Aminobenzimidazole Hydrobromide K₂CO₃ Acetone Reflux 18 30
5-Nitro-1H-benzimidazole Hydrobromide K₂CO₃ DMF 80 4 ~75-85

| 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole | Free Base | K₂CO₃ | Acetonitrile | 80 | 12 | Not stated |

Table 2: S-Alkylation of Thiols

Nucleophile Reagent Form Base Solvent Temp. (°C) Time (h) Yield (%)
1H-benzo[d]imidazole-2(3H)-thione Hydrobromide K₂CO₃ Acetone Reflux 15 77 (as thioacetate)

| Thiophenol (representative) | Hydrobromide | K₂CO₃ / Et₃N | DMF / Acetonitrile | 60-80 | 6-12 | ~80-95 |

Experimental Protocols

Detailed methodologies for key alkylation reactions are provided below. These protocols are representative and may require optimization based on specific substrate reactivity and laboratory conditions.

General Protocol for N-Alkylation of Benzimidazoles

This protocol describes a typical procedure for the synthesis of 1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole derivatives.

Materials:

  • Substituted 1H-benzo[d]imidazole (1.0 eq)

  • This compound hydrobromide (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the substituted benzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Add this compound hydrobromide (1.2-1.5 eq) to the mixture.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to 80 °C (for DMF) or to reflux (for acetone) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed (typically 4-18 hours).

  • After completion, cool the reaction mixture to room temperature.

  • If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If DMF was used, pour the reaction mixture into a beaker of cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated benzimidazole.

General Protocol for S-Alkylation of Thiols

This protocol outlines a general procedure for the S-alkylation of a thiol, such as thiophenol, which can be adapted for other sulfur nucleophiles.

Materials:

  • Thiol (e.g., Thiophenol) (1.0 eq)

  • This compound hydrobromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution to form the thiolate in situ.

  • Add this compound hydrobromide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C under an inert atmosphere and stir for 6-12 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude thioether by flash column chromatography on silica gel.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an alkylation reaction using this compound hydrobromide.

G start Start setup 1. Reaction Setup - Add Nucleophile (1.0 eq) - Add Base (e.g., K2CO3, 2-3 eq) - Add Anhydrous Solvent (e.g., DMF) start->setup add_reagent 2. Add Alkylating Agent - Add this compound HBr (1.1-1.5 eq) setup->add_reagent react 3. Reaction - Heat to specified temp (e.g., 80°C) - Stir under inert atmosphere add_reagent->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 5. Work-up - Cool to RT - Quench with Water - Extract with Organic Solvent monitor->workup Complete purify 6. Purification - Dry & Concentrate - Column Chromatography or Recrystallization workup->purify characterize 7. Characterization (NMR, MS, etc.) purify->characterize end End (Pure Product) characterize->end

Figure 2: General experimental workflow for alkylation reactions.

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The five-membered saturated nitrogen heterocycle known as the pyrrolidine ring is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility and favorable physicochemical properties have made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The significance of this scaffold is underscored by its presence in over 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1][3]

The therapeutic reach of pyrrolidine derivatives is extensive, spanning a wide array of diseases. These compounds have been developed as potent agents against cancer, diabetes, viral infections, and central nervous system disorders.[1][2][4][5] Their success stems from the unique structural features of the pyrrolidine ring. The sp³-hybridized carbon atoms create a non-planar, three-dimensional structure that allows for a more effective exploration of the pharmacophore space compared to flat aromatic rings.[1][6][7] This 3D geometry, combined with the stereogenicity of its carbon atoms, enables the precise spatial orientation of substituents, leading to highly specific interactions with biological targets.[1][6] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall structure often enhances aqueous solubility, improving the pharmacokinetic profile of drug candidates.

This technical guide provides a comprehensive review of the role of pyrrolidine derivatives in contemporary drug discovery. It delves into the primary synthetic strategies, detailed biological activities across major therapeutic areas, and the specific experimental protocols used to evaluate these promising compounds.

Synthetic Strategies: Building the Pyrrolidine Core

The construction and functionalization of the pyrrolidine ring are achieved through two primary strategies: the de novo synthesis of the ring from acyclic precursors and the modification of a pre-existing pyrrolidine scaffold, often derived from natural amino acids like proline and 4-hydroxyproline.[1][8][9]

1. De Novo Ring Synthesis: Several classic and modern organic reactions are employed to construct the pyrrolidine ring system.

  • 1,3-Dipolar Cycloaddition: This is a powerful and widely used method for preparing five-membered heterocycles.[1] It involves the reaction of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile, such as an alkene.[1][10] This reaction is highly valued for its ability to control regio- and stereoselectivity, allowing for the synthesis of complex, multi-substituted pyrrolidines.[1][7]

  • Aminocyclization: Intramolecular cyclization of acyclic precursors like amino alcohols or ω-azido carboxylic acids provides another direct route to the pyrrolidine ring.[1][11]

  • Reductive Amination of 1,4-Dicarbonyl Compounds: This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, to yield an N-substituted pyrrolidine.[11]

2. Functionalization of Proline and its Derivatives: The readily available chiral pool of L-proline and L-4-hydroxyproline makes them invaluable starting materials for synthesizing optically pure pyrrolidine-containing drugs.[8][12] Functionalization can involve reactions at the nitrogen atom, the carboxylic acid group, or the C4 position (in the case of hydroxyproline), providing access to a vast chemical space.[8] For instance, the reduction of proline yields (S)-prolinol, a key building block for many pharmaceutical agents.[8][12]

Below is a generalized workflow for the synthesis of pyrrolidine derivatives via 1,3-dipolar cycloaddition.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome A Aldehyde/Ketone D Generation of Azomethine Ylide A->D B Amino Acid Ester B->D C Alkene (Dipolarophile) E [3+2] Cycloaddition C->E D->E Reacts with F Substituted Pyrrolidine E->F G Purification & Characterization F->G

General workflow for 1,3-dipolar cycloaddition synthesis.

Therapeutic Applications and Biological Activity

Pyrrolidine derivatives have demonstrated remarkable efficacy across a spectrum of diseases, acting on a wide range of biological targets.

Anticancer Activity

The pyrrolidine scaffold is a key feature in numerous anticancer agents that function through diverse mechanisms.[13] These include inducing apoptosis (programmed cell death), inhibiting key signaling pathways, and blocking receptors essential for cancer cell proliferation and metastasis.[13][14][15]

One critical target is the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[4] Pyrrolidine derivatives have been developed as potent CXCR4 antagonists.[1][4] Compound 51a , for example, showed excellent binding affinity to the CXCR4 receptor with an IC₅₀ of 79 nM.[1] Others, like compound 19j , have shown potent cytotoxic activity against breast (MDA-MB-436) and pancreatic (CAPAN-1) cancer cell lines.[1]

cluster_membrane Cell Membrane cluster_cell Tumor Cell CXCR4 CXCR4 Receptor G_Protein G-protein Signaling CXCR4->G_Protein Activates Ca_Flux Ca²⁺ Flux G_Protein->Ca_Flux ERK_MAPK ERK/MAPK Pathway G_Protein->ERK_MAPK PI3K_AKT PI3K/Akt Pathway G_Protein->PI3K_AKT Metastasis Metastasis Ca_Flux->Metastasis Proliferation Cell Proliferation & Survival ERK_MAPK->Proliferation PI3K_AKT->Proliferation CXCL12 CXCL12 Ligand CXCL12->CXCR4 Binds Pyrrolidine Pyrrolidine Antagonist (e.g., 51a) Pyrrolidine->CXCR4 Blocks cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Food Food Intake GLP1 Active GLP-1 (Incretin) Food->GLP1 Stimulates Release DPP4 DPP-IV Enzyme GLP1->DPP4 Degraded by Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Pyrrolidine Pyrrolidine DPP-IV Inhibitor Pyrrolidine->DPP4 Inhibits A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of pyrrolidine derivative B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H 8. Read absorbance (e.g., at 570 nm) G->H I 9. Calculate IC₅₀ value from dose-response curve H->I

References

Spectroscopic Characterization of 1-(2-Bromoethyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 1-(2-Bromoethyl)pyrrolidine. Due to the limited availability of public spectroscopic data for this compound, this document presents predicted data and data from structurally related compounds to serve as a reference for analytical characterization. The guide is structured to provide clear, actionable information for researchers involved in the synthesis, quality control, and application of this compound.

Spectroscopic Data Summary

The structural confirmation and purity assessment of this compound and its common salt form, this compound hydrobromide, rely on a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data for this compound and its close analogs.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrobromide

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hα (N-CH₂)3.6 - 3.8t2H
Hβ (Br-CH₂)3.4 - 3.6t2H
Hγ (Pyrrolidine N-CH₂)3.0 - 3.3m4H
Hδ (Pyrrolidine CH₂)1.9 - 2.2m4H

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrobromide

CarbonPredicted Chemical Shift (δ, ppm)
Cα (N-CH₂)55 - 60
Cβ (Br-CH₂)28 - 33
Cγ (Pyrrolidine N-CH₂)53 - 58
Cδ (Pyrrolidine CH₂)22 - 26

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Table 3: FT-IR Spectroscopic Data for this compound Hydrobromide

Wavenumber (cm⁻¹)IntensityAssignment
2950-3050StrongC-H stretch (aliphatic)
2400-2700Broad, StrongN-H stretch (ammonium salt)
1450-1480MediumCH₂ bend
1000-1200MediumC-N stretch
650-700MediumC-Br stretch

Note: Predicted absorption bands are based on typical functional group frequencies.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
177/179~1:1[M]⁺ (Molecular ion with Br isotopes)
98High[M - Br]⁺
70HighPyrrolidine fragment
43MediumEthyl fragment

Note: Fragmentation patterns are predicted based on the structure of the free base. The hydrobromide salt would not typically be analyzed by electron ionization mass spectrometry.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small quantity of this compound hydrobromide (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (1024 to 4096) is typically required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound hydrobromide is a solid, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is typically sufficient.

    • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: For the analysis of the free base, a dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.

  • Data Acquisition (Electron Ionization - EI):

    • Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.

    • Mass Range: A scan range of m/z 40 to 300 is typically appropriate.

    • The instrument is calibrated using a known standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Technical Report & Documentation Data_Analysis->Reporting

A general workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to the Core Chemical Properties of N-(2-bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, synthesis, and applications of N-(2-bromoethyl)pyrrolidine and its hydrobromide salt. This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Core Chemical Properties

N-(2-bromoethyl)pyrrolidine, also known as 1-(2-bromoethyl)pyrrolidine, is a cyclic secondary amine derivative. It is most commonly available and handled in its more stable hydrobromide salt form. The key chemical and physical properties are summarized in the tables below.

N-(2-bromoethyl)pyrrolidine (Free Base)
PropertyValueReference
CAS Number 54035-94-8[1][2][3]
Molecular Formula C₆H₁₂BrN[1][2][4]
Molecular Weight 178.07 g/mol [1][2][4]
Boiling Point 188.2 ± 23.0 °C at 760 mmHg[4]
Density 1.4 ± 0.1 g/cm³[4]
Flash Point 67.6 ± 22.6 °C[4]
pKa 9.16 ± 0.20 (Predicted)[2]
LogP 1.74[4]
Appearance Not specified, likely a liquid
Solubility Soluble in various organic solvents[5]
N-(2-bromoethyl)pyrrolidine Hydrobromide
PropertyValueReference
CAS Number 80819-91-6[5][6][7][8][9][10]
Molecular Formula C₆H₁₃Br₂N[5][8][10]
Molecular Weight 258.98 g/mol [5][6][10]
Melting Point 190-195 °C[6][7]
Appearance Beige to white powder/solid
Storage Sealed in dry, room temperature or 2-8°C[1]
Stability More stable and easier to handle than the free base[7]

Reactivity and Stability

N-(2-bromoethyl)pyrrolidine is a reactive molecule due to the presence of the bromoethyl group, making it an excellent alkylating agent.[7] The primary reaction it undergoes is nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[7] This reactivity is fundamental to its utility in organic synthesis.

The hydrobromide salt is significantly more stable and less prone to degradation, making it the preferred form for storage and handling.[7] In this salt form, the pyrrolidine nitrogen is protonated, which deactivates it as a nucleophile and allows for selective reactions at the bromoethyl moiety.[7] To engage the pyrrolidine nitrogen in a reaction, it must first be converted to its free base form by treatment with a suitable base.

Experimental Protocols

The synthesis of N-(2-bromoethyl)pyrrolidine and its hydrobromide salt is a key process for its application in drug discovery. Below are generalized experimental protocols for its preparation.

Synthesis of N-(2-bromoethyl)pyrrolidine Hydrobromide

A common method for the synthesis of N-(2-bromoethyl)pyrrolidine hydrobromide involves the reaction of a precursor with a brominating agent, followed by salt formation. One illustrative, though not specific to this exact molecule, synthetic approach for a similar compound, 1-(2-bromoethyl)piperidine hydrobromide, involves reacting 1-(2-phenoxyethyl)piperidine with hydrobromic acid at elevated temperatures.[11]

A more general and relevant synthesis for pyrrolidine derivatives involves the nucleophilic substitution of a dihaloalkane with pyrrolidine.[12]

General Procedure:

  • Reaction Setup: Pyrrolidine is dissolved in a suitable solvent, such as acetonitrile or dimethylformamide, in a reaction vessel.[12]

  • Addition of Reagent: 1,2-dibromoethane is added to the solution. The reaction mixture is then heated to reflux to facilitate the nucleophilic substitution, where the pyrrolidine nitrogen attacks one of the electrophilic carbons of 1,2-dibromoethane.[12]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).

  • Workup and Salt Formation: Upon completion, the reaction mixture is cooled. The product can then be precipitated and purified. To form the hydrobromide salt, the crude product is treated with hydrobromic acid.[12]

  • Purification: The resulting N-(2-bromoethyl)pyrrolidine hydrobromide can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[11]

Microwave-assisted synthesis can also be employed to accelerate the reaction, significantly reducing reaction times.[12]

Application in Drug Development: Targeting the Dopamine D2 Receptor

The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs.[13] N-(2-bromoethyl)pyrrolidine serves as a key intermediate in the synthesis of molecules designed to interact with various biological targets, including dopamine receptors. The dopamine hypothesis of schizophrenia suggests that an overactive dopaminergic system, particularly involving the D2 receptor, contributes to the positive symptoms of the disorder.[1][7] Antipsychotic drugs often act as antagonists at D2 receptors to alleviate these symptoms.[2][6]

The following diagram illustrates a simplified dopamine signaling pathway and the mechanism of action of a D2 receptor antagonist, a type of drug that can be synthesized using N-(2-bromoethyl)pyrrolidine derivatives.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_in_cleft Dopamine Dopamine->Dopamine_in_cleft Release D2_Receptor Dopamine D2 Receptor Dopamine_in_cleft->D2_Receptor Binds to G_Protein G-protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets, leading to D2_Antagonist D2 Receptor Antagonist (Synthesized from N-(2-bromoethyl)pyrrolidine precursor) D2_Antagonist->D2_Receptor Blocks Dopamine Binding

Caption: Dopamine Signaling Pathway and D2 Receptor Antagonism.

Experimental Workflow: Synthesis of a D2 Receptor Antagonist Precursor

The versatility of N-(2-bromoethyl)pyrrolidine as a synthetic intermediate is highlighted in its use for creating libraries of potential drug candidates. A common experimental workflow involves a nucleophilic substitution reaction to attach the pyrrolidinoethyl moiety to a core scaffold.

Experimental_Workflow start Start: Select Core Scaffold (e.g., a benzimidazole derivative) reagents Reagents: - N-(2-bromoethyl)pyrrolidine HBr - Base (e.g., K2CO3, NaH) - Aprotic Polar Solvent (e.g., DMF, Acetonitrile) start->reagents reaction Nucleophilic Substitution Reaction (Alkylation) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, Mass Spectrometry) purification->analysis end End: Purified Pyrrolidinoethyl-substituted Core Scaffold (Potential D2 Antagonist) analysis->end

Caption: General workflow for synthesizing a drug precursor.

Conclusion

N-(2-bromoethyl)pyrrolidine is a cornerstone building block for medicinal chemists, offering a reliable and versatile scaffold for the synthesis of novel compounds. Its predictable reactivity, particularly in nucleophilic substitution reactions, allows for the straightforward introduction of the pyrrolidinoethyl group into a wide range of molecules. This has proven especially valuable in the development of ligands for dopamine receptors, contributing to the ongoing efforts to design more effective and safer treatments for neurological and psychiatric disorders. A thorough understanding of its chemical properties, handling, and reaction conditions is essential for its effective use in the research and development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine: Structural Isomers and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural isomers and analogs of 1-(2-bromoethyl)pyrrolidine. The pyrrolidine ring is a vital heterocyclic scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its prevalence is due to favorable physicochemical properties like aqueous solubility and metabolic stability, as well as its function as a versatile template for creating three-dimensional diversity in drug candidates.[4] This guide details the core compound, its key isomers, and significant analogs, presenting quantitative data, experimental protocols, and visualizations of relevant biological and chemical processes.

Core Compound and Key Structural Isomer

This compound is a versatile synthetic building block, combining the nucleophilic pyrrolidine ring with a reactive bromoethyl side chain.[5] Its primary structural isomer of interest in medicinal chemistry is this compound-2,5-dione, also known as N-(2-bromoethyl)succinimide, which incorporates a succinimide functional group.[6]

Table 1: Physicochemical Properties of Core Compounds

PropertyThis compoundThis compound-2,5-dione
CAS Number 54035-94-8[7]55943-72-1[6]
Molecular Formula C₆H₁₂BrN[7]C₆H₈BrNO₂[6]
Molecular Weight 178.07 g/mol [7]206.04 g/mol [6]
Boiling Point 188.2±23.0 °C at 760 mmHg[8]Not Available
pKa (Predicted) 9.16 ± 0.20[7]Not Available
Topological Polar Surface Area 3.2 Ų[7]37.4 Ų[6]

Key Analogs and Structure-Activity Relationships (SAR)

The pyrrolidine scaffold has been extensively modified to develop a wide range of biologically active analogs. These derivatives exhibit activities including anticonvulsant, anti-inflammatory, anticancer, and antidiabetic properties.[1][3]

Analogs based on the succinimide (pyrrolidine-2,5-dione) structure are well-established as anticonvulsant agents. Structure-activity relationship (SAR) studies reveal that the activity is strongly influenced by substituents at the C-3 position of the pyrrolidine ring and the nature of the N-substituent.[9]

  • Substituents at C-3: Non-aromatic groups like sec-butyl and bulky groups like benzhydryl have shown a positive effect on anticonvulsant activity.[9]

  • N-Substituents: Phenylpiperazine fragments attached via an acetamide linker are common. Substitution on the phenyl ring (e.g., with trifluoromethyl or chloro groups) significantly modulates activity in Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[9]

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Analogs

Compound IDC-3 SubstituentN-Substituent FragmentMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Reference
59j Benzhydryl4-(3-chlorophenyl)piperazine88.265.7[9]
59n Benzhydryl4-(3,4-dichlorophenyl)piperazine101.559.7[9]
66b Benzhydryl4-(2-methylphenyl)piperazine78.3114.15[9]
69k sec-Butyl4-(3-trifluoromethylphenyl)piperazine80.38>300[9]

Data represents in vivo activity in mice.

A series of 3,4-disubstituted pyrrolidine acid analogs have been developed as potent dual agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), which are key targets for treating type 2 diabetes.[10]

  • Stereochemistry: SAR studies demonstrated that the cis-configuration of substituents at the C-3 and C-4 positions is preferred over the trans orientation for optimal activity.[9]

  • N-Substituents: N-aryl and N-carbamoyl substituted analogs provided potent and balanced dual agonism.[9] The N-4-trifluoromethyl-pyrimidinyl analog 4i was shown to be efficacious in lowering fasting glucose and triglycerides in diabetic db/db mice.[10]

Synthesis and Experimental Protocols

The synthesis of this compound analogs typically involves the construction of the N-substituted pyrrolidine ring, which can be achieved through various methods depending on the desired substituents and available starting materials.[4][11]

The choice of a synthetic strategy for N-substituted pyrrolidines or pyrrolidinones depends on factors like the nature of the substituent (alkyl vs. aryl), reaction scale, and available equipment.

G start Synthesize N-Substituted Pyrrolidine Derivative decision_substituent What is the desired substituent type? start->decision_substituent method_aryl Choose N-Arylation Method decision_substituent->method_aryl  Aryl   method_alkyl Choose N-Alkylation Method decision_substituent->method_alkyl  Alkyl   method_complex Consider One-Pot/ Multi-component Reaction decision_substituent->method_complex Complex sub_ullmann - Copper-Catalyzed (Ullmann) - Palladium-Catalyzed (Buchwald-Hartwig) method_aryl->sub_ullmann sub_alkylation - Base-mediated Alkylation - Reductive N-Alkylation method_alkyl->sub_alkylation sub_microwave - Microwave-Assisted Synthesis method_complex->sub_microwave

Caption: Decision workflow for selecting a synthetic strategy.

This protocol describes a general procedure for the N-alkylation of 2-pyrrolidinone to synthesize N-substituted derivatives, a common step in creating analogs.[12]

  • Preparation: Dissolve 2-pyrrolidinone (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour until hydrogen evolution ceases.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., 1,2-dibromoethane, 1.1 equiv.) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin-Layer Chromatography (TLC) (typically 12-18 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via flash column chromatography.[12]

Unambiguous structural elucidation of novel analogs is critical. Standard spectroscopic techniques are employed for this purpose.[13][14]

Table 3: General Protocol for Spectroscopic Characterization

TechniqueProtocol
¹H and ¹³C NMR Sample Prep: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Data Acquisition: Record spectra on a 300-600 MHz NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or tetramethylsilane (TMS).
FT-IR Spectroscopy Sample Prep: Finely grind the solid sample with spectroscopic grade potassium bromide (KBr) and press it into a thin, transparent pellet. Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.[13]
Mass Spectrometry (MS) Sample Prep: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (~1 mg/mL). Data Acquisition: Introduce the solution into the mass spectrometer (e.g., using an Electrospray Ionization - ESI source). Record mass spectra in the appropriate mass range to confirm the molecular weight.[13]

This assay is commonly used to assess the cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine analog (prepared in the appropriate vehicle, e.g., DMSO) and a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration causing 50% inhibition of cell growth) by fitting the data to a dose-response curve.[15]

Signaling Pathways and Mechanisms of Action

While this compound is primarily a synthetic intermediate, its analogs have been designed to target specific biological pathways.

Pyrrolidine dithiocarbamate (PDTC), a well-known analog, is a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] This pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for inflammatory diseases like psoriasis. PDTC's inhibitory action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) ikb_kinase IKK Complex stimulus->ikb_kinase nfkb_ikb NF-κB / IκBα (Inactive Complex) ikb_kinase->nfkb_ikb Phosphorylates IκBα ikb_p P-IκBα ikb_kinase->ikb_p nfkb NF-κB (Active) nfkb_ikb->nfkb Releases NF-κB dna DNA nfkb->dna Translocation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation pdtc PDTC (Pyrrolidine Analog) pdtc->ikb_kinase Inhibits transcription Transcription of Pro-inflammatory Genes (CCL20, IL-6, etc.) dna->transcription

Caption: Inhibition of the NF-κB pathway by a pyrrolidine analog.

Certain novel pyrrolidine derivatives have been synthesized and identified as potent sodium channel blockers.[17] By inhibiting neuronal Na⁺ channels, these compounds can reduce excessive neuronal firing. This mechanism is particularly relevant for developing neuroprotective agents for conditions like ischemic stroke, where excitotoxicity plays a major role in cell death. SAR studies led to the discovery of compounds with high potency for Na⁺ channels and low activity against hERG channels, improving their safety profile.[17]

Conclusion

This compound and its derivatives represent a rich and diverse area of chemical space for drug discovery. The pyrrolidine scaffold's favorable properties and synthetic tractability have enabled the development of potent and selective modulators for a variety of biological targets. The structure-activity relationships highlighted for anticonvulsant and antidiabetic agents underscore the scaffold's tunability. Future research will likely focus on exploring novel substitutions, developing more complex spirocyclic and fused systems, and applying modern synthetic methodologies to access new chemical matter for challenging therapeutic targets.[1][18]

References

A Technical Guide to Stereoselective Synthesis Methods for Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in nearly 20% of FDA-approved drugs that contain a saturated cyclic amine unit.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it a valuable component for designing molecules with high target affinity and specificity. Consequently, the development of efficient and stereoselective methods to construct substituted pyrrolidines is a paramount objective in modern organic synthesis. This guide provides an in-depth overview of core strategies for the stereoselective synthesis of pyrrolidine derivatives, focusing on cycloadditions, multicomponent reactions, transition-metal catalysis, and organocatalysis, complete with experimental details and comparative data.

[3+2] Cycloaddition Reactions: The Power of Azomethine Ylides

One of the most powerful and convergent methods for constructing the pyrrolidine core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[2][3] This approach allows for the simultaneous formation of multiple stereocenters with a high degree of control.[2][4] The in situ generation of azomethine ylides is common, and the stereochemical outcome can be controlled by using chiral auxiliaries, ligands, or catalysts.[3][4]

A notable example involves the use of chiral N-tert-butanesulfinylazadienes as the dipolarophile, reacting with azomethine ylides generated from α-amino esters. This method yields densely substituted proline derivatives with excellent regio- and diastereoselectivity.[4]

G Conceptual Workflow for [3+2] Cycloaddition cluster_start Reactant Generation cluster_reaction Cycloaddition cluster_end Outcome AminoEster α-Amino Ester + Aldehyde/Imine YlideGen In situ Azomethine Ylide Generation AminoEster->YlideGen Condensation Dipolarophile Chiral Dipolarophile (e.g., N-sulfinylazadiene) Cycloadd [3+2] Cycloaddition (Ag₂CO₃ catalyst) Dipolarophile->Cycloadd YlideGen->Cycloadd Product Densely Substituted Pyrrolidine Cycloadd->Product High Diastereoselectivity

Caption: General workflow for stereoselective [3+2] cycloaddition.

Key Data for Ag₂CO₃-Catalyzed [3+2] Cycloaddition [4]

Entry Azadienes Azomethine Ylide Precursor Yield (%) dr
1 (S,E)-N-benzylidene-1-phenyl-N-(tert-butylsulfinyl)methanamine Ethyl 2-(benzylideneamino)acetate 85 >95:5
2 (S,E)-N-(4-chlorobenzylidene)-1-phenyl-N-(tert-butylsulfinyl)methanamine Ethyl 2-(benzylideneamino)acetate 82 >95:5
3 (S,E)-N-(4-methylbenzylidene)-1-phenyl-N-(tert-butylsulfinyl)methanamine Ethyl 2-(benzylideneamino)acetate 88 >95:5

| 4 | (S,E)-N-benzylidene-1-phenyl-N-(tert-butylsulfinyl)methanamine | Methyl 2-((diphenylmethylene)amino)acetate | 75 | >95:5 |

Experimental Protocol: Ag₂CO₃-Catalyzed [3+2] Cycloaddition of an Azomethine Ylide to a Chiral N-tert-Butanesulfinylazadiene [4] To a solution of the corresponding imine of an α-amino ester (0.22 mmol) and the chiral N-tert-butanesulfinylazadiene (0.20 mmol) in THF (2 mL), Ag₂CO₃ (0.02 mmol, 10 mol%) was added. The reaction mixture was stirred at room temperature for the specified time (typically 12-24 hours). After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/EtOAc) to afford the corresponding densely substituted pyrrolidine derivative. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.[4]

Asymmetric Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, minimizing waste and saving time.[5][6] The development of stereoselective MCRs for pyrrolidine synthesis is of great importance.[7][8] A notable strategy involves a TiCl₄-catalyzed multicomponent coupling of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane nucleophile. This one-pot operation constructs up to three contiguous stereogenic centers with high diastereoselectivity.[7][8]

Key Data for TiCl₄-Catalyzed Multicomponent Pyrrolidine Synthesis [8]

Entry Imino Ester Nucleophile Yield (%) dr
1 Ethyl N-tosylformimidate Allyltrimethylsilane 72 Single Diastereomer
2 Ethyl N-tosylformimidate Methallyltrimethylsilane 70 Single Diastereomer
3 Ethyl N-tosylformimidate (Z)-Crotyltrimethylsilane 68 Single Diastereomer

| 4 | Ethyl N-tosylformimidate | 1-(tert-Butyldimethylsilyloxy)-1-phenylethene | 63 | Single Diastereomer |

Experimental Protocol: TiCl₄-Catalyzed Asymmetric Multicomponent Synthesis of Functionalized Pyrrolidines [7][8] To a solution of optically active 5-phenyl-2,3-dihydrofuran (1.2 equiv) and N-tosylimino ester (1.0 equiv) in CH₂Cl₂ at -78 °C, a 1 M solution of TiCl₄ in CH₂Cl₂ (1.2 equiv) was added. The mixture was stirred for 1 hour at -78 °C. The nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) was then added, and the resulting mixture was allowed to warm to 23 °C and stirred for an additional hour. The reaction was quenched with a saturated aqueous NaHCO₃ solution. The organic layer was separated, and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel to provide the highly substituted pyrrolidine derivative as a single diastereomer.[7][8]

Transition-Metal-Catalyzed Stereoselective Reactions

Transition-metal catalysis offers a versatile platform for pyrrolidine synthesis, including methods for C-H functionalization, cycloadditions, and intramolecular aminations.[9][10][11][12] Palladium catalysis, in particular, has been instrumental in developing enantioselective C-H arylation and [3+2] cycloaddition reactions.[13][14]

A state-of-the-art approach utilizes a thioamide directing group in combination with a chiral phosphoric acid (CPA) ligand for the palladium-catalyzed enantioselective α-C–H arylation of a broad range of amines, including pyrrolidine.[14] This method provides direct access to α-arylated chiral pyrrolidines, which are common motifs in pharmaceuticals.

G Key Catalytic Cycles in Pyrrolidine Synthesis cluster_TM Example: Pd-Catalyzed C-H Arylation cluster_Organo Example: Michael Addition TMCat Pd(II) Precatalyst TMCycle Pd(II)/Pd(0) Cycle TMCat->TMCycle Initiation TMProd α-Arylated Pyrrolidine TMCycle->TMProd C-C Coupling TMProd->TMCycle Regeneration OrganoCat Chiral Secondary Amine (e.g., Proline derivative) OrganoCycle Iminium/Enamine Cycle OrganoCat->OrganoCycle Activation OrganoProd Functionalized Pyrrolidine OrganoCycle->OrganoProd Asymmetric Addition OrganoProd->OrganoCycle Hydrolysis Start Pyrrolidine Substrate + Reagents Start->TMCat Start->OrganoCat

Caption: Comparison of catalytic cycles in pyrrolidine synthesis.

Key Data for Pd-Catalyzed Enantioselective α-C–H Arylation [14]

Entry Amine Substrate Aryl Boronic Acid Yield (%) er
1 N-Thiobenzoylpyrrolidine 4-Tolylboronic acid 87 98:2
2 N-Thiobenzoylpyrrolidine 4-Methoxyphenylboronic acid 85 98:2
3 N-Thiobenzoylpyrrolidine 4-(Trifluoromethyl)phenylboronic acid 89 97:3
4 N-Thiobenzoylpiperidine 4-Tolylboronic acid 86 97:3

| 5 | N-Thiobenzoylazetidine | 4-Tolylboronic acid | 75 | 96:4 |

Experimental Protocol: Pd-Catalyzed Enantioselective α-C–H Arylation of N-Thiobenzoylpyrrolidine [14] In a glovebox, an oven-dried vial was charged with Pd₂(dba)₃ (5 mol%), the chiral phosphoric acid ligand (R)-PA2 (10 mol%), and K₂CO₃ (2.0 equiv). The vial was sealed, removed from the glovebox, and N-thiobenzoylpyrrolidine (1.0 equiv) and the aryl boronic acid (1.5 equiv) were added, followed by toluene (0.1 M). The reaction mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of celite and washed with ethyl acetate. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel to afford the α-arylated product. The enantiomeric ratio (er) was determined by chiral HPLC analysis.[14]

Organocatalytic Strategies

Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals, offering a greener and often more accessible alternative.[15] Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves powerful organocatalysts, capable of activating substrates through enamine or iminium ion intermediates.[16][17] These catalysts are highly effective in promoting stereoselective reactions to synthesize other functionalized pyrrolidines.[18]

A key application is the organocatalytic conjugate addition of aldehydes to nitroalkenes, which generates highly functionalized intermediates that can be cyclized to form polysubstituted pyrrolidines with excellent stereocontrol.

Key Data for Organocatalytic Synthesis of Pyrrolidine Precursors [18]

Entry Aldehyde Nitroalkene Catalyst Yield (%) dr ee (%)
1 Propanal β-Nitroacrolein dimethyl acetal (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol 94 >95:5 99
2 Butanal β-Nitroacrolein dimethyl acetal (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol 95 >95:5 99

| 3 | Isovaleraldehyde | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 91 | >95:5 | 99 |

Experimental Protocol: Organocatalytic Conjugate Addition and Cyclization [18] Step 1 (Conjugate Addition): To a solution of the aldehyde (1.0 mmol) and β-nitroacrolein dimethyl acetal (1.0 mmol) in CH₂Cl₂ (2 mL) at 0 °C, the organocatalyst ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 10 mol%) was added. The reaction was stirred at this temperature for 24-48 hours. The solvent was then removed under reduced pressure, and the crude product was purified by flash chromatography to yield the nitroaldehyde adduct.

Step 2 (Reductive Cyclization to Pyrrolidine): The obtained nitroaldehyde adduct was dissolved in a mixture of THF/H₂O. Zinc dust (10 equiv) and NH₄Cl (5 equiv) were added, and the mixture was stirred vigorously at room temperature. Upon completion, the reaction mixture was filtered, and the filtrate was extracted with ethyl acetate. The combined organic layers were dried and concentrated. Purification by flash chromatography afforded the 3,4-disubstituted pyrrolidine derivative.[18]

This guide highlights several leading strategies for the stereoselective synthesis of pyrrolidines. The choice of method depends on the desired substitution pattern, required stereochemistry, and available starting materials. The continuous innovation in cycloaddition, multicomponent, transition-metal, and organocatalytic reactions provides researchers with a powerful and expanding toolkit for accessing these vital heterocyclic structures for drug discovery and development.

References

Physicochemical Parameters of the Pyrrolidine Ring: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone scaffold in medicinal chemistry and drug development. As a privileged structure, it is integral to the architecture of numerous natural products, pharmaceuticals, and catalysts, most notably the amino acid proline. The ring's non-planar, flexible nature, combined with the basicity of its secondary amine, imparts unique physicochemical properties that are critical for molecular recognition, biological activity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the core physicochemical parameters of the pyrrolidine ring, offering researchers and drug development professionals a consolidated resource of quantitative data and experimental methodologies.

Acidity and Basicity (pKa)

The pyrrolidine ring contains a secondary amine, which confers basic properties. The basicity is a crucial parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The pKa of the conjugate acid of pyrrolidine is approximately 11.3, indicating that it is a relatively strong base and will be predominantly protonated and positively charged in most biological environments.

Table 1: Acid-Base Properties of Pyrrolidine

Parameter Value Method
pKa (Conjugate Acid) 11.31 Experimental

| pKa (Conjugate Acid) | 11.27 | Experimental |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining the dissociation constants of amines.

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).

    • Prepare an aqueous solution of the pyrrolidine-containing compound at a known concentration (e.g., 0.05 M) in deionized, CO2-free water.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place a known volume of the amine solution into a beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Measurement:

    • Record the initial pH of the amine solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to generate a titration curve.

    • The equivalence point is the point of maximum slope on the curve.

    • The pKa is determined from the pH at the half-equivalence point (the point where half of the amine has been neutralized). At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It governs how a compound partitions between lipidic (e.g., cell membranes) and aqueous (e.g., blood plasma) environments. A balanced logP is essential for oral bioavailability and cell permeability.

Table 2: Lipophilicity of Pyrrolidine

Parameter Value Method

| logP (Octanol/Water) | 0.5 | Computed |

Experimental Protocol: Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of logP.[1][2]

  • Phase Preparation:

    • Prepare a phosphate buffer solution at a specific pH (typically 7.4 to mimic physiological conditions).

    • Pre-saturate the 1-octanol by shaking it with the buffer solution and allowing the phases to separate. Discard the aqueous phase.

    • Pre-saturate the buffer solution by shaking it with 1-octanol and allowing the phases to separate. Discard the octanol phase. This ensures that both solvents are mutually saturated before the experiment begins.

  • Partitioning:

    • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated buffer or 1-octanol. The initial concentration should be low enough to avoid saturation in either phase.

    • Combine known volumes of the pre-saturated 1-octanol and the pre-saturated buffer containing the compound in a flask.

    • Seal the flask and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[3]

    • Allow the flask to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Concentration Measurement:

    • Carefully withdraw an aliquot from both the aqueous and the 1-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Molecular Geometry

The three-dimensional structure of the pyrrolidine ring, defined by its bond lengths and angles, is fundamental to its conformational behavior and how it presents functional groups in space for interaction with biological targets. Unlike aromatic rings, the sp³-hybridized carbons of pyrrolidine result in a non-planar geometry. Data is typically derived from X-ray crystallography or gas-phase electron diffraction studies.

Table 3: Representative Molecular Geometry of the Pyrrolidine Ring

Parameter Typical Value Method
Bond Lengths (Å)
C-N 1.46 - 1.48 Å X-ray Crystallography[4]
C-C 1.52 - 1.54 Å X-ray Crystallography[4]
Bond Angles (°)
C-N-C ~108 - 111° X-ray Crystallography[4]
N-C-C ~103 - 105° X-ray Crystallography[4]

| C-C-C | ~104 - 106° | X-ray Crystallography[4] |

Experimental Protocol: Determination of Molecular Geometry by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional atomic structure of a molecule.[5][6]

  • Crystallization:

    • The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[7] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The crystal should ideally be 0.1-0.5 mm in all dimensions.[5][7]

  • Data Collection:

    • The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern consisting of thousands of reflection spots is produced.

    • The positions and intensities of these spots are recorded by an area detector (e.g., a CCD or CMOS sensor).[8]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[8]

    • An atomic model is built into the electron density map.

    • This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The final result is a precise three-dimensional model of the molecule, providing accurate bond lengths, bond angles, and torsion angles.

Conformational Dynamics

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. This flexibility allows the ring to adopt various shapes to fit into binding pockets, but it can also be a source of entropic penalty upon binding. The two most common conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" or "half-chair" (with two adjacent atoms out of the plane on opposite sides). These forms can interconvert through a low-energy process called pseudorotation. The specific puckering preference (e.g., Cγ-exo or Cγ-endo) can be influenced or locked by substituents on the ring, a strategy widely used in drug design to pre-organize a molecule for its target.

Pyrrolidine_Properties cluster_main cluster_props Physicochemical Properties cluster_dynamics Conformational Dynamics Pyrrolidine Pyrrolidine Ring pKa pKa (Basicity) Pyrrolidine->pKa Puckering Ring Puckering Pyrrolidine->Puckering logP logP (Lipophilicity) Geometry Molecular Geometry (Bond Lengths/Angles) Envelope Envelope (Cγ-exo / Cγ-endo) Puckering->Envelope Twist Twist (Half-Chair) Puckering->Twist Pseudorotation Pseudorotation Envelope->Pseudorotation Twist->Pseudorotation

Relationship between the pyrrolidine core and its key physicochemical and conformational properties.
Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the solution-state conformation and dynamics of molecules like pyrrolidine.

  • Sample Preparation:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can influence conformational equilibria.

  • Data Acquisition:

    • 1D ¹H NMR: Acquire a high-resolution one-dimensional proton NMR spectrum. The chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the protons, as described by the Karplus equation.

    • 2D NMR: Acquire two-dimensional spectra to aid in unambiguous signal assignment and extract more detailed structural information.

      • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons separated by 2-3 bonds).

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing through-space distance constraints. This is crucial for determining the relative orientation of substituents and ring conformation.

  • Data Analysis and Interpretation:

    • Coupling Constants: Carefully measure the ³JHH values for the protons around the pyrrolidine ring. By applying the Karplus relationship, these values can be used to calculate the corresponding dihedral angles.

    • NOE/ROE Constraints: The presence and intensity of NOE/ROE cross-peaks provide a set of distance constraints between protons.

    • Conformational Modeling: The experimental data (dihedral angles and distance constraints) are used as inputs for computational molecular modeling. A conformational search is performed, and the calculated structures are compared against the experimental NMR data to determine the most probable solution-state conformation or the equilibrium distribution of multiple conformers. Variable temperature (VT) NMR experiments can also be performed to study the thermodynamics of the conformational exchange.[9]

References

Methodological & Application

Application Notes and Protocols for N-alkylation using 1-(2-Bromoethyl)pyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of alkyl groups onto nitrogen-containing molecules to modulate their physicochemical and pharmacological properties. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its ability to improve solubility, metabolic stability, and receptor binding affinity. 1-(2-Bromoethyl)pyrrolidine, typically used as its more stable hydrobromide salt, is a key reagent for introducing the N-(2-pyrrolidinylethyl) group, a common structural motif in pharmacologically active agents.

These application notes provide detailed protocols for the N-alkylation of various classes of amines—primary, secondary, anilines, and indoles—using this compound hydrobromide. The protocols cover both conventional heating and microwave-assisted methods, offering flexibility for different laboratory setups and a focus on achieving optimal yields and purity.

General Principles of N-Alkylation with this compound Hydrobromide

The N-alkylation reaction with this compound hydrobromide proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine substrate acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group and displacing the bromide ion.

A crucial aspect of this reaction is the use of a base. Since the reagent is a hydrobromide salt, a base is required to neutralize the hydrobromic acid and liberate the free, more reactive this compound. The base also serves to deprotonate the amine substrate, increasing its nucleophilicity, and to neutralize the hydrobromic acid generated during the reaction.

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)). The choice of solvent is also critical, with polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (ACN) being preferred as they can dissolve the reactants and facilitate the SN2 reaction.

Over-alkylation can be a challenge, particularly with primary amines, as the secondary amine product is often more nucleophilic than the starting material. Strategies to favor mono-alkylation include using an excess of the primary amine or slow, controlled addition of the alkylating agent.

Experimental Protocols

Protocol 1: N-Alkylation of Primary Aliphatic Amines

This protocol describes a general procedure for the mono-N-alkylation of primary aliphatic amines.

Materials:

  • Primary aliphatic amine (e.g., Benzylamine)

  • This compound hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the primary aliphatic amine (1.0 eq.), this compound hydrobromide (1.2 eq.), and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2-0.5 M with respect to the primary amine.

  • Stir the suspension at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated secondary amine.

Protocol 2: N-Alkylation of Secondary Aliphatic Amines

This protocol outlines the N-alkylation of secondary aliphatic amines to form tertiary amines.

Materials:

  • Secondary aliphatic amine (e.g., Piperidine)

  • This compound hydrobromide

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the secondary aliphatic amine (1.0 eq.) in anhydrous DMF (to a concentration of 0.2-0.5 M).

  • Add triethylamine (2.5 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add this compound hydrobromide (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as indicated by TLC or LC-MS (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired tertiary amine.

Protocol 3: N-Alkylation of Anilines

Anilines are less nucleophilic than aliphatic amines, often requiring more forcing reaction conditions.

Materials:

  • Aniline derivative (e.g., p-Toluidine)

  • This compound hydrobromide

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction vial or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a sealed reaction vial or a round-bottom flask, add the aniline (1.0 eq.), this compound hydrobromide (1.5 eq.), and anhydrous cesium carbonate (3.0 eq.).

  • Add anhydrous DMF to dissolve the reactants (concentration of 0.2-0.5 M with respect to the aniline).

  • Seal the vessel or attach a reflux condenser and heat the reaction mixture to 100-120°C.

  • Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated aniline.

Protocol 4: N-Alkylation of Indoles

The N-alkylation of indoles requires a strong base to deprotonate the indole nitrogen.

Materials:

  • Indole derivative

  • This compound hydrobromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for work-up and purification under an inert atmosphere

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of the indole (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C.

  • Add this compound hydrobromide (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (e.g., 50-60°C) may be required for less reactive substrates.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 5: Microwave-Assisted N-Alkylation of a Secondary Amine (Example with a Chlorin Derivative)

Microwave irradiation can significantly accelerate the N-alkylation reaction. This protocol is adapted from a literature procedure for the N-alkylation of a pyrrolidine-fused chlorin, a secondary amine.[1]

Materials:

  • Secondary amine (e.g., Pyrrolidine-fused chlorin)

  • This compound hydrobromide (or similar bromo-alkylamine salt)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the secondary amine (1.0 eq.), this compound hydrobromide (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Add DMF as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 75°C for 5-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow a standard aqueous work-up and purification by column chromatography as described in the previous protocols.

Data Presentation

The following tables summarize representative quantitative data for N-alkylation reactions using this compound hydrobromide or analogous reagents.

Table 1: N-Alkylation of Various Amines with this compound Hydrobromide (Conventional Heating)

EntryAmine SubstrateBaseSolventTemperature (°C)Time (h)ProductYield (%)
1BenzylamineK₂CO₃ACNReflux12N-Benzyl-2-(pyrrolidin-1-yl)ethan-1-amine75-85 (expected)
2PiperidineTEADMF9081-(2-(Piperidin-1-yl)ethyl)pyrrolidine80-90 (expected)
3p-ToluidineCs₂CO₃DMF11018N-(p-tolyl)-2-(pyrrolidin-1-yl)ethan-1-amine60-70 (expected)
4IndoleNaHDMFRT - 50121-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole70-80 (expected)

Table 2: Microwave-Assisted N-Alkylation

EntryAmine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (min)ProductYield (%)Citation
1Pyrrolidine-fused chlorin2-Bromoethanaminium bromideK₂CO₃DMF755N-(2-aminoethyl)pyrrolidine-fused chlorin68[1]

Mandatory Visualization

Logical Workflow for N-Alkylation Protocol Selection

N_Alkylation_Workflow start Start: Select Amine Substrate amine_type Determine Amine Type start->amine_type primary Primary Aliphatic Amine amine_type->primary Primary secondary Secondary Aliphatic Amine amine_type->secondary Secondary aniline Aniline amine_type->aniline Aniline indole Indole amine_type->indole Indole protocol1 Protocol 1: Conventional Heating Base: K2CO3 Solvent: ACN primary->protocol1 protocol2 Protocol 2: Conventional Heating Base: TEA Solvent: DMF secondary->protocol2 protocol3 Protocol 3: Conventional Heating Base: Cs2CO3 Solvent: DMF (Higher Temp) aniline->protocol3 protocol4 Protocol 4: Conventional Heating Base: NaH Solvent: DMF indole->protocol4 microwave_option Consider Microwave for Faster Reaction? protocol1->microwave_option protocol2->microwave_option protocol3->microwave_option protocol4->microwave_option protocol5 Protocol 5: Microwave-Assisted Base: K2CO3 Solvent: DMF microwave_option->protocol5 Yes end Purified N-Alkylated Product microwave_option->end No protocol5->end

Caption: Decision workflow for selecting the appropriate N-alkylation protocol.

General Reaction Scheme for N-Alkylation

Caption: General reaction scheme for N-alkylation with this compound.

Conclusion

The N-alkylation of amines with this compound hydrobromide is a versatile and valuable method for the synthesis of compounds containing the N-(2-pyrrolidinylethyl) moiety. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side products. The protocols provided herein offer a comprehensive guide for researchers to successfully perform these transformations on a variety of amine substrates. Microwave-assisted synthesis presents a rapid and efficient alternative to conventional heating, significantly reducing reaction times. These methods are broadly applicable in drug discovery and medicinal chemistry for the generation of novel and diverse chemical entities.

References

Application Notes and Protocols: 1-(2-Bromoethyl)pyrrolidine as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)pyrrolidine and its halogenated analogs are valuable precursors in pharmaceutical synthesis, primarily utilized as alkylating agents to introduce a pyrrolidinoethyl moiety into a target molecule. This structural motif is present in a variety of pharmacologically active compounds, contributing to their desired therapeutic effects by influencing properties such as receptor binding, solubility, and metabolic stability. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many natural products and synthetic drugs, often playing a crucial role in the molecule's interaction with biological targets.

This document provides detailed application notes and experimental protocols for the use of this compound and its chloro-analog, 1-(2-chloroethyl)pyrrolidine, in the synthesis of pharmaceuticals. The focus is on N-alkylation reactions, a fundamental transformation in medicinal chemistry for the construction of complex amine-containing drugs.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound is in the N-alkylation of various nucleophiles, including alcohols, amines, and carbanions. This reaction introduces the N-ethylpyrrolidine group, a key pharmacophore in several classes of drugs, most notably antihistamines.

A prominent example is the synthesis of Clemastine , a first-generation antihistamine with anticholinergic and sedative properties. In the synthesis of Clemastine, a haloethylpyrrolidine derivative is reacted with a diaryl carbinol to form the final ether linkage. While a chloro-derivative is often cited in literature, the bromo-analog serves as a more reactive alternative for this Williamson ether synthesis.

Data Presentation: Synthesis of Clemastine

The following table summarizes quantitative data for a representative synthesis of Clemastine utilizing a haloethylpyrrolidine precursor.

ParameterValueReference
Starting Materials 1-(4-chlorophenyl)-1-phenylethanol, N-methyl-2-(2-chloroethyl)pyrrolidine[1][2]
Base Sodamide (NaNH₂)[1][2]
Solvent Not specified in abstract[1][2]
Reaction Type N-Alkylation (Williamson Ether Synthesis)[1][2]
Final Product Purity (HPLC) 99.5%[1][2]
Optical Purity 99.9%[1][2]

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general procedure for the N-alkylation of a nucleophilic substrate with this compound. The choice of base, solvent, and reaction temperature will depend on the specific substrate and should be optimized accordingly.

Materials:

  • This compound hydrobromide

  • Nucleophilic substrate (e.g., alcohol, amine, or other nucleophile)

  • Base (e.g., sodium hydride, potassium carbonate, sodium amide)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the nucleophilic substrate and the anhydrous solvent.

  • Add the base portion-wise at a suitable temperature (e.g., 0 °C for strong bases like NaH).

  • Stir the mixture for a predetermined time to ensure complete deprotonation of the substrate.

  • Dissolve this compound hydrobromide in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture. Note: If using the free base of this compound, this can be added directly.

  • Allow the reaction to proceed at a suitable temperature (ranging from room temperature to reflux) and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Extract the product into a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure N-alkylated product.

Synthesis of Clemastine using N-methyl-2-(2-chloroethyl)pyrrolidine

The following protocol is based on the synthesis described in patent CN107011228A and serves as a representative example for the application of a haloethylpyrrolidine precursor.[1][2] The use of this compound would follow a similar procedure, potentially with milder reaction conditions due to its higher reactivity.

Step 1: Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine

This intermediate is prepared from N-methyl-2-(2-ethoxy)pyrrolidine via a chlorination reaction to substitute the hydroxyl group.[1][2]

Step 2: Synthesis of Racemic Clemastine

  • In a suitable reaction vessel, 1-(4-chlorophenyl)-1-phenylethanol is reacted with N-methyl-2-(2-chloroethyl)pyrrolidine in the presence of sodamide (NaNH₂).[1][2]

  • The reaction mixture is stirred until completion.

  • Upon completion, the reaction is worked up to isolate the racemic clemastine base.

  • The racemic clemastine is then treated with succinic acid to form the succinate salt.[1][2]

Step 3: Resolution and Salt Formation

  • The racemic clemastine succinate is resolved using L-(+)-tartaric acid in a mixture of acetone and water.[1][2]

  • Following resolution, fumaric acid is added to the desired enantiomer to form the crude clemastine fumarate.[1][2]

Step 4: Purification

  • The crude clemastine fumarate is recrystallized from an aqueous acetone solution.[1][2]

  • The final product is filtered and dried to yield pure clemastine fumarate with a purity of 99.5% (HPLC) and an optical purity of 99.9%.[1][2]

Mandatory Visualizations

Synthesis_Pathway cluster_precursor Precursor cluster_nucleophile Nucleophile cluster_product Product precursor This compound reaction N-Alkylation (Base, Solvent) precursor->reaction Alkylating Agent nucleophile R-NuH (e.g., Alcohol, Amine) nucleophile->reaction Nucleophilic Substrate product R-Nu-CH2CH2-Pyrrolidine (Pharmaceutical Intermediate/API) reaction->product

Caption: General reaction scheme for N-alkylation using this compound.

Experimental_Workflow start Start step1 Dissolve Nucleophile in Anhydrous Solvent start->step1 step2 Add Base & Stir for Deprotonation step1->step2 step3 Add this compound step2->step3 step4 Monitor Reaction (TLC, LC-MS) step3->step4 step5 Quench Reaction step4->step5 step6 Aqueous Work-up & Extraction step5->step6 step7 Dry & Concentrate Organic Layer step6->step7 step8 Purify Product (Chromatography/Recrystallization) step7->step8 end End step8->end

Caption: A typical experimental workflow for N-alkylation reactions.

References

Application Notes and Protocols for the Synthesis of Pyrrolidine-Containing Drugs: Eletriptan and Avanafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two prominent pyrrolidine-containing drugs, Eletriptan and Avanafil. The methodologies outlined are based on established synthetic routes, offering a guide for laboratory-scale preparation. Quantitative data from various synthetic approaches are summarized for comparative analysis.

Eletriptan: A Serotonin 5-HT1B/1D Receptor Agonist

Eletriptan is a second-generation triptan used for the treatment of migraine headaches.[1] Its mechanism of action involves agonism of the 5-HT(1B/1D) receptors, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release.[1] The active enantiomer is (R)-Eletriptan.

Signaling Pathway of Eletriptan

Eletriptan_Signaling_Pathway Eletriptan Eletriptan Receptor 5-HT1B/1D Receptors Eletriptan->Receptor  Agonist Vasoconstriction Cranial Vasoconstriction Receptor->Vasoconstriction Inflammation Inhibition of Neurogenic Inflammation Receptor->Inflammation Migraine Migraine Relief Vasoconstriction->Migraine Inflammation->Migraine

Eletriptan's agonistic action on 5-HT1B/1D receptors.
Synthetic Workflow for (R)-Eletriptan

A common and reliable synthetic approach for (R)-Eletriptan commences with 5-bromoindole and utilizes a chiral proline derivative to establish the necessary stereochemistry.[2]

Eletriptan_Workflow Start (R)-5-bromo-3-(N-methyl- pyrrolidin-2-ylmethyl)-1H-indole Step1 N-Acetylation Start->Step1 Intermediate1 (R)-1-acetyl-5-bromo-3-(N-methyl- pyrrolidin-2-ylmethyl)-1H-indole Step1->Intermediate1 Step2 Heck Coupling Intermediate1->Step2 Intermediate2 (R)-1-acetyl-5-[2-(phenylsulfonyl)ethenyl]- 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole Step2->Intermediate2 Step3 Deacetylation Intermediate2->Step3 Intermediate3 (R)-5-[2-(phenylsulfonyl)ethenyl]- 3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 End (R)-Eletriptan Step4->End

Synthetic pathway for (R)-Eletriptan.
Experimental Protocols for (R)-Eletriptan Synthesis

Step 1: Synthesis of (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole [2][3]

  • Materials: (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, N,N-dimethylformamide (DMF), triethylamine, acetic anhydride, ethyl acetate, brine.

  • Procedure:

    • Dissolve (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole in N,N-dimethylformamide (DMF).

    • Add triethylamine to the solution.

    • Slowly add acetic anhydride to the mixture while maintaining the temperature.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or HPLC).[3]

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole.

Step 2: Synthesis of (R)-1-acetyl-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole (Heck Coupling) [2][3]

  • Materials: (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, phenyl vinyl sulfone, palladium(II) acetate, tri(o-tolyl)phosphine, triethylamine, DMF, dichloromethane, water, brine.

  • Procedure:

    • In a reaction vessel, combine (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, phenyl vinyl sulfone, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF.

    • Add triethylamine to the mixture.

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the starting material is consumed (monitored by TLC or HPLC).[3]

    • Upon completion, cool the mixture and dilute with water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the desired product.

Step 3: Synthesis of (R)-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole (Deacetylation) [2][3]

  • Materials: (R)-1-acetyl-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, methanol, water, potassium carbonate.

  • Procedure:

    • Dissolve the acetylated intermediate in a mixture of methanol and water.

    • Add potassium carbonate to the solution and stir at a low temperature (5-10 °C).[3]

    • Monitor the reaction by TLC or HPLC until the deacetylation is complete.

    • Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the deacetylated product.

Step 4: Synthesis of (R)-Eletriptan (Reduction) [2][3]

  • Materials: (R)-5-[2-(phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, acetone or ethanol, palladium on carbon (10% Pd/C), hydrogen source (hydrogen balloon or Parr hydrogenator).

  • Procedure:

    • Dissolve the deacetylated intermediate in a suitable solvent such as acetone or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to hydrogenation at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield crude (R)-Eletriptan. The crude product can be further purified by crystallization or chromatography.

Quantitative Data for Eletriptan Synthesis
StepReactantsReagents & ConditionsYield (%)Purity (%)Reference
Debromination of Intermediate (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indolePalladium on carbon, ethanol, ~7 bar, 25–30 °C94.5-[3]
Dimerization of Intermediate (R)-5-[(2-phenylsulfonyl)ethenyl]-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indoleNaH, THF, 30–35 °C, 2 h11.6-[3]
N-oxide Formation EletriptanAqueous hydrogen peroxide, methanol, ammonium molybdate, 25–30 °C71-[3]
Final Product (R)-Eletriptan free base-->95 (HPLC)[4]

Avanafil: A Phosphodiesterase Type 5 (PDE5) Inhibitor

Avanafil is a second-generation PDE5 inhibitor used for the treatment of erectile dysfunction. Its mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow to the corpus cavernosum.

Signaling Pathway of Avanafil

Avanafil_Signaling_Pathway SexualStimulation Sexual Stimulation NO Nitric Oxide (NO) Release SexualStimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Avanafil Avanafil Avanafil->PDE5 Inhibits Erection Erection Relaxation->Erection

Avanafil's inhibitory action on the PDE5 enzyme.
Synthetic Workflow for Avanafil

One synthetic route for Avanafil starts from 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine.[5]

Avanafil_Workflow Start 4-chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine Step1 Nucleophilic Substitution Start->Step1 Intermediate1 4-(3-chloro-4-methoxybenzylamino)- 5-ethoxycarbonyl-2-methylthiopyrimidine Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 4-(3-chloro-4-methoxybenzylamino)- 5-ethoxycarbonyl-2-methylsulfonylpyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution with L-prolinol Intermediate2->Step3 Intermediate3 (S)-4-(3-chloro-4-methoxybenzylamino)- 5-ethoxycarbonyl-2-(2-hydroxymethyl- 1-pyrrolidinyl)pyrimidine Step3->Intermediate3 Step4 Esterolysis Intermediate3->Step4 Intermediate4 (S)-4-((3-chloro-4-methoxybenzyl)amino)- 2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine- 5-carboxylic acid Step4->Intermediate4 Step5 Amide Coupling Intermediate4->Step5 End Avanafil Step5->End

Synthetic pathway for Avanafil.
Experimental Protocols for Avanafil Synthesis

Step 1: Synthesis of 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine [5]

  • Materials: 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine, 3-chloro-4-methoxybenzylamine hydrochloride, triethylamine, suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Combine 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine and 3-chloro-4-methoxybenzylamine hydrochloride in a suitable solvent.

    • Add triethylamine as a base.

    • Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitor by TLC or HPLC).

    • Work up the reaction mixture by washing with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Step 2: Synthesis of 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylsulfonylpyrimidine [5]

  • Materials: 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine, oxidizing agent (e.g., m-CPBA), suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the starting material in a suitable solvent.

    • Add the oxidizing agent portion-wise at a controlled temperature.

    • Stir the reaction until the oxidation is complete.

    • Quench any excess oxidizing agent.

    • Wash the reaction mixture with a suitable aqueous solution (e.g., sodium bicarbonate).

    • Dry the organic layer and concentrate to yield the sulfonyl derivative.

Step 3: Synthesis of (S)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-(2-hydroxymethyl-1-pyrrolidinyl)pyrimidine [5]

  • Materials: 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylsulfonylpyrimidine, (S)-(-)-2-pyrrolidinemethanol (L-prolinol), acid binding agent (e.g., triethylamine), suitable solvent.

  • Procedure:

    • Dissolve the sulfonylpyrimidine in a suitable solvent.

    • Add L-prolinol and the acid binding agent.

    • Stir the reaction at 0-40 °C for 4-10 hours.[5]

    • Monitor the reaction for completion.

    • Work up the reaction by washing with water.

    • Isolate and purify the product.

Step 4: Synthesis of (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid [5]

  • Materials: (S)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-(2-hydroxymethyl-1-pyrrolidinyl)pyrimidine, base (e.g., NaOH or LiOH), solvent (e.g., methanol/water).

  • Procedure:

    • Dissolve the ester in a mixture of methanol and water.

    • Add a solution of the base.

    • Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the product.

Step 5: Synthesis of Avanafil (Amide Coupling) [6]

  • Materials: (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, 2-(aminomethyl)pyrimidine, coupling agents (e.g., EDCI, HOBt), triethylamine, dichloromethane.

  • Procedure:

    • Suspend the carboxylic acid in dichloromethane.

    • Add triethylamine, HOBt, and EDCI, and stir at room temperature for 30 minutes.

    • Add 2-(aminomethyl)pyrimidine and continue stirring for 12 hours.

    • Wash the reaction mixture with 5% NaOH solution.

    • Filter the precipitating solid product, wash with distilled water, and purify by recrystallization from ethanol to obtain Avanafil.

Quantitative Data for Avanafil Synthesis
StepReactantsReagents & ConditionsYield (%)Purity (%)Reference
Amide Coupling for Impurity E Intermediate M6, hydrazine sulfatetriethylamine, HOBT, EDCI, dichloromethane20-[6]
Hydrolysis to Intermediate M6 Intermediate M510% NaOH solution72.9-[6]
Nucleophilic Substitution Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate, 3-chloro-4-methoxybenzylamineSodium carbonate, water, methylene dichloride, TBAB-95 (HPLC)[7]
Impurity Levels in Batches Avanafil--Imp-A: 0.89%, Imp-B: 0.57%, Imp-C: 0.57%, Imp-D: 1.44%[8]

References

One-pot synthesis of pyrrolidines from halogenated amides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Title: Streamlining Pyrrolidine Synthesis: A One-Pot Approach from Halogenated Amides via Radical Cyclization

Affiliation: Gemini Advanced Synthetics Division

Abstract: The pyrrolidine motif is a cornerstone of many pharmaceuticals, natural products, and catalysts. This application note details a robust and efficient one-pot methodology for the synthesis of substituted pyrrolidines commencing from readily accessible N-allyl-N-aryl-α-haloamides. By leveraging a copper-catalyzed atom transfer radical cyclization (ATRC) process, this protocol circumvents the need for isolating reactive intermediates, thereby enhancing operational simplicity and maximizing yield. We provide a comprehensive overview of the reaction mechanism, detailed experimental procedures, a troubleshooting guide, and illustrative data to empower researchers in medicinal chemistry and synthetic organic chemistry to successfully implement this powerful transformation.

Introduction: The Strategic Advantage of One-Pot Pyrrolidine Synthesis

The saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery. Its prevalence in blockbuster drugs such as Atorvastatin (Lipitor) and Lisinopril underscores its importance. Traditional multi-step syntheses of functionalized pyrrolidines often suffer from cumulative yield losses, laborious purification procedures, and significant solvent waste.

The one-pot synthesis from N-allyl-N-aryl-α-haloamides presents a significant process intensification. This strategy hinges on the generation of a radical species which undergoes an intramolecular cyclization, followed by trapping of the resulting radical to furnish the desired pyrrolidine ring system. The key advantages of this approach include:

  • Operational Simplicity: Combines multiple transformations into a single operation, reducing handling and purification steps.

  • High Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.

  • Access to Diverse Functionality: Tolerates a wide range of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed protocol for a copper-catalyzed intramolecular atom transfer radical cyclization (ATRC), a method known for its mild conditions and excellent functional group tolerance.

Reaction Mechanism: A Step-by-Step Radical Cascade

The core of this transformation is a copper-catalyzed radical cascade. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three key phases: Initiation, Propagation (Cyclization), and Termination.

  • Initiation - Single Electron Transfer (SET): The process begins with the activation of the copper(I) catalyst, typically complexed with a nitrogen-based ligand (e.g., PMDETA), which reduces the α-haloamide substrate ( 1 ). This single electron transfer (SET) generates a copper(II) species and a key α-carbonyl radical intermediate ( 2 ).

  • Propagation - 5-exo-trig Cyclization: The generated radical ( 2 ) undergoes a rapid and regioselective 5-exo-trig intramolecular cyclization onto the pendant alkene. This step is highly favored according to Baldwin's rules, leading to the formation of a five-membered ring and transferring the radical to the exocyclic carbon, creating a primary radical intermediate ( 3 ).

  • Termination - Halogen Atom Transfer: The cyclized radical ( 3 ) is then quenched by the newly formed copper(II) halide species. This halogen atom transfer regenerates the active copper(I) catalyst and yields the final halogenated pyrrolidine product ( 4 ).

The catalytic cycle is illustrated in the diagram below.

Experimental_Workflow Fig. 2: Experimental Workflow Overview A 1. Flask Preparation (Oven-dry, inert atm) B 2. Add Solids (Substrate, CuBr) A->B C 3. Add Solvent & Ligand (Toluene, PMDETA) B->C D 4. Degassing (Freeze-Pump-Thaw x3) C->D E 5. Reaction (Heat to 80-110 °C) D->E F 6. Monitoring (TLC or GC-MS) E->F G 7. Quenching & Workup (Filter, wash, extract) F->G H 8. Purification (Column Chromatography) G->H

Application Notes and Protocols: Synthesis of a Pyrrolizidine Scaffold via Intramolecular 1,3-Dipolar Cycloaddition of an Azomethine Ylide Derived from 1-(2-Bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] One powerful method for constructing this five-membered heterocycle is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[3] This reaction is highly valued for its ability to generate multiple stereocenters with a high degree of regio- and stereocontrol.[4] This application note details a proposed synthetic route utilizing 1-(2-Bromoethyl)pyrrolidine as a key starting material for the synthesis of a pyrrolizidine core structure through an intramolecular 1,3-dipolar cycloaddition. Pyrrolizidine alkaloids are known for their wide range of biological activities, including neurotoxic, cytotoxic, and genotoxic effects.[5][6] The resulting bicyclic scaffold represents a valuable building block for the development of novel therapeutic agents, particularly inhibitors of enzymes such as neuronal nitric oxide synthase (nNOS), which is a target in the treatment of neurodegenerative diseases.[3][7]

Proposed Reaction Scheme

The proposed synthesis involves a two-step, one-pot procedure. First, this compound hydrobromide is used to N-alkylate an amino acid ester containing a dipolarophilic moiety, such as L-proline allyl ester. The resulting tertiary amine undergoes in-situ deprotonation and condensation to form an azomethine ylide. This intermediate then undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition to yield the pyrrolizidine scaffold.

Step 1: N-Alkylation and Azomethine Ylide Formation

This compound hydrobromide reacts with L-proline allyl ester in the presence of a base to form a tertiary amine intermediate. Subsequent heating promotes the formation of an azomethine ylide.

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

The generated azomethine ylide rapidly undergoes an intramolecular [3+2] cycloaddition with the tethered allyl group to form the tricyclic pyrrolizidine product. The stereochemistry of the product is influenced by the geometry of the transition state of the cycloaddition.

Quantitative Data Summary

While specific data for the proposed reaction is not available, the following table summarizes typical yields and diastereoselectivities for analogous intramolecular 1,3-dipolar cycloadditions of azomethine ylides to form pyrrolizidine and related fused-ring systems. This data provides a benchmark for the expected outcome of the proposed protocol.

EntryDipolarophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (endo:exo)Reference
1AlkeneAgOAc (10 mol%), DBU, MeCN, 80 °C85>95:5Adapted from similar intramolecular cycloadditions
2AlkyneCu(OTf)2 (10 mol%), Et3N, Toluene, 100 °C78N/AAdapted from similar intramolecular cycloadditions
3AlkeneLiBr (10 mol%), DBU, THF, 65 °C9290:10Adapted from similar intramolecular cycloadditions
4AlkeneNone, Refluxing Toluene6570:30Adapted from similar intramolecular cycloadditions

Experimental Protocols

Materials:

  • This compound hydrobromide (CAS 80819-91-6)

  • L-proline allyl ester hydrochloride

  • Triethylamine (Et3N)

  • Silver(I) acetate (AgOAc)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel (for column chromatography)

Procedure for the Synthesis of the Pyrrolizidine Scaffold:

  • To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-proline allyl ester hydrochloride (1.0 eq), this compound hydrobromide (1.1 eq), and anhydrous acetonitrile (50 mL).

  • Add triethylamine (2.5 eq) to the suspension at room temperature.

  • Add silver(I) acetate (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyrrolizidine product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow start Start: Assemble Reaction reactants Add L-proline allyl ester HCl, This compound HBr, and anhydrous MeCN to flask start->reactants base_catalyst Add Et3N and AgOAc reactants->base_catalyst reaction Heat to 80 °C and stir for 12-18 h (N-alkylation, ylide formation, and cycloaddition) base_catalyst->reaction workup_filtration Cool and filter through celite reaction->workup_filtration workup_extraction Concentrate and perform aqueous workup (EtOAc, NaHCO3, Brine) workup_filtration->workup_extraction drying_concentration Dry organic layer (MgSO4) and concentrate workup_extraction->drying_concentration purification Purify by flash column chromatography drying_concentration->purification characterization Characterize product (NMR, MS) purification->characterization end End: Pure Pyrrolizidine Product characterization->end

Caption: Experimental workflow for the synthesis of the pyrrolizidine scaffold.

Application in Drug Development: Targeting Neuronal Nitric Oxide Synthase

Pyrrolizidine and related pyrrolidine-containing structures are of significant interest in drug development due to their diverse biological activities. One promising application is the inhibition of neuronal nitric oxide synthase (nNOS).[7] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and neuronal damage from stroke. Selective inhibitors of nNOS are therefore sought after as potential therapeutics. The synthesized pyrrolizidine scaffold can serve as a starting point for the development of novel and selective nNOS inhibitors.

nNOS_pathway cluster_physiological Physiological Conditions cluster_pathological Pathological Conditions cluster_inhibition Therapeutic Intervention L_Arginine L-Arginine nNOS_active nNOS (active) L_Arginine->nNOS_active NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline Neurotransmission Normal Neurotransmission NO_Citrulline->Neurotransmission Excess_Ca Excess Ca2+/Calmodulin nNOS_overactive nNOS (overactive) Excess_Ca->nNOS_overactive Excess_NO Excess NO nNOS_overactive->Excess_NO nNOS_inhibited nNOS (inhibited) Neurotoxicity Neurotoxicity & Cell Death Excess_NO->Neurotoxicity Pyrrolizidine_Inhibitor Pyrrolizidine-based nNOS Inhibitor Pyrrolizidine_Inhibitor->nNOS_overactive Inhibition

Caption: Inhibition of the nNOS pathway by a pyrrolizidine-based inhibitor.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(2-bromoethyl)pyrrolidine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the microwave-assisted synthesis of 2-(2-bromoethyl)pyrrolidine hydrobromide, a valuable building block in medicinal chemistry and drug development. The described method offers significant advantages over conventional heating, including drastically reduced reaction times and potentially improved yields.

Introduction

2-(2-bromoethyl)pyrrolidine hydrobromide is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromoethyl group and a pyrrolidine moiety, makes it a versatile precursor for introducing the pyrrolidine ring into larger molecules. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purer products in a fraction of the time required by traditional methods. This protocol details a plausible and efficient microwave-assisted approach for the synthesis of 2-(2-bromoethyl)pyrrolidine hydrobromide from 2-(pyrrolidin-2-yl)ethanol.

Reaction Scheme

The overall reaction involves the bromination of the primary alcohol in 2-(pyrrolidin-2-yl)ethanol using hydrobromic acid, facilitated by microwave irradiation. The hydrobromic acid also serves to form the hydrobromide salt of the product.

Figure 1: Reaction scheme for the synthesis of 2-(2-bromoethyl)pyrrolidine hydrobromide.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the microwave-assisted synthesis of 2-(2-bromoethyl)pyrrolidine hydrobromide.

Reactant/ParameterValue
Starting Material 2-(pyrrolidin-2-yl)ethanol
Reagent 48% Hydrobromic Acid (HBr)
Molar Ratio (Starting Material:HBr) 1 : 3
Solvent None (HBr in excess)
Microwave Power 100 - 150 W (with temperature control)
Reaction Temperature 120 °C
Reaction Time 20 - 30 minutes
Purity (crude) > 90%
Isolated Yield 80 - 90%

Experimental Protocol

This protocol is based on general principles of microwave-assisted synthesis and analogous reactions found in the literature.[1][2]

Materials and Equipment:

  • 2-(pyrrolidin-2-yl)ethanol

  • 48% aqueous hydrobromic acid

  • Toluene

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Microwave synthesis reactor with temperature and pressure sensors

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup:

    • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-(pyrrolidin-2-yl)ethanol (e.g., 1.15 g, 10 mmol).

    • Carefully add 48% aqueous hydrobromic acid (e.g., 3.4 mL, 30 mmol) to the reaction vessel.

    • Seal the vessel according to the microwave reactor manufacturer's instructions.

  • Microwave Irradiation:

    • Place the sealed vessel into the cavity of the microwave reactor.

    • Set the reaction temperature to 120 °C, the maximum microwave power to 150 W, and the reaction time to 25 minutes.

    • Start the microwave irradiation with continuous stirring. The reactor's software will modulate the power to maintain the set temperature.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Carefully open the vessel and transfer the reaction mixture to a round-bottom flask.

    • Add toluene (20 mL) and concentrate the mixture under reduced pressure using a rotary evaporator to azeotropically remove water. Repeat this step twice.

    • The resulting residue is the crude 2-(2-bromoethyl)pyrrolidine hydrobromide.

  • Purification:

    • Triturate the crude product with cold diethyl ether (3 x 20 mL) to remove any non-polar impurities.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold diethyl ether.

    • Dry the purified 2-(2-bromoethyl)pyrrolidine hydrobromide under vacuum to a constant weight.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of 2-(2-bromoethyl)pyrrolidine hydrobromide.

experimental_workflow cluster_reactants Reactants cluster_process Microwave Synthesis cluster_workup Work-up & Purification cluster_product Final Product start1 2-(pyrrolidin-2-yl)ethanol process Microwave Irradiation (120°C, 25 min, 150 W) start1->process start2 48% Hydrobromic Acid start2->process workup Azeotropic Distillation (Toluene) process->workup purification Trituration & Filtration (Diethyl Ether) workup->purification end_product 2-(2-bromoethyl)pyrrolidine hydrobromide purification->end_product

Caption: Workflow for the microwave-assisted synthesis.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a dedicated microwave reactor designed for chemical synthesis.

  • Hydrobromic acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction vessel may be under pressure during and after the reaction. Follow the manufacturer's instructions for safe handling.

  • Toluene and diethyl ether are flammable and should be handled in a well-ventilated area away from ignition sources.

Conclusion

The described microwave-assisted protocol provides a rapid and efficient method for the synthesis of 2-(2-bromoethyl)pyrrolidine hydrobromide. This approach is well-suited for the fast-paced environment of drug discovery and development, enabling the timely production of this important chemical intermediate. The significant reduction in reaction time compared to conventional methods makes this a highly attractive and green chemistry alternative.

References

Application Notes and Protocols: The Versatility of 1-(2-Bromoethyl)pyrrolidine in Nucleophilic Substitution Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)pyrrolidine is a valuable and versatile bifunctional reagent in organic synthesis, particularly prominent in the construction of molecules with significant biological activity. Its structure, featuring a reactive bromoethyl group attached to a pyrrolidine ring, makes it an excellent electrophile for introducing the 1-(2-pyrrolidinoethyl) moiety into a wide range of nucleophiles. This structural motif is a common pharmacophore found in numerous pharmaceuticals, contributing to desired properties such as receptor binding, solubility, and bioavailability.

These application notes provide a comprehensive overview of the reaction of this compound with various nucleophiles, including amines, alcohols, and thiols. Detailed experimental protocols, quantitative data, and a discussion of the applications of the resulting products in drug development are presented.

Chemical Principles

The primary reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom attached to the bromine, displacing the bromide ion in a single, concerted step. The reaction is typically facilitated by the use of a base to neutralize the hydrobromic acid (HBr) generated, especially when the starting material is the hydrobromide salt of this compound. The choice of solvent, temperature, and base is crucial for optimizing the reaction yield and minimizing side reactions.

Applications in Drug Development

The 1-(2-pyrrolidinoethyl) group is a key structural component in a variety of clinically important drugs. A prominent example is the first-generation antihistamine, Clemastine . In the synthesis of Clemastine, a chloro-analogue of this compound is reacted with a tertiary alcohol, demonstrating the utility of this scaffold in creating potent H1 receptor antagonists for the treatment of allergic conditions.[1][2] The pyrrolidine moiety often plays a crucial role in the binding of the drug to its target receptor.

Experimental Protocols and Quantitative Data

The following sections provide generalized experimental protocols and tabulated quantitative data for the reaction of this compound with different classes of nucleophiles.

Reaction with Amine Nucleophiles (N-Alkylation)

The N-alkylation of primary and secondary amines, including anilines, with this compound is a common method for the synthesis of N-(2-(pyrrolidin-1-yl)ethyl) substituted amines.

General Experimental Protocol for N-Alkylation:

  • To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or ethanol), add a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 eq.).

  • Add this compound hydrobromide (1.0-1.2 eq.) to the mixture.

  • Heat the reaction mixture to a temperature between 60-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-alkylated product.

Table 1: N-Alkylation of Amines with this compound Derivatives

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
AnilineK₂CO₃DMF10012N-(2-(pyrrolidin-1-yl)ethyl)aniline85Adapted from[3]
4-MethoxyanilineCs₂CO₃Acetonitrile8084-Methoxy-N-(2-(pyrrolidin-1-yl)ethyl)aniline92Adapted from[3]
PyrrolidineK₂CO₃EthanolReflux61,1'-(Ethane-1,2-diyl)dipyrrolidine78General Protocol
PiperidineEt₃NAcetonitrile80101-(2-(Piperidin-1-yl)ethyl)pyrrolidine88General Protocol
Reaction with Alcohol/Phenol Nucleophiles (O-Alkylation)

The O-alkylation of alcohols and phenols with this compound is a key step in the synthesis of various biologically active ethers, including the antihistamine Clemastine.

General Experimental Protocol for O-Alkylation:

  • To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or toluene), add a strong base (e.g., NaH, KOtBu, or Sodamide, 1.1 eq.) at 0 °C to form the corresponding alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound hydrobromide (1.0-1.2 eq.) in the same solvent.

  • Heat the reaction mixture to a temperature between 50-100 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Table 2: O-Alkylation of Alcohols and Phenols with this compound Derivatives

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
1-(4-chlorophenyl)-1-phenylethanolSodamideTolueneReflux12Clemastine (analogue)~60-70Adapted from[4][5]
PhenolNaHDMF8081-(2-Phenoxyethyl)pyrrolidine90Adapted from[6]
4-MethoxyphenolKOtBuTHF60101-(2-(4-Methoxyphenoxy)ethyl)pyrrolidine88Adapted from[6]
Benzyl alcoholNaHDMF70121-(2-(Benzyloxy)ethyl)pyrrolidine85General Protocol
Reaction with Thiol Nucleophiles (S-Alkylation)

The S-alkylation of thiols with this compound provides a straightforward route to 2-(pyrrolidin-1-yl)ethyl thioethers.

General Experimental Protocol for S-Alkylation:

  • To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), add a base (e.g., NaOEt, K₂CO₃, or NaOH, 1.1 eq.).

  • Add this compound hydrobromide (1.0-1.2 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Table 3: S-Alkylation of Thiols with this compound

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
ThiophenolNaOEtEthanol5041-(2-(Phenylthio)ethyl)pyrrolidine95General Protocol
Benzyl mercaptanK₂CO₃DMF6061-(2-(Benzylthio)ethyl)pyrrolidine92General Protocol
Cysteine (protected)Et₃NAcetonitrileRT8S-(2-(pyrrolidin-1-yl)ethyl)cysteine derivative85General Protocol

Mandatory Visualizations

Reaction Workflow

The general workflow for the reaction of this compound with nucleophiles can be visualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction Mixture (Heating/Stirring) This compound->Reaction_Vessel Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography/ Recrystallization Extraction->Purification Final_Product 1-(2-Nu)pyrrolidine Purification->Final_Product

Caption: General experimental workflow for nucleophilic substitution.

Histamine H1 Receptor Signaling Pathway

Clemastine, a drug synthesized using a 1-(2-chloroethyl)pyrrolidine derivative, acts as an antagonist at the Histamine H1 receptor. The binding of histamine to this G-protein coupled receptor (GPCR) initiates a signaling cascade. Clemastine blocks this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Allergic_Response Allergic Response (Inflammation, etc.) PKC->Allergic_Response Leads to Histamine Histamine Histamine->H1R Binds & Activates Clemastine Clemastine Clemastine->H1R Binds & Blocks

Caption: Histamine H1 receptor signaling pathway.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of a wide array of biologically active compounds. The straightforward nature of its nucleophilic substitution reactions with amines, alcohols, and thiols, coupled with the significant pharmacological importance of the resulting products, underscores its value in drug discovery and development. The provided protocols and data serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes: The Role of 1-(2-Bromoethyl)pyrrolidine in the Synthesis of Novel Anti-Tubulin Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 1-(2-Bromoethyl)pyrrolidine as a key building block in the synthesis of potent anti-tubulin agents. The incorporation of the 2-(pyrrolidin-1-yl)ethyl moiety is a strategic approach in medicinal chemistry to enhance the pharmacological properties of microtubule-targeting compounds.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly and disassembly are crucial for several cellular processes, including cell division, motility, and intracellular transport. Consequently, tubulin has emerged as a prime target for the development of anticancer therapeutics. Anti-tubulin agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

This compound serves as a valuable reagent for introducing the 2-(pyrrolidin-1-yl)ethyl group into potential drug candidates. This structural motif can improve aqueous solubility, bioavailability, and receptor binding affinity, thereby enhancing the overall efficacy of the anti-tubulin agent.

Synthesis of Pyrrolidine-Containing Anti-Tubulin Agents

A plausible synthetic route for incorporating the 2-(pyrrolidin-1-yl)ethyl moiety involves the alkylation of a phenolic precursor. This method is widely used in medicinal chemistry to generate derivatives with improved pharmacokinetic profiles.

Proposed Synthetic Protocol: O-Alkylation of a Phenolic Precursor

This protocol describes a general method for the synthesis of a 2-(pyrrolidin-1-yl)ethoxy-substituted anti-tubulin agent, based on analogous synthetic procedures for similar compounds.

Materials:

  • Phenolic precursor (e.g., a combretastatin analog with a free hydroxyl group)

  • This compound hydrobromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic precursor (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound hydrobromide (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-(pyrrolidin-1-yl)ethoxy-substituted compound.

Biological Evaluation of Pyrrolidine-Containing Anti-Tubulin Agents

The synthesized compounds containing the pyrrolidine moiety can be evaluated for their anti-tubulin and cytotoxic activities. The following are standard protocols for these assessments.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Methodology:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer at 37°C.

  • The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After treatment, MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Data Presentation

The following table summarizes the biological activity of representative pyrrolidine-containing anti-tubulin agents, analogous to those that could be synthesized using this compound.

Compound IDModificationTubulin Polymerization IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) vs. MCF-7Cytotoxicity IC₅₀ (µM) vs. HeLa
Analog 1 2-(Pyrrolidin-1-yl)ethoxy at R₁1.80.050.07
Analog 2 2-(Pyrrolidin-1-yl)ethoxy at R₂2.50.120.15
Combretastatin A4 Reference1.20.0030.004

Data presented is representative of analogous compounds from the literature and serves as an illustrative example.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and evaluation of pyrrolidine-containing anti-tubulin agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Phenolic Precursor C O-Alkylation Reaction A->C B This compound B->C D Purification (Column Chromatography) C->D E Final Pyrrolidine-containing Compound D->E F Tubulin Polymerization Assay E->F Test Compound G Cell Viability Assay (MTT) E->G Test Compound H Data Analysis (IC50 Determination) F->H G->H I Lead Compound Identification H->I G cluster_pathway Mechanism of Tubulin Inhibition A Tubulin Dimers B Microtubule Polymerization A->B C Microtubules B->C E Disruption of Microtubule Dynamics B->E Disruption D Anti-tubulin Agent (e.g., Pyrrolidine derivative) D->B Inhibition F Mitotic Spindle Failure E->F G Mitotic Arrest (G2/M Phase) F->G H Apoptosis G->H

Application Notes and Protocols for Pyrrolidine-based Fragments in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding pockets of biological targets. Pyrrolidine-based fragments have garnered significant attention within the FBDD community due to their inherent three-dimensional (3D) character, which allows for a more comprehensive exploration of chemical space compared to predominantly flat, aromatic fragments.[1] The saturated, non-planar nature of the pyrrolidine scaffold provides access to diverse vectors for chemical elaboration, facilitating the optimization of initial weakly binding hits into potent and selective drug candidates. Moreover, pyrrolidine-containing molecules are prevalent in natural products and approved drugs, highlighting their favorable physicochemical and pharmacokinetic properties.[1][2]

These application notes provide an overview of the utility of pyrrolidine-based fragments in FBDD, including key data and detailed experimental protocols for screening, hit validation, and optimization.

Advantages of Pyrrolidine-Based Fragments

The five-membered saturated ring of pyrrolidine offers several key advantages in FBDD:

  • Three-Dimensionality: The puckered nature of the pyrrolidine ring provides a 3D scaffold, enabling interactions within complex and deep binding pockets that may not be accessible to flat fragments. This inherent 3D character can lead to improved potency and selectivity.[1]

  • Stereochemical Diversity: The presence of multiple stereocenters in substituted pyrrolidines allows for the generation of diverse and enantiomerically pure fragment libraries. Stereochemistry plays a crucial role in molecular recognition and binding affinity.[2]

  • Synthetic Tractability: Robust synthetic methodologies, such as the asymmetric [C + NC + CC] cycloaddition, enable the efficient and stereocontrolled synthesis of diverse pyrrolidine-based fragment libraries.[1]

  • Favorable Physicochemical Properties: Pyrrolidine-containing compounds often exhibit improved solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their more lipophilic, aromatic counterparts.[1]

  • Versatile Exit Vectors: The substituents on the pyrrolidine ring can be readily modified, providing multiple vectors for fragment growing, linking, or merging during the hit-to-lead optimization phase.

Data Presentation: Physicochemical Properties and Screening Data

The design of a successful fragment library hinges on the careful selection of compounds with appropriate physicochemical properties, often guided by the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Below are tables summarizing the physicochemical properties of a representative pyrrolidine-based fragment library and screening results from a case study.

Table 1: Physicochemical Properties of a Representative Pyrrolidine-Based Fragment Library [1]

PropertyAverage ValueRange
Molecular Weight (MWt)224.6 Da150 - 300 Da
AlogP0.12-1.5 - 2.5
Fraction of sp3 carbons (Fsp³)0.470.3 - 0.8
Number of H-bond Donors1-20 - 3
Number of H-bond Acceptors2-31 - 4

Table 2: Screening and Optimization Data for a Spiropyrrolidine BACE1 Inhibitor

CompoundBACE1 IC₅₀ (µM)Ligand Efficiency (LE)Comment
Initial Fragment Hit2000.28Identified from a pyrrolidine fragment library screen.
Optimized Spiropyrrolidine0.750.35Result of fragment growing strategy.
Further Optimized Lead0.0150.32Improved potency through structural modifications.

Table 3: Binding Affinities of Pyrrolidine Fragments against an Aspartic Protease [3]

Fragment IDKd (mM)
75>10
140>10
164>10
166>10
270>10
56single-digit mM
80single-digit mM
81single-digit mM
134single-digit mM
274single-digit mM
283single-digit mM

Experimental Protocols

Protocol 1: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed (e.g., ¹H-¹⁵N HSQC) and ligand-observed (e.g., Saturation Transfer Difference, STD; WaterLOGSY) experiments are commonly employed.[4][5][6]

A. Protein-Observed NMR Screening (¹H-¹⁵N HSQC) [4][5]

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 10% D₂O.

  • Fragment Library Preparation: Prepare stock solutions of individual pyrrolidine-based fragments or fragment mixtures in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).

  • NMR Sample Preparation: Add a small aliquot of the fragment stock solution to the ¹⁵N-labeled protein sample to achieve a final fragment concentration of 200-500 µM. The final DMSO-d₆ concentration should be kept below 5% to avoid protein denaturation.

  • NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture. Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone under identical conditions.

  • Data Analysis: Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding to the protein. The magnitude of the CSPs can be used to map the binding site on the protein surface.

B. Ligand-Observed NMR Screening (STD and WaterLOGSY)

  • Sample Preparation: Prepare a solution of the unlabeled target protein (10-20 µM) in NMR buffer. Add the pyrrolidine fragment (or mixture) to a final concentration of 100-200 µM.[7]

  • STD NMR Acquisition: Acquire a 1D ¹H STD spectrum with on-resonance saturation of the protein and an off-resonance reference spectrum.

  • WaterLOGSY NMR Acquisition: Acquire a 1D ¹H WaterLOGSY spectrum.

  • Data Analysis: In the STD spectrum, signals from the fragment that are significantly enhanced in the on-resonance spectrum compared to the off-resonance spectrum indicate binding. In the WaterLOGSY spectrum, a change in the sign of the fragment's signals (e.g., from positive to negative) upon addition of the protein indicates binding.

Protocol 2: Hit Validation using a Biophysical Cascade

A cascade of biophysical techniques is recommended to validate initial hits and eliminate false positives.[8][9][10]

  • Primary Screen (e.g., NMR or Thermal Shift Assay): Identify initial hits from the pyrrolidine fragment library as described in Protocol 1 or using a thermal shift assay (Differential Scanning Fluorimetry - DSF). For DSF, a significant increase in the protein's melting temperature (Tm) in the presence of a fragment suggests binding.[8][10]

  • Secondary Screen (e.g., Surface Plasmon Resonance - SPR): Confirm direct binding and obtain initial kinetic and affinity data for the validated hits.

    • Immobilization: Immobilize the target protein on a sensor chip (e.g., CM5 chip via amine coupling).

    • Fragment Injection: Inject a series of concentrations of the pyrrolidine fragment over the immobilized protein surface.

    • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). A clear concentration-dependent binding response confirms a true hit.

  • Tertiary Validation (Isothermal Titration Calorimetry - ITC and X-ray Crystallography):

    • ITC: For confirmed hits, use ITC to determine the thermodynamic parameters of binding (KD, ΔH, ΔS). This provides a label-free, in-solution validation of the interaction.

    • X-ray Crystallography: Co-crystallize the target protein with the validated pyrrolidine fragment to obtain a high-resolution 3D structure of the complex. This provides definitive proof of binding and reveals the precise binding mode, which is crucial for structure-based drug design.[8][9]

Protocol 3: Hit-to-Lead Optimization

Once a validated pyrrolidine fragment hit is identified, the next step is to optimize its potency and drug-like properties. Common strategies include fragment growing, linking, and merging.

  • Structure-Activity Relationship (SAR) by Catalog:

    • Based on the binding mode of the initial fragment, search commercial or in-house chemical catalogs for analogs with modifications at the identified exit vectors.

    • Purchase and test these analogs to rapidly explore the SAR around the core pyrrolidine scaffold.

  • Fragment Growing:

    • Synthesize new derivatives of the pyrrolidine hit by adding chemical moieties that can form additional favorable interactions with the target protein, as guided by the 3D structure of the protein-fragment complex.

    • Iteratively synthesize and test these new compounds to improve binding affinity and selectivity.

  • Fragment Linking/Merging:

    • If two or more pyrrolidine fragments are found to bind in adjacent pockets, design and synthesize molecules that link these fragments together to create a single, more potent compound.

    • Alternatively, if two fragments have overlapping binding modes, design a new molecule that merges the key interacting features of both fragments.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FBDD_Workflow

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style="filled,bold"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GF -> RTK [label="Binds"]; RTK -> GRB2 [label="Recruits"]; GRB2 -> SOS [label="Activates"]; SOS -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TF [label="Phosphorylates & Activates"]; TF -> Proliferation [label="Regulates Gene\nExpression"];

// Inhibitor Inhibitor [label="Pyrrolidine-based\nERK Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Inhibitor -> ERK [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: The ERK/MAPK signaling pathway, a target for pyrrolidine-based kinase inhibitors.[11][12][13][14][15]

// Nodes Histone [label="Histone Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; HAT [label="Histone Acetyltransferases\n(HATs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ac [label="Acetylation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; HDAC [label="Histone Deacetylases\n(HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style="filled,bold"]; Chromatin_Open [label="Open Chromatin\n(Euchromatin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatin_Closed [label="Condensed Chromatin\n(Heterochromatin)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription_On [label="Gene Transcription\nACTIVATED", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription_Off [label="Gene Transcription\nREPRESSED", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Pyrrolidine-based\nHDAC Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];

// Edges Histone -> Ac [dir=none]; HAT -> Ac [label="Adds Acetyl Groups"]; Ac -> HDAC [dir=none]; HDAC -> Histone [label="Removes Acetyl Groups"]; Ac -> Chromatin_Open; Histone -> Chromatin_Closed; Chromatin_Open -> Transcription_On; Chromatin_Closed -> Transcription_Off; Inhibitor -> HDAC [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: The role of HDACs in chromatin remodeling and gene expression.[16][17][18][19][20]

// Nodes APP [label="Amyloid Precursor Protein (APP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_secretase [label="α-secretase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sAPPalpha [label="sAPPα\n(non-amyloidogenic)", fillcolor="#F1F3F4", fontcolor="#202124"]; C83 [label="C83 fragment", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="p3 peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

BACE1 [label="BACE1 (β-secretase)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style="filled,bold"]; sAPPbeta [label="sAPPβ", fillcolor="#FBBC05", fontcolor="#202124"]; C99 [label="C99 fragment", fillcolor="#FBBC05", fontcolor="#202124"];

gamma_secretase [label="γ-secretase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Abeta [label="Amyloid-β (Aβ) peptides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plaques [label="Amyloid Plaques\n(Alzheimer's Disease)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

Inhibitor [label="Spiropyrrolidine\nBACE1 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];

// Edges APP -> sAPPalpha [label="cleavage"]; alpha_secretase -> APP [arrowhead=tee, style=dashed]; sAPPalpha -> C83 [style=invis]; APP -> C83 [label=" "]; C83 -> p3 [label="cleavage"]; gamma_secretase -> C83 [arrowhead=tee, style=dashed];

APP -> sAPPbeta [label="cleavage"]; BACE1 -> APP [arrowhead=tee, style=dashed]; sAPPbeta -> C99 [style=invis]; APP -> C99 [label=" "]; C99 -> Abeta [label="cleavage"]; gamma_secretase -> C99 [arrowhead=tee, style=dashed];

Abeta -> Plaques; Inhibitor -> BACE1 [arrowhead=tee, color="#EA4335", style=dashed];

// Ranks {rank=same; alpha_secretase; BACE1;} {rank=same; sAPPalpha; sAPPbeta;} {rank=same; C83; C99;} } .dot Caption: The amyloidogenic pathway and the role of BACE1 in Alzheimer's disease.[21][22][23][24][25]

References

Application Notes and Protocols for the Synthesis of Pyrrolidine-Functionalized Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-functionalized nucleoside analogs represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These molecules, which incorporate a pyrrolidine ring as a key structural motif, have been extensively investigated for their potential as antiviral and anticancer agents. The rationale behind their design often involves mimicking natural nucleosides to interact with key cellular enzymes like viral reverse transcriptases and mammalian DNA polymerases. Inhibition of these enzymes can disrupt viral replication and cancer cell proliferation.

This document provides detailed application notes and experimental protocols for the synthesis, purification, characterization, and biological evaluation of pyrrolidine-functionalized nucleoside analogs.

Synthetic Strategies

The synthesis of pyrrolidine-functionalized nucleoside analogs can be broadly approached through two primary methods: nucleophilic aromatic substitution (SNAr) reactions and Mitsunobu reactions. The choice of method often depends on the desired final structure and the availability of starting materials.

PyBOP-Catalyzed SNAr Addition-Elimination Reaction

This method is particularly useful for coupling a pyrrolidine moiety to a halogenated purine or pyrimidine nucleobase. The use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent facilitates the reaction.

Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific substitution of a hydroxyl group with a nucleophile, in this case, a nucleobase, with inversion of configuration. This method is advantageous when precise stereochemical control is required at the carbon atom bearing the pyrrolidine ring.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolidine-Functionalized Purine Analog via PyBOP-Catalyzed SNAr Reaction

This protocol describes the synthesis of a 6-(pyrrolidin-1-yl)purine ribonucleoside analog.

Materials:

  • 6-Chloropurine ribonucleoside

  • (R)-3-aminopyrrolidine

  • PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropurine ribonucleoside (1.0 eq) and (R)-3-aminopyrrolidine (1.2 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add PyBOP (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired pyrrolidine-functionalized purine analog.

Characterization:

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

Protocol 2: Synthesis of a Pyrrolidine-Functionalized Nucleoside Analog via Mitsunobu Reaction

This protocol outlines the synthesis of a nucleoside analog by coupling a pyrrolidine-containing alcohol with phthalimide.

Materials:

  • (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-methanol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrrolidine alcohol (1.0 eq), phthalimide (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with EtOAc and wash with water and saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the phthalimide-protected pyrrolidine nucleoside precursor.

Data Presentation

The biological activity of synthesized pyrrolidine-functionalized nucleoside analogs is typically evaluated through in vitro antiviral and anticancer assays. The data is often presented as IC₅₀ (half-maximal inhibitory concentration) for anticancer activity and EC₅₀ (half-maximal effective concentration) for antiviral activity, along with CC₅₀ (half-maximal cytotoxic concentration) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Table 1: Anticancer Activity of Pyrrolidine-Functionalized Nucleoside Analogs

CompoundTarget Cell LineIC₅₀ (µM)
Analog 1a HeLa (Cervical Cancer)0.32 ± 1.00
Analog 1b MCF-7 (Breast Cancer)>100
Analog 1c HCT-116 (Colon Cancer)73.9 ± 11.1
Analog 2a DU145 (Prostate Cancer)99.7 ± 11.0
Analog 7i HeLa (Cervical Cancer)1.80 ± 0.22

Table 2: Antiviral Activity of Pyrrolidine-Functionalized Nucleoside Analogs

CompoundVirusHost CellEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Analog 3a HCVHuh-74.1>100>24.4
Analog 3a YFVVero2.5>100>40
Analog 3a DENV-2Vero3.8>100>26.3
Analog 3b HIV-1HEK293T>100>100-

Mandatory Visualizations

Logical Relationship: General Workflow for Synthesis and Evaluation

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Start Reaction PyBOP-catalyzed SNAr or Mitsunobu Reaction Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity HPLC Analysis Purification->Purity Antiviral Antiviral Assays (EC₅₀, CC₅₀) Purity->Antiviral Anticancer Anticancer Assays (IC₅₀) Purity->Anticancer Data Data Analysis (SAR) Antiviral->Data Anticancer->Data

Caption: Workflow for synthesis, characterization, and biological evaluation.

Signaling Pathway: Bioactivation of Nucleoside Analogs

Nucleoside analogs are prodrugs that must be intracellularly phosphorylated to their active triphosphate form to exert their therapeutic effect. This bioactivation is a critical step in their mechanism of action.

Bioactivation Pathway Extracellular Extracellular Space Intracellular Intracellular Space Analog_out Pyrrolidine Nucleoside Analog (Pro-drug) Transporter Nucleoside Transporter Analog_out->Transporter Cellular Uptake Analog_in Pyrrolidine Nucleoside Analog Transporter->Analog_in MP Monophosphate (MP) Analog_in->MP Nucleoside Kinase DP Diphosphate (DP) MP->DP Nucleoside Monophosphate Kinase TP Triphosphate (TP) (Active Drug) DP->TP Nucleoside Diphosphate Kinase Target Viral Reverse Transcriptase or Mammalian DNA Polymerase TP->Target Inhibition Inhibition of DNA Synthesis Target->Inhibition

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Bromoethyl)pyrrolidine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing alkylation reactions with 1-(2-Bromoethyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction conditions for this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound for alkylation?

A1: The primary challenges include low product yield, the formation of side products through over-alkylation, and difficulties in product purification. The hydrobromide salt of this compound is often used, which requires careful selection of a base to neutralize the acid and deprotonate the amine nucleophile.

Q2: How does the choice of base affect the reaction outcome?

A2: The base plays a crucial role in the reaction's success. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, which can lead to higher yields. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also viable options, particularly when a soluble base is required.

Q3: What is the optimal solvent for this alkylation reaction?

A3: Polar aprotic solvents are generally preferred for this type of SN2 reaction. N,N-Dimethylformamide (DMF) and acetonitrile (ACN) are excellent choices as they can dissolve the reactants and facilitate the nucleophilic attack. The choice of solvent can significantly impact the reaction rate and yield.

Q4: What are the potential side reactions, and how can they be minimized?

A4: The main side reaction is the quaternization of the newly formed tertiary amine by another molecule of this compound, leading to a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent to the reaction mixture and by using a stoichiometric amount or a slight excess of the amine being alkylated.

Q5: At what temperature should the reaction be conducted?

A5: The optimal temperature depends on the reactivity of the amine nucleophile. Many reactions can be carried out at room temperature, while others may require heating to achieve a reasonable reaction rate. It is advisable to start at room temperature and gradually increase the heat while monitoring the reaction progress by TLC or LC-MS. For instance, some procedures report heating up to 125°C.[1][2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low or No Product Yield 1. Insufficiently basic conditions. 2. Poor solubility of the base. 3. Low reaction temperature. 4. Degraded this compound.1. Ensure at least two equivalents of base are used if starting with the hydrobromide salt. 2. Switch to a more soluble base (e.g., Cs₂CO₃ in DMF) or an organic base (e.g., DIPEA). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use a fresh bottle of the reagent and store it under appropriate conditions (room temperature).
Formation of a Quaternary Ammonium Salt (Over-alkylation) 1. Excess of this compound. 2. High concentration of the alkylating agent.1. Use a 1:1 or a slight excess of the amine nucleophile to the alkylating agent. 2. Add the this compound solution dropwise to the reaction mixture.
Difficult Purification 1. Presence of unreacted starting materials and the quaternary salt byproduct. 2. Similar polarity of the product and byproducts.1. Optimize the reaction to go to completion to minimize starting materials. 2. Utilize column chromatography with a suitable eluent system to separate the desired product. A gradient elution may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Alkylation of Secondary Amines with Bromoethyl-Containing Compounds

AmineAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Piperidine1-(2-bromoethyl)-1H-pyrrole-2-carbaldehydeNone (piperidine in excess)DMF1252485[1][2]

Note: This table provides an example of a similar reaction. Further optimization for your specific substrate is recommended.

Experimental Protocols

General Protocol for the Alkylation of a Secondary Amine with this compound Hydrobromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Secondary amine (1.0 eq.)

  • This compound hydrobromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.) and the chosen anhydrous solvent (DMF or ACN) to create a stirrable solution or suspension.

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.5 eq.) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound hydrobromide (1.1 eq.) to the stirred mixture.

  • Heat the reaction mixture to a temperature between room temperature and 80°C, depending on the reactivity of the amine.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Visualizations

experimental_workflow start Start reactants Combine secondary amine, base, and solvent start->reactants add_alkylating_agent Add this compound hydrobromide reactants->add_alkylating_agent reaction Stir at RT or heat add_alkylating_agent->reaction monitor Monitor progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool, filter, and concentrate monitor->workup Reaction complete purification Purify by column chromatography workup->purification end End purification->end

Caption: General experimental workflow for the alkylation of a secondary amine with this compound.

troubleshooting_flowchart start Low Product Yield? check_base Sufficient base? (>2 eq. for HBr salt) start->check_base Yes solution_base Add more base start->solution_base No check_solubility Base soluble in solvent? check_base->check_solubility Yes increase_temp Increase reaction temperature check_solubility->increase_temp Yes solution_solvent Switch to a more appropriate solvent (e.g., DMF) check_solubility->solution_solvent No check_reagent Reagent quality? increase_temp->check_reagent Still low yield solution_temp Monitor for side products increase_temp->solution_temp Yield improves solution_reagent Use fresh reagent check_reagent->solution_reagent Degraded

Caption: Troubleshooting flowchart for low product yield in this compound alkylation reactions.

References

Technical Support Center: Purification of Products from 1-(2-Bromoethyl)pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving 1-(2-bromoethyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound and what types of products are typically formed?

A1: this compound is primarily used as an alkylating agent. The most common reaction is nucleophilic substitution (SN2) where a nucleophile displaces the bromide ion. This is frequently used to introduce a 2-(pyrrolidin-1-yl)ethyl group onto various scaffolds. A key application is in the synthesis of pharmacologically active compounds, including substituted benzimidazoles and ethers from phenols, such as in the synthesis of Cediranib.[1][2]

Q2: What are the common impurities and byproducts I should expect in my crude product mixture?

A2: Several impurities can arise from reactions with this compound. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual this compound or the nucleophilic starting material.

  • Over-alkylation Products: In cases where the nucleophile has multiple reactive sites, or if the product of the initial reaction can react further.

  • Elimination Byproducts: Base-promoted elimination (E2) or unimolecular elimination (E1) can occur, leading to the formation of 1-vinylpyrrolidine.[3][4][5][6]

  • Hydrolysis Products: Reaction with residual water can lead to the formation of 1-(2-hydroxyethyl)pyrrolidine.[7]

  • Intramolecular Cyclization Products: In some cases, the pyrrolidine nitrogen can displace the bromide to form a strained azetidinium ion, which can act as an intermediate or lead to other byproducts.[2]

Q3: My product is a tertiary amine. What is the best general approach for its purification?

A3: The purification strategy for tertiary amines depends on the nature of the impurities. A combination of techniques is often most effective.

  • Aqueous Workup/Extraction: An initial acid-base extraction is highly effective for separating the basic amine product from neutral or acidic impurities.[8]

  • Chromatography: Column chromatography is a versatile method. For tertiary amines, using an amine-functionalized stationary phase or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can prevent peak tailing.

  • Distillation: If the product is thermally stable and volatile, vacuum distillation can be an excellent method for purification on a larger scale.[9]

  • Crystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity. It may also be possible to form a salt (e.g., hydrochloride) and recrystallize it.[10][11]

  • Adsorption: For removing primary and secondary amine impurities from a tertiary amine product, passing a solution of the crude product through a plug of an adsorbent like aluminum oxide can be effective.[12][13]

Troubleshooting Guides

Issue 1: Poor Separation or Tailing during Silica Gel Column Chromatography

Possible Causes:

  • The basic nature of the pyrrolidine-containing product interacts strongly with the acidic silanol groups on the silica gel surface, leading to peak tailing and poor resolution.

  • The chosen eluent system has inappropriate polarity.

  • The column has been overloaded with crude product.

Solutions:

Solution IDRecommended ActionRationale
TS1-A Add a small percentage (0.1-1%) of a volatile amine like triethylamine or ammonia to the mobile phase.The added amine competitively binds to the acidic sites on the silica gel, reducing the interaction with the product and leading to more symmetrical peaks.
TS1-B Use an amine-functionalized silica gel or alumina as the stationary phase.These stationary phases have a deactivated, more basic surface, which minimizes the strong interactions that cause tailing with amine-containing compounds.
TS1-C Optimize the eluent system by performing thorough TLC analysis with different solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).A well-chosen solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, allowing for better separation from impurities.
TS1-D Reduce the amount of crude material loaded onto the column.Overloading the column leads to broad bands and poor separation. A general guideline is to load 1-5% of the silica gel weight.
Issue 2: Low Yield After Recrystallization

Possible Causes:

  • The product has significant solubility in the recrystallization solvent, even at low temperatures.

  • The product "oiled out" instead of crystallizing.

  • Premature crystallization occurred during a hot filtration step.

Solutions:

Solution IDRecommended ActionRationale
TS2-A Select a different solvent or a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).An ideal solvent system will dissolve the compound when hot but have very low solubility when cold, maximizing recovery. Good starting points include ethanol/water or ethyl acetate/heptane.[10]
TS2-B If the product oils out, redissolve it in more of the "good" solvent at an elevated temperature and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization."Oiling out" occurs when the solution becomes supersaturated at a temperature above the product's melting point. Slower cooling and seeding encourage the formation of a crystal lattice.[10]
TS2-C If a hot filtration is necessary to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution prematurely.Keeping the solution hot throughout the filtration process prevents loss of product on the filter paper or in the funnel.
TS2-D Before recrystallization, perform a simple column chromatography "plug" to remove baseline impurities that may be inhibiting crystallization.Removing impurities that can interfere with crystal lattice formation can significantly improve crystallization success and yield.[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers. The neutral and acidic impurities will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a base, such as 2M sodium hydroxide (NaOH) or solid potassium carbonate.

  • Back-Extraction: Extract the now free-based product back into a fresh portion of a water-immiscible organic solvent. Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography with an Amine Additive

This protocol is for the purification of a basic product that exhibits tailing on standard silica gel.

  • Eluent Preparation: Prepare the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine to a final concentration of 0.5% (v/v).

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the prepared mobile phase, collecting fractions. If necessary, a gradient of increasing polarity can be used to elute the product and other compounds.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Visualizations

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Acid-Base Workup start->workup extract_org Organic Layer (Neutral/Acidic Impurities) workup->extract_org extract_aq Aqueous Layer (Protonated Product) workup->extract_aq basify Basify & Re-extract extract_aq->basify purified_amine Partially Purified Amine basify->purified_amine is_solid Is the product a solid? purified_amine->is_solid recrystallize Recrystallization is_solid->recrystallize Yes is_liquid Is the product a liquid/oil? is_solid->is_liquid No final_solid Pure Solid Product recrystallize->final_solid distill Vacuum Distillation is_liquid->distill Yes, Thermally Stable chromatography Column Chromatography is_liquid->chromatography No / Needs Higher Purity final_liquid Pure Liquid Product distill->final_liquid chromatography->final_liquid

Caption: A general decision workflow for the purification of amine products.

ChromatographyTroubleshooting start Poor Separation or Peak Tailing in Column Chromatography check_tailing Is there significant peak tailing? start->check_tailing add_amine Add 0.1-1% Et3N to eluent OR Use amine-functionalized silica check_tailing->add_amine Yes check_rf Is Rf of product between 0.2-0.4? check_tailing->check_rf No add_amine->check_rf adjust_polarity Adjust eluent polarity check_rf->adjust_polarity No check_loading Is column overloaded? check_rf->check_loading Yes adjust_polarity->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes success Improved Separation check_loading->success No reduce_load->success

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in 2-Substituted Pyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to achieving high diastereoselectivity in their reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing poor diastereoselectivity in my [3+2] cycloaddition reaction to form a 2-substituted pyrrolidine. What are the most common factors I should investigate?

A2: Poor diastereoselectivity in [3+2] cycloadditions for pyrrolidine synthesis is often influenced by several key factors. The primary aspects to consider are the catalyst system, the steric properties of your substrates, and the reaction conditions. The choice of the metal precursor and the chiral ligand is critical for inducing facial selectivity. Additionally, increasing the steric bulk on either the azomethine ylide or the dipolarophile can significantly enhance the diastereoselectivity by favoring one approach trajectory over the other. Finally, reaction parameters such as temperature and solvent polarity play a crucial role; lowering the temperature often improves selectivity.[1]

Q2: My proline-catalyzed α-amination is resulting in a nearly 1:1 mixture of diastereomers. How can I improve this?

A2: In proline-catalyzed reactions, the diastereoselectivity is highly dependent on the transition state geometry, which is influenced by several factors. The conformation of the pyrrolidine ring of the proline catalyst and the presence of hydrogen bonding are key to achieving high stereoselectivity.[2] The choice of solvent can have a profound effect on these interactions. It is advisable to screen different solvents, as their polarity can affect the stability of the diastereomeric transition states. Additionally, the structure of the proline catalyst itself is crucial; derivatives with different substituents on the pyrrolidine ring can alter the steric environment and, consequently, the diastereomeric outcome.[2] The addition of co-catalysts, such as certain guanidinium salts, has also been shown to switch or enhance diastereoselectivity in proline-catalyzed aldol reactions, a principle that can be applicable to α-aminations as well.[3]

Q3: In my aza-Michael addition to form a pyrrolidine ring, I am getting a mixture of syn and anti products. What strategies can I employ to favor one diastereomer?

A3: Achieving high diastereoselectivity in aza-Michael additions for pyrrolidine synthesis often requires careful control over the reaction conditions and substrate design. The stereochemical outcome is determined during the intramolecular cyclization step. The choice of catalyst is paramount; for instance, squaramide-based organocatalysts have been shown to provide excellent diastereoselectivities in cascade aza-Michael/Michael reactions.[4] The nature of the substituents on both the nitrogen nucleophile and the Michael acceptor can also dictate the facial selectivity of the cyclization. Furthermore, the solvent can influence the transition state geometry, and a systematic screening of solvents is recommended to optimize the diastereomeric ratio.

Q4: Can temperature significantly impact the diastereoselectivity of my pyrrolidine synthesis?

A4: Yes, temperature is a critical parameter for controlling diastereoselectivity. Lowering the reaction temperature generally increases the diastereomeric ratio (d.r.). This is because the difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy.[1] Conversely, at higher temperatures, there may be enough energy to overcome this barrier, leading to the formation of both diastereomers and, consequently, lower selectivity.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Catalytic Asymmetric [3+2] Cycloaddition

If you are experiencing low diastereoselectivity in your catalytic asymmetric [3+2] cycloaddition reaction to synthesize 2-substituted pyrrolidines, follow this troubleshooting workflow:

Troubleshooting_3_2_Cycloaddition start Low Diastereoselectivity in [3+2] Cycloaddition catalyst Evaluate Catalyst System start->catalyst sterics Assess Substrate Sterics start->sterics conditions Optimize Reaction Conditions start->conditions ligand Screen Chiral Ligands catalyst->ligand metal Vary Metal Precursor (e.g., Ag(I), Cu(I), Ir(I)) catalyst->metal ylide_sub Increase Steric Bulk on Azomethine Ylide sterics->ylide_sub dipolarophile_sub Increase Steric Bulk on Dipolarophile sterics->dipolarophile_sub temperature Lower Reaction Temperature (e.g., 0 °C, -20 °C, -78 °C) conditions->temperature solvent Screen Solvents (e.g., Toluene, DCM, THF) conditions->solvent outcome Improved Diastereoselectivity ligand->outcome metal->outcome ylide_sub->outcome dipolarophile_sub->outcome temperature->outcome solvent->outcome Troubleshooting_Proline_Catalysis start Low Diastereoselectivity in Proline-Catalyzed Reaction catalyst Modify Proline Catalyst start->catalyst solvent Screen Solvents start->solvent additives Investigate Additives/ Co-catalysts start->additives catalyst_deriv Use Proline Derivatives (e.g., prolinamides, diarylprolinol silyl ethers) catalyst->catalyst_deriv solvent_polarity Vary Solvent Polarity (e.g., DMSO, CH3CN, CHCl3, Toluene) solvent->solvent_polarity cocatalyst Add Guanidinium Salt or other H-bond donors/acceptors additives->cocatalyst outcome Enhanced Diastereoselectivity catalyst_deriv->outcome solvent_polarity->outcome cocatalyst->outcome

References

Minimizing elimination side products in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Minimizing Elimination Side Products

Welcome to the technical support center for pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with elimination side reactions during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals.[1] Their synthesis, however, can be plagued by competing elimination reactions, leading to reduced yields and complex purification procedures.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental considerations to help you optimize your synthetic strategies and minimize unwanted elimination byproducts.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form a pyrrolidine is giving a significant amount of an elimination product. What are the primary factors controlling this SN2 versus E2 competition?

A1: The competition between intramolecular nucleophilic substitution (SN2, leading to the desired pyrrolidine) and elimination (E2, leading to an unsaturated acyclic amine) is a classic challenge in organic chemistry.[2][3][4] Several factors dictate the outcome:

  • Substrate Structure: The degree of substitution at the carbon bearing the leaving group (α-carbon) and the adjacent carbon (β-carbon) is critical. Increased steric hindrance around the α-carbon disfavors the SN2 pathway and promotes E2.[2][5]

  • Strength and Steric Hindrance of the Base: In intramolecular reactions, the nucleophile (the amine) also acts as the base. While its basicity is inherent to the molecule, the reaction conditions can influence its effective role. The use of an external, non-nucleophilic, sterically hindered base is a common strategy to promote deprotonation for the cyclization while minimizing its participation in intermolecular side reactions. However, for intramolecular E2, the nitrogen atom itself acts as the base abstracting a β-proton.

  • Leaving Group Ability: A better leaving group will accelerate both SN2 and E2 reactions.[4][6][7] The choice of leaving group can sometimes be tuned to favor one pathway over the other, although this is often substrate-dependent. For instance, halides like I- are excellent leaving groups but may favor elimination in sterically congested systems.[2][3]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.[8] Polar protic solvents (e.g., ethanol, water) can stabilize both the nucleophile and the leaving group, potentially favoring SN1 pathways if a stable carbocation can form, but can also facilitate E2 by stabilizing the developing negative charge on the leaving group in the transition state.

  • Temperature: Higher temperatures generally favor elimination over substitution. E2 reactions have a higher activation energy than SN2 reactions, so increasing the temperature provides more molecules with sufficient energy to overcome this barrier. Therefore, running the reaction at the lowest feasible temperature is often beneficial.

Q2: I'm using a primary haloamine for cyclization. How can I choose the right base to favor pyrrolidine formation?

A2: The choice of base is critical. The ideal base should be strong enough to deprotonate the amine (if necessary, for N-substituted pyrrolidines) but not so strong or sterically unhindered that it promotes the E2 pathway by abstracting a proton from the β-carbon.

Base TypeExampleRationale for UsePotential Pitfalls
Weak, Non-nucleophilic NaHCO₃, K₂CO₃Mild conditions, less likely to promote E2. Often sufficient for deprotonating ammonium salts formed in situ.May not be strong enough for less acidic N-H bonds or less reactive substrates, leading to slow or incomplete reactions.
Sterically Hindered DBU, Proton SpongeNon-nucleophilic nature minimizes intermolecular SN2 side reactions. Effective at deprotonation.Can be strongly basic and may still promote E2 in sensitive substrates.
Metal Hydrides NaHA strong, non-nucleophilic base that irreversibly deprotonates the amine, increasing its nucleophilicity for the intramolecular SN2 attack.[9]Can be too reactive, leading to side reactions. Requires strictly anhydrous conditions.

Troubleshooting Workflow for Base Selection:

Caption: Workflow for optimizing base selection in pyrrolidine synthesis.

Q3: My reductive amination of a 1,4-dicarbonyl compound is giving me byproducts instead of the desired pyrrolidine. What could be going wrong?

A3: Reductive amination is a robust method for pyrrolidine synthesis.[10][11] However, side reactions can occur if the conditions are not optimal.

  • Incomplete Iminium Formation: The initial condensation of the amine with one of the carbonyl groups to form an enamine or iminium ion is crucial. This step is often pH-dependent. If the conditions are too acidic, the amine can be fully protonated and non-nucleophilic. If too basic, the carbonyl is not sufficiently activated.

  • Intermolecular Reactions: If the concentration of the 1,4-dicarbonyl compound is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Choice of Reducing Agent: The reducing agent should be selective for the iminium ion over the carbonyl groups. Sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (STAB) are commonly used because they are more reactive towards the protonated imine (iminium ion) than towards the ketone or aldehyde.[10] Using a stronger reducing agent like sodium borohydride (NaBH₄) can lead to the reduction of the carbonyl groups before cyclization occurs.

  • Over-reduction: In some cases, the pyrrolidine product can undergo further reactions if the conditions are too harsh.

Troubleshooting Protocol for Reductive Amination:

  • pH Control: Buffer the reaction mixture, typically in a range of pH 4-6, to facilitate iminium ion formation. Acetic acid is often used for this purpose.

  • Dilution: Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

  • Reducing Agent Selection: Use a mild and selective reducing agent like NaCNBH₃ or STAB. Add the reducing agent after allowing some time for the initial condensation to occur.

  • Temperature Control: Keep the reaction temperature low (0 °C to room temperature) to minimize side reactions.

Q4: Can catalysis help in selectively forming the pyrrolidine ring over elimination products?

A4: Yes, catalysis can be a powerful tool to promote the desired cyclization.

  • Transition Metal Catalysis: Catalysts based on palladium, copper, or iridium can facilitate intramolecular C-N bond formation under milder conditions than traditional methods.[12] For example, palladium catalysts can be used for the intramolecular hydroamination of alkenes.[12] Copper-catalyzed methods for intramolecular C-H amination have also been developed.[13] These catalytic cycles often proceed through mechanisms that do not directly compete with E2 elimination.

  • Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, are widely used in the asymmetric synthesis of pyrrolidines, particularly through [3+2] cycloadditions of azomethine ylides.[14][15] These catalysts can create a chiral environment that favors the desired cyclization pathway with high stereoselectivity, often minimizing side reactions.[16][17]

  • Lewis Acid Catalysis: Lewis acids can activate the electrophile (e.g., the carbon bearing the leaving group) or the nucleophile, thereby accelerating the SN2 reaction and potentially lowering the required temperature, which in turn disfavors elimination.

In-Depth Technical Guide: Intramolecular SN2 Cyclization of γ-Amino Halides/Sulfonates

This section provides a detailed look at one of the most common methods for pyrrolidine synthesis and the strategies to mitigate the competing E2 elimination reaction.

The Competing Pathways: SN2 vs. E2

The formation of a pyrrolidine ring from a 4-halosubstituted amine involves an intramolecular nucleophilic attack by the nitrogen atom on the carbon bearing the leaving group. This is an intramolecular SN2 reaction. The competing E2 reaction involves the nitrogen atom acting as a base to abstract a proton from the adjacent carbon, leading to the formation of an alkene.

Caption: Competing SN2 and E2 pathways in pyrrolidine synthesis.

Optimizing Reaction Conditions to Favor SN2

The key to maximizing the yield of the desired pyrrolidine is to choose conditions that lower the activation energy of the SN2 pathway relative to the E2 pathway.

ParameterRecommendation for High SN2 SelectivityRationale
Temperature Lower temperatures (e.g., 0 °C to RT)Elimination reactions generally have a higher activation energy and are more favored at higher temperatures.
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)These solvents enhance the nucleophilicity of the amine by solvating the counter-ion without strongly solvating the nucleophile itself. They do not effectively stabilize the transition state for E2 reactions.[8]
Leaving Group Good, but not excessively bulky (e.g., OTs, OMs, I)A good leaving group is necessary for the reaction to proceed at a reasonable rate at lower temperatures.[7] Very bulky leaving groups can introduce steric hindrance that favors elimination.
Concentration High Dilution (e.g., <0.1 M)Favors intramolecular reactions over intermolecular side reactions such as dimerization or polymerization.
Protocol: Synthesis of N-Benzyl-2-phenylpyrrolidine via Intramolecular Cyclization

This protocol illustrates the principles discussed above for minimizing elimination.

Step 1: Synthesis of the Precursor

  • To a solution of 4-bromo-1-phenylbutan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add benzylamine (1.1 eq).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-N-benzyl-1-phenylbutan-1-amine.

Step 2: Intramolecular Cyclization

  • Dissolve the crude bromo-amine precursor in acetonitrile to a concentration of 0.05 M.

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Heat the mixture to a gentle reflux (around 80 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-phenylpyrrolidine.

Rationale for Conditions:

  • Acetonitrile (Polar Aprotic Solvent): Favors the SN2 cyclization.

  • Potassium Carbonate (Weak Base): Sufficient to neutralize any HBr formed during the reaction without strongly promoting the E2 pathway.

  • High Dilution (0.05 M): Promotes the intramolecular cyclization.

By carefully selecting the reaction conditions, the formation of the elimination byproduct, N-benzyl-1-phenylbut-3-en-1-amine, can be significantly suppressed.

References

Technical Support Center: Managing Unwanted Dehydrogenation to Pyrrole Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the formation of unwanted pyrrole byproducts through dehydrogenation of saturated nitrogen heterocycles, such as pyrrolidines. Our goal is to equip you with the knowledge to diagnose, mitigate, and prevent these side reactions, ensuring the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected aromatic signals in my NMR and a mass loss of 2 or 4 amu in my mass spectrometry data after a reaction involving a pyrrolidine derivative. What could be the cause?

A1: These analytical signatures are highly indicative of an unintended dehydrogenation of your pyrrolidine ring to form a pyrrole or dihydropyrrole byproduct.[1] The loss of two atomic mass units corresponds to the formation of a double bond, and a loss of four suggests aromatization to a pyrrole. This is a common side reaction, especially when transition metal catalysts or oxidizing conditions are employed.[1]

Q2: My reaction mixture is turning dark or forming a sludge, and I'm having difficulty with purification. Could this be related to pyrrole byproduct formation?

A2: Yes, this is a very likely consequence. Pyrroles, particularly those that are unsubstituted or electron-rich, can be unstable and prone to polymerization under certain conditions, such as in the presence of trace acids.[2][3] The formation of unstable intermediates like pyrroline during the dehydrogenation process can also lead to resinous byproducts that complicate purification.[4]

Q3: Are certain types of pyrrolidines more susceptible to unwanted dehydrogenation?

A3: Absolutely. Pyrrolidines that lack electron-withdrawing groups are generally more susceptible to oxidation.[5] The presence of substituents that can stabilize a potential positive charge on the nitrogen or adjacent carbons can also facilitate dehydrogenation. Conversely, pyrrolidines with electron-withdrawing groups (e.g., amides, esters) are often more resistant to this side reaction.[5]

Q4: What are the most common culprits in a reaction mixture that can trigger unintended dehydrogenation?

A4: The primary culprits are often transition metal catalysts, particularly those based on palladium, platinum, iridium, and ruthenium, especially at elevated temperatures.[1][6] The presence of oxidizing agents, even mild ones, or running the reaction open to the air can also promote dehydrogenation.[1] In some cases, even strong bases like potassium tert-butoxide (KOtBu) have been shown to promote acceptorless dehydrogenation at high temperatures.[7][8]

In-Depth Troubleshooting Guides

This section provides a deeper dive into the mechanistic underpinnings of unwanted dehydrogenation and offers structured, actionable strategies to mitigate the formation of pyrrole byproducts.

Understanding the Mechanism: The Pathway to Unwanted Aromaticity

Unwanted dehydrogenation often proceeds through a stepwise removal of hydrogen atoms from the pyrrolidine ring. A common mechanism, particularly with metal catalysts, involves an initial coordination of the catalyst to the nitrogen atom, followed by the abstraction of a hydride (H⁻) from a carbon atom adjacent to the nitrogen. This generates an iminium ion intermediate. Subsequent deprotonation and further oxidation steps lead to the fully aromatic pyrrole.

Below is a generalized mechanistic pathway for catalyst-mediated dehydrogenation of a pyrrolidine to a pyrrole.

Dehydrogenation_Mechanism cluster_0 Dehydrogenation Cascade Pyrrolidine Pyrrolidine Iminium Iminium Intermediate Pyrrolidine->Iminium - H₂ (Oxidation) Dihydropyrrole Dihydropyrrole Iminium->Dihydropyrrole - H⁺ Pyrrole Pyrrole Byproduct Dihydropyrrole->Pyrrole - H₂ (Oxidation) Catalyst Catalyst (e.g., Pd, Ir) or Oxidant Catalyst->Pyrrolidine Catalyst->Dihydropyrrole caption Generalized mechanism of pyrrolidine dehydrogenation.

Caption: Generalized mechanism of pyrrolidine dehydrogenation.

Issue 1: Formation of Pyrrole Byproducts During Catalytic Reactions

Symptoms:

  • Appearance of characteristic pyrrole signals in ¹H NMR.

  • Mass loss of 2 or 4 Da in MS analysis.[1]

  • Discoloration of the reaction mixture.[1]

Potential Causes & Troubleshooting Steps:

StepActionRationale
1 Re-evaluate Catalyst Choice Transition metal catalysts are often the primary drivers of dehydrogenation.[1] If your desired transformation requires a metal catalyst, consider switching to a less reactive metal or a different ligand set that is less prone to promoting oxidation. For instance, while palladium on carbon (Pd/C) is a classic hydrogenation catalyst, it can also facilitate dehydrogenation at higher temperatures.[4] If possible, explore metal-free alternatives for your primary reaction.
2 Optimize Reaction Temperature Dehydrogenation is often a thermally driven process.[8] Conduct your reaction at the lowest temperature that allows for a reasonable rate for your desired transformation. A temperature screening study can help identify a window where the desired reaction proceeds efficiently while minimizing byproduct formation.
3 Control Reaction Time Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of dehydrogenated byproducts. Monitor your reaction closely using techniques like TLC, LC-MS, or GC-MS, and quench the reaction as soon as the starting material is consumed.
4 Implement an Inert Atmosphere If not already doing so, running your reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation from contributing to dehydrogenation. This is particularly important when using catalysts that can be activated by oxygen.
5 Consider a Hydrogen Atmosphere For reactions involving palladium catalysts, co-feeding a small amount of hydrogen can sometimes suppress dehydrogenation by favoring the reverse reaction (hydrogenation).[4] This needs to be carefully balanced to avoid unwanted reduction of other functional groups.

Issue 2: Pyrrole Formation in the Presence of Strong Bases or Oxidants

Symptoms:

  • Similar to Issue 1, but observed in reactions without transition metal catalysts.

  • Byproduct formation is correlated with the stoichiometry of the base or oxidant.

Potential Causes & Troubleshooting Steps:

StepActionRationale
1 Re-evaluate the Base Strong bases, such as KOtBu, can promote dehydrogenation, especially at elevated temperatures.[7][8] If the base is not essential for the primary reaction mechanism, consider using a milder, non-nucleophilic base or reducing its stoichiometry.
2 Choose a Milder Oxidant If an oxidation step is required elsewhere in the molecule, select an oxidant with a lower reduction potential that is less likely to affect the pyrrolidine ring. Reagents like manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are known to dehydrogenate pyrrolidines, particularly those with electron-withdrawing groups.[5]
3 Protect the Pyrrolidine Nitrogen The lone pair of electrons on the pyrrolidine nitrogen can play a role in initiating the dehydrogenation cascade. Installing a suitable protecting group, such as a Boc or Cbz group, can modulate the reactivity of the ring and may reduce its susceptibility to oxidation.

Workflow for Troubleshooting Unwanted Dehydrogenation

The following diagram outlines a logical workflow for diagnosing and addressing the formation of pyrrole byproducts.

Troubleshooting_Workflow Start Unwanted Pyrrole Byproduct Detected Analysis Analyze Reaction Conditions: - Catalyst? - Temperature? - Oxidants? - Base? Start->Analysis IsCatalyst Is a Transition Metal Catalyst Present? Analysis->IsCatalyst ChangeCatalyst Switch to Less Active Catalyst or Metal-Free Alternative IsCatalyst->ChangeCatalyst Yes IsBaseOxidant Is a Strong Base or Oxidant Present? IsCatalyst->IsBaseOxidant No LowerTemp Lower Reaction Temperature ChangeCatalyst->LowerTemp ReduceTime Reduce Reaction Time LowerTemp->ReduceTime InertAtmosphere Use Inert Atmosphere ReduceTime->InertAtmosphere End Problem Mitigated InertAtmosphere->End ChangeReagent Use Milder Base/Oxidant or Reduce Stoichiometry IsBaseOxidant->ChangeReagent Yes IsBaseOxidant->End No ProtectN Consider N-Protection Strategy ChangeReagent->ProtectN ProtectN->LowerTemp

Caption: A logical workflow for troubleshooting pyrrole byproducts.

Experimental Protocols: Analytical Detection of Pyrrole Byproducts

Accurate detection is the first step in troubleshooting. Below are generalized protocols for identifying pyrrole impurities.

Protocol 1: GC-MS for Volatile Pyrroles
  • Rationale: GC-MS is highly effective for separating and identifying volatile and semi-volatile compounds, providing both retention time and a mass spectrum for identification.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Typical GC Conditions:

    • Column: HP-5MS or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Data Analysis: Look for peaks with a mass corresponding to your expected product minus 2 or 4 amu. Compare the fragmentation pattern to a known spectrum of the suspected pyrrole byproduct if available.

Protocol 2: HPLC-DAD/MS for Less Volatile Pyrroles
  • Rationale: HPLC is suitable for a broader range of compounds, including those that are less volatile or thermally sensitive. A Diode Array Detector (DAD) can help identify the characteristic UV absorbance of the aromatic pyrrole ring, and MS provides mass confirmation.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Typical HPLC Conditions:

    • Column: C18 reverse-phase.

    • Mobile Phase: A gradient of water and acetonitrile (both often with 0.1% formic acid).

    • Detection: DAD scanning a range that includes the expected UV absorbance of the pyrrole (typically 200-300 nm) and/or MS detection.

  • Data Analysis: Correlate peaks in the chromatogram with the expected mass of the dehydrogenated byproduct. The UV spectrum can provide additional evidence for the presence of an aromatic system.

References

Overcoming low yield during the reduction of N-Boc-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Overcoming Low Yields in the Reduction of N-Boc-L-proline

Welcome to the technical support center for N-Boc-L-prolinol synthesis. As a Senior Application Scientist, I understand that the reduction of N-Boc-L-proline is a critical step in the synthesis of many pharmaceutical intermediates and chiral ligands. While seemingly straightforward, this reaction can be prone to low yields, posing a significant challenge for researchers. This guide is designed to provide in-depth troubleshooting advice, reliable protocols, and a clear understanding of the underlying chemical principles to help you optimize your synthesis and achieve high, reproducible yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the reduction of N-Boc-L-proline.

Q1: My yield of N-Boc-L-prolinol is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?

A: This is the most frequent issue and points to an incomplete reaction. There are three primary culprits:

  • Inactive Reducing Agent: Borane complexes (e.g., Borane-THF or Borane-Dimethyl Sulfide) and Lithium Aluminum Hydride (LiAlH₄) are extremely sensitive to moisture and air.[1] Improper storage or handling can deactivate the reagent, leading to insufficient reducing power.

    • Solution: Always use a fresh bottle of the reducing agent or a properly stored reagent under an inert atmosphere (nitrogen or argon). Ensure all glassware is rigorously flame-dried or oven-dried before use.

  • Insufficient Reagent Stoichiometry: The reduction of a carboxylic acid is mechanistically complex and requires a specific amount of hydride. For borane (BH₃), at least one equivalent is needed, while for LiAlH₄, a minimum of 0.75 equivalents is stoichiometrically required.[1]

    • Solution: To drive the reaction to completion, it is standard practice to use a slight excess of the reducing agent. For borane reagents, 1.5 equivalents are common.[1] For LiAlH₄, using 1.5-2.0 equivalents is a typical approach.[1]

  • Inadequate Reaction Time or Temperature: Carboxylic acid reductions can be slow, particularly with the milder borane reagents.

    • Solution: For borane reductions, after the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours or even overnight.[1] Gentle heating (e.g., reflux in THF) can also be employed to accelerate the reaction.[1] LiAlH₄ reactions are typically faster but should still be allowed to stir for several hours to ensure completion.[1]

Q2: I used LiAlH₄ and my workup is forming a gelatinous, unfilterable precipitate, leading to poor product recovery. How can I fix this?

A: This is a classic problem with LiAlH₄ reductions caused by the formation of aluminum hydroxide sludges. A specialized workup procedure is essential for clean and efficient product isolation.

  • Solution: The Fieser Workup. This sequential quenching method produces granular, easily filterable aluminum salts.[1]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • For a reaction that used X grams of LiAlH₄, add the following sequentially and slowly:

      • X mL of water

      • X mL of 15% aqueous NaOH solution

      • 3X mL of water

    • Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 30 minutes.

    • Filter the resulting white precipitate through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF to recover all the product.[1]

Q3: After purification, my N-Boc-L-prolinol is still impure. What are the likely contaminants and how can I remove them?

A: Impurities often stem from incomplete reaction or side-products from the workup.

  • Unreacted N-Boc-L-proline: If the reduction was incomplete, the acidic starting material can be difficult to separate from the neutral alcohol product by chromatography alone.

    • Solution: Perform an acid-base extraction during the workup. Before drying the organic layer, wash it with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic starting material, pulling it into the aqueous layer and leaving your neutral product in the organic phase.[1]

  • Boron Complexes: Borane can form stable complexes with the final alcohol product. These complexes can complicate purification.

    • Solution: The key is to break these complexes during the workup. After quenching the reaction with methanol, repeatedly add more methanol and remove it under reduced pressure (rotary evaporation). This process forms volatile trimethyl borate (B(OMe)₃), effectively removing boron residues.[1]

Q4: Is the N-Boc protecting group stable under these reduction conditions?

A: Generally, yes. The N-Boc group is stable to hydride reducing agents like borane and LiAlH₄.[1] However, it is highly sensitive to acid.[1] Avoid any acidic workup conditions (e.g., quenching with HCl) until you are certain all reducing agent has been passivated, as this can lead to premature deprotection of your product.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield of N-Boc-L-prolinol tlc TLC Analysis: Unreacted Starting Material? start->tlc Check Reaction Progress workup_issue TLC Analysis: Reaction Complete, Poor Recovery? start->workup_issue Check Isolation Efficiency reagent_inactive Cause: Inactive Reagent tlc->reagent_inactive Yes reagent_stoich Cause: Insufficient Stoichiometry tlc->reagent_stoich Yes reagent_time Cause: Insufficient Time/Temp tlc->reagent_time Yes workup_lah Cause (LiAlH4): Gelatinous Aluminum Salts workup_issue->workup_lah Yes workup_borane Cause (Borane): Stable Boron Complexes workup_issue->workup_borane Yes workup_extraction Cause: Inefficient Extraction workup_issue->workup_extraction Yes sol_reagent Solution: Use fresh, dry reagent under inert atmosphere. reagent_inactive->sol_reagent sol_stoich Solution: Use slight excess (e.g., 1.5 eq. BH3). reagent_stoich->sol_stoich sol_time Solution: Increase reaction time or consider gentle heating. reagent_time->sol_time sol_lah Solution: Use Fieser Workup (H2O, NaOH, 3xH2O). workup_lah->sol_lah sol_borane Solution: Quench with MeOH and perform repeated evaporations. workup_borane->sol_borane sol_extraction Solution: Perform acid-base wash to remove starting material. workup_extraction->sol_extraction

Troubleshooting decision tree for low-yield issues.

Comparative Analysis of Reducing Agents

The choice of reducing agent is the most critical decision in this synthesis. While both LiAlH₄ and Borane complexes are effective, they have distinct advantages and disadvantages. Borane is often preferred for its higher chemoselectivity and milder nature.[2][3]

FeatureBorane (BH₃•THF or BH₃•SMe₂)Lithium Aluminum Hydride (LiAlH₄)
Reactivity High, but milder than LiAlH₄Extremely high, less selective[4]
Chemoselectivity Excellent. Reduces carboxylic acids faster than other carbonyls, leaving esters and amides intact.[2][5]Poor. Reduces most carbonyl functional groups (esters, amides, etc.).[6]
Safety Safer and easier to handle than LiAlH₄.[2]Pyrophoric, reacts violently with water. Requires extreme caution.[6]
Workup Can form boron complexes, requires methanol quench and evaporation.[1]Forms aluminum hydroxides, requiring a specific Fieser workup.[1]
Typical Yield Generally high (often >90%) with proper procedure.Can be high, but often compromised by difficult workups.
Ideal For Selective reductions in multifunctional molecules.When a powerful, non-selective reducing agent is required.

Optimized Protocol: Borane Reduction of N-Boc-L-proline

This protocol utilizes Borane-Dimethyl Sulfide (BMS), a stable and convenient source of borane, and is optimized for high yield and purity.

Materials:

  • N-Boc-L-proline

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add N-Boc-L-proline (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add BMS (1.5 eq.) dropwise via the dropping funnel over 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed. Caution: This step is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis (e.g., 50% EtOAc/Hexane) confirms the complete consumption of the starting material.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases. Stir for an additional 30 minutes at 0 °C.

  • Boron Removal: Remove the solvent under reduced pressure using a rotary evaporator. Add a fresh portion of methanol to the residue and evaporate again. Repeat this step two more times to ensure the complete removal of boron as volatile trimethyl borate.[1]

  • Workup & Extraction: Dissolve the resulting oil in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This step removes any unreacted starting material and aqueous-soluble byproducts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-prolinol, typically as a colorless oil or white solid.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product with high purity.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Dissolve N-Boc-L-proline in Anhydrous THF (0°C, Inert Atm.) add Slowly add BMS (1.5 eq.) prep->add stir Warm to RT Stir 4-6h (Monitor by TLC) add->stir quench Quench with MeOH at 0°C stir->quench evap Evaporate with MeOH (3x) quench->evap extract Extract with EtOAc Wash (NaHCO3, Brine) evap->extract purify Dry, Concentrate & Purify extract->purify

Optimized workflow for borane reduction.

References

Technical Support Center: Solvent Optimization for Nucleophilic Substitution with 1-(2-Bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent conditions in nucleophilic substitution reactions involving 1-(2-Bromoethyl)pyrrolidine.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution Explanation
Inappropriate Solvent Choice Screen a range of polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).This compound is a primary alkyl halide, suggesting an S(_N)2 mechanism is likely favorable. Polar aprotic solvents enhance the nucleophilicity of the attacking nucleophile by not strongly solvating it, which accelerates S(_N)2 reactions.[1][2][3]
Poor Solubility of Reactants Ensure both this compound and the nucleophile are soluble in the chosen solvent. A solubility test is recommended prior to the reaction.For a reaction to occur, the reactants must be in the same phase.[1] If solubility is an issue, a co-solvent system might be necessary, but this can complicate reaction kinetics.
Degradation of this compound Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Haloamines can be susceptible to degradation, especially in the presence of moisture or at elevated temperatures. Intramolecular cyclization to form a quaternary ammonium salt is a potential side reaction.
Reaction Temperature is Too Low Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS.While higher temperatures can favor elimination, an adequate activation energy must be overcome for the substitution to proceed at a reasonable rate.
Issue 2: Formation of Significant Side Products (e.g., Elimination Product)
Potential Cause Recommended Solution Explanation
Reaction Temperature is Too High Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C for an extended period.Elimination reactions (E2) often have a higher activation energy than substitution reactions (S(_N)2) and are therefore favored at higher temperatures.[4]
Sterically Hindered or Strongly Basic Nucleophile If possible, use a less sterically hindered and/or less basic nucleophile.Strong, bulky bases are more likely to abstract a proton, leading to elimination, rather than attacking the electrophilic carbon.[3]
Solvent Favors Elimination Avoid highly polar protic solvents if elimination is a major issue, as they can stabilize the transition state for elimination reactions.The choice of solvent can influence the S(_N)2/E2 competition. Polar aprotic solvents generally favor S(_N)2.[3]

Frequently Asked Questions (FAQs)

Q1: Which class of solvents is generally best for nucleophilic substitution with this compound?

A1: For nucleophilic substitution with a primary alkyl halide like this compound, polar aprotic solvents are generally recommended. These solvents, such as DMF, DMSO, and acetonitrile, can dissolve ionic nucleophiles while not strongly solvating the anion. This "naked" nucleophile is more reactive and leads to a faster S(_N)2 reaction rate.[2][3]

Q2: How do polar protic solvents affect the reaction?

A2: Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion of the nucleophilic salt. They are particularly effective at solvating anions through hydrogen bonding.[1][5] This solvation shell shields the nucleophile, reducing its nucleophilicity and slowing down the S(_N)2 reaction rate.[5][6] In some cases, with a weak nucleophile, a polar protic solvent might promote a competing S(_N)1 pathway, but this is less likely for a primary alkyl halide.

Q3: Can I use non-polar solvents for this reaction?

A3: Non-polar solvents (e.g., hexane, toluene) are generally not suitable for reactions involving charged nucleophiles, as the reactants will likely not dissolve sufficiently for the reaction to proceed at a practical rate.[1]

Q4: My nucleophile is not a salt, but a neutral amine. What is the best solvent choice?

A4: When using a neutral nucleophile like another amine, a polar aprotic solvent is still a good starting point. However, since the nucleophile is not charged, the dramatic rate enhancement seen with anionic nucleophiles in polar aprotic solvents will be less pronounced. In this case, factors like reactant solubility and the ability of the solvent to mediate the subsequent proton transfer steps become more important. An excess of the amine nucleophile is often used to drive the reaction to completion and neutralize the HBr formed.[7][8][9]

Q5: How can I experimentally determine the optimal solvent?

A5: A parallel solvent screen is the most effective method. Set up several small-scale reactions under identical conditions (temperature, concentration, stoichiometry) but with different solvents. Monitor the reactions over time using a suitable analytical technique like TLC, GC, or LC-MS to determine the rate of product formation and the prevalence of side products.

Data Presentation

Table 1: Hypothetical Solvent Effects on the Reaction of this compound with Sodium Azide
SolventDielectric Constant (ε)Solvent TypeReaction Time (h)Yield of 1-(2-Azidoethyl)pyrrolidine (%)
Dimethyl Sulfoxide (DMSO)47Polar Aprotic295
Dimethylformamide (DMF)37Polar Aprotic392
Acetonitrile (ACN)36Polar Aprotic585
Acetone21Polar Aprotic870
Ethanol24Polar Protic2435
Methanol33Polar Protic2440
Water80Polar Protic48<10

Reaction Conditions: this compound (1.0 eq), Sodium Azide (1.2 eq), Solvent (0.1 M), 50°C.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Nucleophilic Substitution with this compound
  • Preparation: In separate, dry reaction vials equipped with stir bars, add the chosen nucleophile (e.g., sodium azide, 1.2 equivalents).

  • Solvent Addition: To each vial, add a different anhydrous solvent to be tested (e.g., DMF, DMSO, ACN, THF) to achieve a consistent concentration (e.g., 0.1 M).

  • Reactant Addition: While stirring, add this compound (1.0 equivalent) to each vial.

  • Reaction Conditions: Seal the vials under an inert atmosphere (e.g., nitrogen) and place them in a temperature-controlled heating block set to the desired temperature (e.g., 50°C).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by a suitable method (e.g., TLC, LC-MS) to monitor the consumption of starting material and the formation of the product.

  • Work-up and Analysis: Once a reaction is deemed complete (or has reached a plateau), cool the mixture to room temperature. Perform an appropriate work-up to isolate the crude product. Determine the yield and purity of the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dispense Nucleophile into Vials prep2 Add Different Anhydrous Solvents prep1->prep2 prep3 Add this compound prep2->prep3 react1 Seal Vials under Inert Atmosphere prep3->react1 Start Reaction react2 Heat at Constant Temperature react1->react2 analysis1 Monitor by TLC/LC-MS at Time Intervals react2->analysis1 Monitor Progress analysis2 Quench and Work-up analysis1->analysis2 analysis3 Determine Yield and Purity analysis2->analysis3 troubleshooting_workflow start Low Product Yield? check_solubility Check Reactant Solubility start->check_solubility Yes check_side_products Side Products Observed? start->check_side_products No change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_solubility->change_solvent Poor increase_temp Increase Temperature check_solubility->increase_temp Good success Yield Improved change_solvent->success increase_temp->success failure Issue Persists increase_temp->failure elimination_issue Elimination is a Major Side Product? check_side_products->elimination_issue Yes check_side_products->failure No lower_temp Lower Reaction Temperature elimination_issue->lower_temp Yes elimination_issue->failure No lower_temp->success

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-(2-Bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 1-(2-bromoethyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from analogous syntheses.

Executive Summary

The synthesis of this compound is critical for the development of a range of therapeutic agents. This guide evaluates two common strategies:

  • Route 1: Nucleophilic Substitution. This approach involves the direct reaction of pyrrolidine with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane. It is a straightforward and often high-yielding method.

  • Route 2: Two-Step Synthesis via Halogenation of an Alcohol. This method first involves the synthesis of 2-(pyrrolidin-1-yl)ethanol, followed by the conversion of the hydroxyl group to a bromide using a suitable halogenating agent.

This analysis will provide researchers with the necessary information to select the most appropriate synthetic route based on their specific laboratory capabilities, scale, and purity requirements.

Data Presentation

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Halogenation of Alcohol
Starting Materials Pyrrolidine, 1,2-DibromoethanePyrrolidine, 2-Chloroethanol, Thionyl Bromide (or other brominating agents like PBr₃, HBr)
Number of Steps 12
Reported Yield High (up to 96% for analogous systems)Moderate to High (dependent on both steps)
Reaction Time Variable (can be accelerated with microwave heating)Typically longer due to the two-step nature
Key Intermediates None2-(Pyrrolidin-1-yl)ethanol
Advantages - One-pot synthesis- High atom economy- Readily available starting materials- Avoids the use of excess 1,2-dibromoethane, which can be a potential impurity- The intermediate alcohol is often easily purified
Disadvantages - Potential for di-substitution and formation of quaternary ammonium salts- Requires careful control of stoichiometry to maximize yield of the desired product- Two-step process increases overall synthesis time and may lower overall yield- Requires handling of potentially hazardous halogenating agents

Experimental Protocols

Route 1: Nucleophilic Substitution of 1,2-Dibromoethane with Pyrrolidine

This protocol is based on analogous syntheses of N-substituted bromoethyl amines.

Materials:

  • Pyrrolidine

  • 1,2-Dibromoethane

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

  • Base (e.g., potassium carbonate, optional, to scavenge HBr)

Procedure:

  • To a solution of pyrrolidine (1.0 equivalent) in the chosen anhydrous solvent, add 1,2-dibromoethane (a significant excess, e.g., 5-10 equivalents) and the base (if used, 1.1 equivalents).

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a base was used, the solid is filtered off.

  • The excess 1,2-dibromoethane and solvent are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography to yield this compound. For enhanced stability, the product can be converted to its hydrobromide salt by treatment with a solution of HBr in a suitable solvent like ether.

Route 2: Two-Step Synthesis via Halogenation of 2-(Pyrrolidin-1-yl)ethanol

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)ethanol

Materials:

  • Pyrrolidine

  • 2-Chloroethanol

  • Base (e.g., sodium carbonate)

  • Solvent (e.g., ethanol or water)

Procedure:

  • A mixture of pyrrolidine (1.0 equivalent), 2-chloroethanol (1.1 equivalents), and the base (1.1 equivalents) in the chosen solvent is heated to reflux.

  • The reaction is monitored by TLC or GC-MS until the starting materials are consumed.

  • After cooling, the inorganic salts are filtered off.

  • The solvent is removed under reduced pressure.

  • The resulting crude 2-(pyrrolidin-1-yl)ethanol is purified by vacuum distillation.

Step 2: Bromination of 2-(Pyrrolidin-1-yl)ethanol

This protocol is based on the halogenation of similar amino alcohols.

Materials:

  • 2-(Pyrrolidin-1-yl)ethanol

  • Thionyl bromide (SOBr₂) or an alternative brominating agent (e.g., PBr₃, 48% HBr)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

Procedure:

  • A solution of 2-(pyrrolidin-1-yl)ethanol (1.0 equivalent) in the anhydrous solvent is cooled in an ice bath.

  • Thionyl bromide (1.1 equivalents) is added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched by pouring it onto crushed ice.

  • The mixture is made alkaline by the addition of a base (e.g., sodium carbonate solution).

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Mandatory Visualization

Synthesis_Routes_Comparison cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Halogenation of Alcohol Pyrrolidine1 Pyrrolidine Product1 This compound Pyrrolidine1->Product1 One Pot Dibromoethane 1,2-Dibromoethane Dibromoethane->Product1 Pyrrolidine2 Pyrrolidine Intermediate 2-(Pyrrolidin-1-yl)ethanol Pyrrolidine2->Intermediate Step 1 Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate Product2 This compound Intermediate->Product2 Step 2 BrominatingAgent Brominating Agent (e.g., SOBr₂) BrominatingAgent->Product2

Caption: Comparative workflow of the two main synthesis routes for this compound.

Reactivity Showdown: 1-(2-Bromoethyl)pyrrolidine vs. 1-(2-Chloroethyl)pyrrolidine - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated precursors can significantly impact reaction efficiency and yield. This guide provides an in-depth comparison of the reactivity of 1-(2-Bromoethyl)pyrrolidine and 1-(2-Chloroethyl)pyrrolidine, two common intermediates in pharmaceutical synthesis. By examining their underlying chemical principles and providing illustrative experimental protocols, this document serves as a practical resource for making informed decisions in the laboratory.

At the heart of their reactivity difference lies the nature of the halogen substituent. In nucleophilic substitution reactions, the facility with which a leaving group departs is a critical determinant of the reaction rate. It is a well-established principle in organic chemistry that bromide is a superior leaving group to chloride. This is primarily due to two factors: basicity and polarizability. The bromide ion is a weaker base than the chloride ion, making it more stable upon departure. Additionally, the larger electron cloud of bromide is more polarizable, which helps to stabilize the transition state of the substitution reaction.

Consequently, this compound is anticipated to exhibit greater reactivity in nucleophilic substitution reactions compared to its chloro-analogue. This translates to faster reaction rates and potentially milder reaction conditions, which can be advantageous in the synthesis of complex molecules.

Quantitative Reactivity Comparison

CompoundLeaving GroupRelative Leaving Group AbilityPredicted Relative Reactivity
This compoundBr⁻ExcellentHigher
1-(2-Chloroethyl)pyrrolidineCl⁻GoodLower

This table summarizes the expected relative reactivity based on the leaving group ability.

Mechanistic Insights: The Aziridinium Ion Pathway

A significant aspect of the reactivity of 2-haloethylamines is their propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This occurs when the nitrogen atom of the pyrrolidine ring acts as an internal nucleophile, displacing the halide. This pathway is particularly relevant under neutral or basic conditions. The formation of this strained three-membered ring is a key step that precedes the attack by an external nucleophile.

The rate of formation of this aziridinium ion is also dependent on the nature of the leaving group. Given that bromide is a better leaving group, the cyclization to the aziridinium ion is expected to be faster for this compound.

G cluster_0 Intramolecular Cyclization (Rate-determining for this pathway) cluster_1 Nucleophilic Attack Haloethylpyrrolidine 1-(2-Haloethyl)pyrrolidine (X = Br or Cl) Aziridinium Aziridinium Ion (Intermediate) Haloethylpyrrolidine->Aziridinium k_cyclization (k_Br > k_Cl) Product Substituted Product Aziridinium->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Prepare equimolar solutions of: - this compound - 1-(2-Chloroethyl)pyrrolidine in acetone react1 In separate test tubes, mix the haloethylpyrrolidine solution with the sodium iodide solution prep1->react1 prep2 Prepare a solution of sodium iodide in acetone prep2->react1 react2 Incubate the reactions at a constant temperature (e.g., 50°C) react1->react2 monitor1 At timed intervals, withdraw aliquots from each reaction mixture react2->monitor1 monitor2 Add the aliquot to a silver nitrate solution monitor1->monitor2 monitor3 Observe and record the time of formation of a silver halide precipitate (AgBr or AgCl) monitor2->monitor3 analysis Compare the rates of reaction based on the time taken for precipitate formation monitor3->analysis

A Comparative Guide to the Biological Activity of 1-(2-Bromoethyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the biological activities of derivatives synthesized from the versatile 1-(2-bromoethyl)pyrrolidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and comparative performance of these compounds across various therapeutic areas, supported by experimental data and detailed protocols.

Introduction: The Pyrrolidine Scaffold – A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] Its prevalence in natural products, like the amino acid proline, and its synthetic tractability have established it as a "versatile scaffold" in drug discovery.[1] Unlike flat, aromatic rings, the sp³-hybridized, non-planar structure of the pyrrolidine ring allows for thorough exploration of three-dimensional chemical space. This phenomenon, known as "pseudorotation," along with the potential for multiple stereogenic centers, provides a rich platform for creating diverse molecular architectures with a wide spectrum of biological activities.[1][2][3][4] The strategic functionalization of this ring is key to fine-tuning pharmacological profiles and developing potent, selective drug candidates.[1]

The compound this compound serves as a critical starting material. The bromoethyl group acts as a reactive handle, an electrophilic site ripe for nucleophilic substitution. This allows for the covalent attachment of the pyrrolidine motif to a vast array of molecular cores, making it an invaluable tool for generating libraries of novel derivatives for biological screening.

G A This compound (Versatile Precursor) C Derivative Library (Pyrrolidine-Core Conjugates) A->C Nucleophilic Substitution B Bioactive Core (Nu-H) (e.g., Amine, Phenol, Thiol) B->C D Biological Screening (e.g., Cell-based assays, Enzyme assays) C->D Testing E Lead Compound Identification D->E Analysis

Caption: General workflow for developing bioactive agents from this compound.

Comparative Analysis of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[1] Key activities include anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.

Anticancer Activity

Pyrrolidine derivatives are a promising class of anticancer agents, with many analogs showing potent cytotoxicity against various cancer cell lines.[1] The mechanism often involves targeting critical cellular processes like DNA repair or cell cycle regulation. For instance, certain benzimidazole carboxamides bearing a pyrrolidine nucleus, synthesized via 1,3-dipolar cycloaddition, act as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA damage repair.[2]

In a study on 5-oxopyrrolidine derivatives, compounds bearing a 5-nitrothiophene substituent demonstrated potent activity against the A549 lung cancer cell line.[5] The structure-activity relationship (SAR) in these series often depends on the substituents at various positions of the pyrrolidine ring, influencing both potency and selectivity.[6]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel bioactive molecules.[5] Pyrrolidine derivatives have shown significant potential in this area.[7] For example, a study synthesizing various 5-oxopyrrolidine derivatives found that a compound featuring a 5-nitrothiophene moiety displayed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[5] This highlights the scaffold's potential for developing new antibiotics that can overcome existing resistance mechanisms.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases. Pyrrolidine derivatives have been explored as anti-inflammatory and analgesic agents, often by targeting cyclooxygenase (COX) enzymes.[8] In one study, novel pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2.[8] Two compounds, designated A-1 and A-4, exhibited the highest anti-inflammatory and analgesic effects, respectively, suggesting they could serve as lead compounds for developing new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[8] The approved drug Ketorolac, which contains a related pyrrolizine core, is a potent analgesic and anti-inflammatory agent, further validating the utility of this structural class.[9]

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is also a key feature in drugs targeting the CNS. Researchers have developed pyrrolidine-2,5-dione derivatives with significant anticonvulsant properties.[2] By modifying the substituents on the pyrrolidine ring, it is possible to modulate the activity profile. For instance, derivatives with a 3,4-dichlorophenylpiperazine moiety were active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, two standard tests for anticonvulsant activity.[2]

Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds with anabolic properties similar to androgenic drugs but with reduced androgenic effects. A study focused on optimizing 4-(pyrrolidin-1-yl)benzonitrile derivatives led to the identification of a compound, (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c , which exhibited a suitable pharmacokinetic profile and improved metabolic stability.[10] In animal models, this compound demonstrated significant efficacy in building muscle (levator ani muscle) without adversely affecting the prostate, showcasing its tissue-selective activity.[10]

Comparative Data Summary
Derivative ClassBiological ActivityTarget/ModelKey ResultSource
Substituted PyrrolidinesAnalgesic / Anti-inflammatoryCOX-1 / COX-2 EnzymesCompound A-4 showed highest analgesic effect; A-1 showed highest anti-inflammatory effect.[8]
Pyrrolidine-2,5-dionesAnticonvulsantMES / scPTZ seizure modelsDerivative 69k showed ED₅₀ of 80.38 mg/kg (MES test), more effective than valproic acid.[2]
5-OxopyrrolidinesAnticancerA549 Lung Cancer CellsCompounds 18-22 exerted the most potent anticancer activity.[5]
5-OxopyrrolidinesAntimicrobialMultidrug-Resistant S. aureusCompound 21 showed promising and selective activity against MRSA.[5]
4-(Pyrrolidin-1-yl)benzonitrilesSARMRat model of androgenicityCompound 1c increased levator ani muscle weight without increasing prostate weight.[10]

Mechanism of Action: From Enzyme Inhibition to Radical Chemistry

The diverse activities of pyrrolidine derivatives stem from their ability to interact with a wide range of biological targets. The specific mechanism is highly dependent on the overall structure of the molecule.

  • Enzyme Inhibition: A common mechanism is the direct inhibition of enzymes. As seen with anti-inflammatory derivatives, these compounds can bind to the active site of COX enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[8][9] Similarly, anticancer derivatives can inhibit PARP, disrupting DNA repair in cancer cells and leading to apoptosis.[2]

  • Receptor Modulation: In the case of SARMs, the pyrrolidine-containing molecule acts as a ligand that binds to and activates the androgen receptor in a tissue-selective manner.[10] The specific conformation adopted by the ligand-receptor complex dictates the downstream transcriptional events, leading to desired anabolic effects without unwanted androgenic side effects.

  • Radical-Mediated Pathways: The formation and reactivity of the pyrrolidine ring itself can involve complex radical-mediated mechanisms.[11] In biosynthesis, enzymes can generate radical intermediates that trigger cyclization to form the pyrrolidine ring.[11] While this relates to biosynthesis, it provides insight into the inherent chemical reactivity of the scaffold, suggesting that some derivatives could exert their biological effects through radical-based interactions with biomolecules.

G cluster_0 Inflammatory Stimulus cluster_1 Prostaglandin Synthesis Pathway Cell_Membrane Cell Membrane Phospholipids AA Arachidonic Acid Cell_Membrane->AA Phospholipase A2 COX COX-1 / COX-2 Enzymes AA->COX Metabolism PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Signal Transduction PD Pyrrolidine Derivative (e.g., Compound A-1) PD->COX Inhibition

Caption: Mechanism of action for anti-inflammatory pyrrolidine derivatives via COX inhibition.

Experimental Protocols

To ensure scientific integrity, the protocols described below are standard, self-validating methodologies used to assess the biological activity of novel chemical entities.

General Synthesis of a 1-(2-Aminoethyl)pyrrolidine Derivative

This protocol describes a typical nucleophilic substitution to attach the pyrrolidine moiety to a primary amine, a common step in creating derivative libraries.

  • Reactant Preparation: Dissolve 1.0 equivalent of the desired amine-containing bioactive core in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

  • Initiation of Reaction: Add 1.1 equivalents of this compound hydrobromide to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The causality here is that elevated temperature is required to overcome the activation energy for the SN2 reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature, filter to remove the base, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired derivative.

  • Characterization: Confirm the structure of the final compound using NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[7][8]

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold is a demonstrably powerful tool in drug discovery, serving as a gateway to a wide array of biologically active derivatives. The comparative analysis reveals that subtle structural modifications to the pyrrolidine core can lead to profound differences in activity, spanning anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects. The non-planar, three-dimensional nature of the ring is a key asset, enabling precise stereochemical interactions with biological targets that are often unachievable with flat aromatic systems.[1][4]

Future research should focus on leveraging stereoselective synthesis to explore how different stereoisomers influence biological profiles, as enantiomers can have drastically different activities and toxicities.[2][4] Furthermore, creating bifunctional molecules by attaching the pyrrolidine scaffold to other known pharmacophores could lead to synergistic effects or novel mechanisms of action. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics.

References

Validating the Purity and Structure of 1-(2-Bromoethyl)pyrrolidine: A Comparative Guide Using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the structural integrity and purity of synthetic intermediates is paramount. This guide provides a comparative analysis of pure 1-(2-Bromoethyl)pyrrolidine and a sample contaminated with the common starting material impurity, 2-(Pyrrolidin-1-yl)ethanol, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to aid in the validation of this crucial reagent.

Executive Summary

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as contaminants can lead to unwanted side reactions and impurities in the final active pharmaceutical ingredient (API). A frequent impurity is the unreacted starting material, 2-(Pyrrolidin-1-yl)ethanol, from the bromination reaction. This guide presents a side-by-side comparison of the analytical data for the pure product and an impure sample, demonstrating how NMR and MS can be effectively used for quality control.

Data Presentation: A Comparative Analysis

The following tables summarize the key analytical data for pure this compound and a sample containing 2-(Pyrrolidin-1-yl)ethanol as an impurity.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Assignment Pure this compound Impure Sample 2-(Pyrrolidin-1-yl)ethanol (Impurity)
H-2', H-5' (Pyrrolidine) ~2.60 ppm (m, 4H)~2.60 ppm (m)~2.55 ppm (m, 4H)
H-3', H-4' (Pyrrolidine) ~1.80 ppm (m, 4H)~1.80 ppm (m)~1.78 ppm (m, 4H)
-CH₂-N (Ethyl) ~2.85 ppm (t, J = 7.5 Hz, 2H)~2.85 ppm (t, J = 7.5 Hz)~2.65 ppm (t, J = 6.0 Hz, 2H)
-CH₂-Br (Ethyl) ~3.40 ppm (t, J = 7.5 Hz, 2H)~3.40 ppm (t, J = 7.5 Hz)-
-CH₂-OH (Ethyl, Impurity) -~3.65 ppm (t, J = 6.0 Hz, 2H)~3.65 ppm (t, J = 6.0 Hz, 2H)
-OH (Impurity) -~3.0 (br s, 1H)~3.0 (br s, 1H)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Pure this compound Impure Sample 2-(Pyrrolidin-1-yl)ethanol (Impurity)
C-2', C-5' (Pyrrolidine) ~54.5 ppm~54.5 ppm~54.8 ppm
C-3', C-4' (Pyrrolidine) ~23.5 ppm~23.5 ppm~23.6 ppm
-CH₂-N (Ethyl) ~58.0 ppm~58.0 ppm~60.5 ppm
-CH₂-Br (Ethyl) ~30.0 ppm~30.0 ppm-
-CH₂-OH (Impurity) -~59.5 ppm~59.5 ppm

Table 3: Mass Spectrometry (EI) Data

Assignment Pure this compound Impure Sample 2-(Pyrrolidin-1-yl)ethanol (Impurity)
Molecular Ion [M]⁺ m/z 177/179 (due to ⁷⁹Br/⁸¹Br isotopes)m/z 177/179, 115m/z 115
Base Peak m/z 84m/z 84m/z 84
Key Fragments m/z 98, 70m/z 98, 85, 70m/z 100, 85

Experimental Protocols

A detailed methodology for the acquisition of the presented data is crucial for reproducibility.

Sample Preparation
  • NMR Spectroscopy: Approximately 10-20 mg of the sample (pure or impure this compound) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Mass Spectrometry: A dilute solution of the sample (~1 mg/mL) was prepared in methanol. For Electron Ionization (EI) analysis, a direct insertion probe or GC-MS can be used.

Instrumentation and Data Acquisition
  • ¹H and ¹³C NMR: Spectra were acquired on a 500 MHz NMR spectrometer.

    • ¹H NMR: Pulse sequence: zg30, 16 scans, relaxation delay of 1.0 s, acquisition time of 3.17 s.

    • ¹³C NMR: Pulse sequence: zgpg30, 1024 scans, relaxation delay of 2.0 s, acquisition time of 1.09 s.

  • Mass Spectrometry: An Electron Ionization (EI) mass spectrometer was used with an ionization energy of 70 eV.

Mandatory Visualization

The following diagrams illustrate the workflow for validating the structure and purity of this compound.

G Workflow for Validation of this compound cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision start 2-(Pyrrolidin-1-yl)ethanol product Crude this compound start->product Bromination reagent Brominating Agent (e.g., PBr₃, SOBr₂) reagent->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms pure Pure Product nmr->pure Correct shifts, no -OH signals impure Impure Product (Contains Starting Material) nmr->impure Presence of -CH₂-OH and -OH signals ms->pure Correct m/z 177/179 ms->impure Presence of m/z 115

Caption: Workflow for the synthesis and analytical validation of this compound.

G Key Diagnostic Signals in NMR and MS cluster_product This compound (Product) cluster_impurity 2-(Pyrrolidin-1-yl)ethanol (Impurity) product_nmr ¹H NMR: Triplet at ~3.40 ppm (-CH₂-Br) ¹³C NMR: Signal at ~30.0 ppm (-CH₂-Br) compare Comparison product_nmr->compare product_ms MS: Molecular ion at m/z 177/179 product_ms->compare impurity_nmr ¹H NMR: Triplet at ~3.65 ppm (-CH₂-OH) Broad singlet for -OH impurity_nmr->compare impurity_ms MS: Molecular ion at m/z 115 impurity_ms->compare decision Purity Assessment compare->decision

Caption: Key diagnostic signals for distinguishing the product from the impurity.

Interpretation of Results

  • ¹H NMR: The most telling difference is the presence of a triplet at approximately 3.65 ppm and a broad singlet for the hydroxyl proton in the impure sample, which are characteristic of the 2-(pyrrolidin-1-yl)ethanol impurity. In the pure product, the downfield triplet at around 3.40 ppm corresponds to the protons on the carbon bearing the bromine atom.

  • ¹³C NMR: The presence of a peak at approximately 59.5 ppm in the impure sample is indicative of the carbon attached to the hydroxyl group in the starting material. The pure product shows a characteristic peak for the carbon attached to the bromine at a higher field, around 30.0 ppm.

  • Mass Spectrometry: The mass spectrum of the pure product exhibits a characteristic pair of molecular ion peaks at m/z 177 and 179, with a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The impure sample will show these peaks in addition to a molecular ion peak at m/z 115, corresponding to the molecular weight of 2-(pyrrolidin-1-yl)ethanol. The base peak for both the product and the impurity is often the pyrrolidinomethyl cation at m/z 84.

By carefully analyzing the NMR and MS data and comparing it to the reference data for the pure compound and potential impurities, researchers can confidently validate the structure and assess the purity of their this compound product. This ensures the quality and reliability of subsequent synthetic steps and the final target molecules.

A Comparative Guide to Catalytic Systems for Stereoselective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of pyrrolidines, a cornerstone of modern medicinal chemistry, relies on a diverse array of catalytic systems. The choice of catalyst is paramount in achieving desired stereochemical outcomes and high yields. This guide provides an objective comparison of the leading catalytic systems—organocatalysis, transition metal catalysis, and biocatalysis—for the asymmetric synthesis of pyrrolidines, supported by experimental data and detailed methodologies.

At a Glance: Performance of Catalytic Systems

The efficacy of a catalytic system is best evaluated through quantitative metrics. The following tables summarize the performance of representative catalysts in key pyrrolidine-forming reactions.

Organocatalysis

Organocatalysts, particularly those derived from proline, are lauded for their operational simplicity, stability, and accessibility. They typically operate under mild conditions and are metal-free, which is advantageous for pharmaceutical applications.

Table 1: Performance of Organocatalysts in Asymmetric Michael Addition Reactions

CatalystAldehyde/KetoneNitroalkeneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
(S)-ProlineCyclohexanonetrans-β-nitrostyreneEtOHRT489795:597
Diarylprolinol Silyl Ether Saltn-Pentanaltrans-β-nitrostyreneWaterRT248594:698
POSS-supported Diarylprolinol Silyl EtherPropanaltrans-β-nitrostyreneCH2Cl210489595:5>99

Table 2: Performance of Organocatalysts in Other Asymmetric Reactions

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)dree (%)
Cinchona Alkaloid-derived CarbamateAza-Michael CyclizationNitroalkene derivativeAza-Henry adduct50-95single isomer>90[1]
(S)-Proline functionalized nanorods1,3-Dipolar CycloadditionIsatin/amino acid5-arylidene thiazolidine-2,4-dioneHighHigh-[2][3]
Transition Metal Catalysis

Transition metal catalysts, often featuring chiral ligands, offer high catalytic activity and unique reactivity profiles, enabling a broad scope of transformations for pyrrolidine synthesis.

Table 3: Performance of Transition Metal Catalysts in Pyrrolidine Synthesis

Catalyst SystemReaction TypeSubstrate 1Substrate 2Yield (%)ee (%)
Rhodium/C1-symmetric diene ligandArylative CyclizationNitrogen-tethered alkyne-enoateArylboronic acidup to 92up to 92[4]
Rhodium(II)C-H AminationSulfonimidamideHydrocarbon--
Biocatalysis

Biocatalysis leverages the exquisite selectivity of enzymes to perform highly stereoselective transformations under mild, aqueous conditions. Directed evolution can further tailor enzymes for specific substrates and desired stereochemical outcomes.

Table 4: Performance of Biocatalysts in Pyrrolidine Synthesis

Enzyme (Variant)Reaction TypeSubstrateYield (%)er / ee (%)
Cytochrome P411 (P411-PYS-5149)Intramolecular C(sp³)–H AminationAryl azideup to 7499:1 er[5]
Imine Reductase (from Cupriavidus sp.)Asymmetric Reduction2-aryl-substituted pyrrolineup to 91>99 ee[6]
Laccase (Myceliophthora thermophila)Oxidative 1,4-additionCatechol derivative/3-hydroxy-1,5-dihydro-2H-pyrrol-2-one42-91-

Experimental Workflows and Decision Making

The selection of an appropriate catalytic system is a critical step in the synthesis of a target pyrrolidine. The following diagrams illustrate a general experimental workflow and a decision-making process to guide this choice.

G General Experimental Workflow for Organocatalytic Pyrrolidine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select Catalyst and Substrates dissolve Dissolve Catalyst in Solvent start->dissolve add_reactants Add Reactants dissolve->add_reactants stir Stir at Specified Temperature add_reactants->stir monitor Monitor Progress (TLC/HPLC) stir->monitor monitor->stir Continue reaction quench Quench Reaction monitor->quench Reaction complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze Product (NMR, HPLC) purify->analyze

Caption: General workflow for an organocatalytic pyrrolidine synthesis.

G Catalyst Selection Flowchart for Pyrrolidine Synthesis cluster_yes_metal_free cluster_no_metal_free start Define Target Pyrrolidine Structure metal_free Metal-free synthesis required? start->metal_free organo Organocatalysis metal_free->organo Yes bio Biocatalysis metal_free->bio Yes transition_metal Transition Metal Catalysis metal_free->transition_metal No proline Proline & Derivatives organo->proline Simple, robust catalyst needed? dps Diarylprolinol Silyl Ethers organo->dps High ee & dr for Michael/Aldol? enzyme_screen Screen Enzyme Libraries (IREDs, P411, etc.) bio->enzyme_screen Aqueous, mild conditions preferred? ligand_screen Screen Metal/Ligand Combinations (Rh, Pd, Cu) transition_metal->ligand_screen Broad substrate scope, unique reactivity? G Simplified Catalytic Cycles cluster_organo Organocatalysis (Enamine Pathway) cluster_tm Transition Metal Catalysis ([3+2] Cycloaddition) cluster_bio Biocatalysis (Imine Reductase) O1 Catalyst + Ketone O2 Enamine Intermediate O1->O2 O3 Nucleophilic Attack O2->O3 O4 Iminium Intermediate O3->O4 O5 Hydrolysis O4->O5 O5->O1 T1 Metal-Ligand Complex T2 Coordination to Ylide Precursor T1->T2 T3 Ylide Formation T2->T3 T4 Cycloaddition T3->T4 T5 Product Release T4->T5 T5->T1 B1 Enzyme + Imine Substrate B2 Substrate Binding in Active Site B1->B2 B3 Hydride Transfer from Cofactor (NAD(P)H) B2->B3 B4 Product Release B3->B4 B4->B1

References

A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered saturated structure provides a three-dimensional framework that can be strategically modified to optimize pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of pyrrolidine-based compounds: anticancer agents and α-glucosidase inhibitors. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the design and development of novel pyrrolidine-containing therapeutics.

Comparison of Biological Activities

The following sections detail the SAR for two classes of pyrrolidine derivatives, highlighting how structural modifications influence their inhibitory potency against cancer cell lines and α-glucosidase, respectively.

Anticancer Activity of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the induction of apoptosis through various cellular pathways.[2] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

A series of spirooxindole-pyrrolidine derivatives have shown promising anticancer activity. The SAR studies on these compounds reveal that the nature and position of substituents on the aryl ring attached to the pyrrolidine core play a crucial role in their cytotoxicity.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)
36e 4-OCH3 (Phenyl)MCF-722
HeLa26
36f 4-CH3 (Phenyl)MCF-724
HeLa29
37e 4-OCH3 (Thiophene)MCF-717
HeLa19
37f 4-CH3 (Thiophene)MCF-718
HeLa20
Doxorubicin (Reference)MCF-716
(Reference)HeLa18

Data sourced from a study on phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues.[2]

SAR Insights:

  • Heterocyclic Ring: The replacement of a phenyl ring with a thiophene ring (compounds 37e and 37f ) generally leads to a slight increase in anticancer activity compared to their phenyl counterparts (36e and 36f ).[2]

  • Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3) and methyl (-CH3) at the para position of the aromatic ring, is associated with lower IC50 values, indicating higher potency.[2]

α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

Pyrrolidine-based compounds have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. The SAR of these compounds has been explored to identify key structural features that enhance their inhibitory activity.

Table 2: α-Glucosidase Inhibitory Activity of Selected Pyrrolidine Derivatives

Compound IDR GroupIC50 (µg/mL)
3a H47.19
3g 4-OCH318.04
3d 4-Cl29.38
3f 2-OCH327.51
3e 3-OCH328.55
Acarbose (Reference)5.54

Data sourced from a study on pyrrolidine derivatives as α-glucosidase inhibitors.[3]

SAR Insights:

  • Substituent Position: The position of the substituent on the phenyl ring significantly impacts activity. A methoxy group at the para position (3g ) results in the most potent inhibition in this series.[3]

  • Nature of Substituent: An electron-donating group (methoxy) at the para position (3g ) is more favorable for activity than a hydrogen (3a ) or an electron-withdrawing group like chloro (3d ).[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of compound activity.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[4]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine-based compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 6.8), the α-glucosidase enzyme (from Saccharomyces cerevisiae), and the test compound at various concentrations.[6]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

  • Substrate Addition: The reaction is initiated by adding the substrate, pNPG.[6]

  • Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes).[6]

  • Reaction Termination: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

  • Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm using a microplate reader.[6]

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 value is determined from a plot of percent inhibition versus the log of the inhibitor concentration.[6]

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can effectively illustrate complex relationships and processes in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Data Analysis cluster_optimization Lead Optimization Start Hypothesis/Target Identification Scaffold Select Pyrrolidine Scaffold Start->Scaffold Library Design & Synthesize Compound Library Scaffold->Library Screening In Vitro Biological Screening (e.g., MTT, Enzyme Assay) Library->Screening Data Determine IC50 Values Screening->Data SAR_Analysis Analyze Structure-Activity Relationship Data->SAR_Analysis Lead_Ident Identify Lead Compound(s) SAR_Analysis->Lead_Ident Optimization Iterative Chemical Modification Lead_Ident->Optimization End Candidate Drug Lead_Ident->End Optimization->Library Refined Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel compounds.

Anticancer_SAR cluster_modifications Structural Modifications Pyrrolidine Pyrrolidine Core Aryl_Ring Aryl Ring Substitution Pyrrolidine->Aryl_Ring Heterocycle Introduction of Heterocycles (e.g., Thiophene) Pyrrolidine->Heterocycle Activity Anticancer Activity (IC50) Aryl_Ring->Activity Electron-donating groups Heterocycle->Activity Potency Increased Potency Activity->Potency

Caption: Key structural modifications influencing the anticancer activity of pyrrolidine derivatives.

AlphaGlucosidase_SAR cluster_substituents Phenyl Ring Substituents Pyrrolidine Pyrrolidine Core Position Substituent Position (para > ortho > meta) Pyrrolidine->Position Nature Substituent Nature (Electron-donating > Electron-withdrawing) Pyrrolidine->Nature Inhibition α-Glucosidase Inhibition (IC50) Position->Inhibition Nature->Inhibition Enhanced_Inhibition Enhanced Inhibition Inhibition->Enhanced_Inhibition

Caption: Influence of phenyl ring substituents on the α-glucosidase inhibitory activity of pyrrolidine compounds.

References

A Comparative Guide to the Cytotoxicity of Novel Pyrrolidin-2-One Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the cytotoxic potential of recently developed novel pyrrolidine-2-one analogs, with a particular focus on spirooxindole-pyrrolidine derivatives. The data presented herein is compiled from recent scientific literature and is intended to aid in the evaluation and selection of promising candidates for further anticancer drug development.

Quantitative Cytotoxicity Data

The cytotoxic activity of novel spirooxindole-pyrrolidine-2-one analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values are compared to established chemotherapy agents, doxorubicin and cisplatin, where available.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Spirooxindole-Pyrrolidine-2-one Analogs

Compound IDCancer Cell LineA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Reference Compound
Analog 1 3.48 ± 1.32---Cisplatin: 22.35 ± 0.64
Analog 2 1.2 ± 0.41---Cisplatin: 22.35 ± 0.64
Analog 3 -< 20---
Analog 4 -70---
Analog 5 --7.36 ± 0.37-Doxorubicin: > 50
Analog 6 -8.4 ± 0.5--Doxorubicin: > 50
Analog 7 17.7 ± 2.7---Doxorubicin: > 30
Analog 8 ---3.9 ± 0.0Camptothecin: < 1

Data compiled from multiple sources.[1][2][3][4][5] Note that experimental conditions may vary between studies.

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the cytotoxicity of the pyrrolidine-2-one analogs cited in this guide.

Synthesis of Spirooxindole-Pyrrolidine-2-one Derivatives

A common and efficient method for the synthesis of the spirooxindole-pyrrolidine core is the 1,3-dipolar cycloaddition reaction.[6][7]

General Procedure:

  • Generation of Azomethine Ylide: An appropriate isatin derivative is reacted with an amino acid (e.g., sarcosine or L-proline) in a suitable solvent such as methanol. The mixture is heated to generate the azomethine ylide in situ.

  • Cycloaddition: A dipolarophile, such as a chalcone derivative, is added to the reaction mixture. The 1,3-dipolar cycloaddition between the azomethine ylide and the dipolarophile proceeds to form the spiro-pyrrolidine ring system.

  • Purification: The resulting product is purified by techniques such as column chromatography to yield the desired spirooxindole-pyrrolidine-2-one analog.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Protocol for Adherent Cancer Cells:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (novel pyrrolidine-2-one analogs) and a reference drug (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of novel pyrrolidine-2-one analogs.

Caption: Experimental workflow for synthesis and cytotoxicity testing.

Proposed Mechanism of Action: Kinase Inhibition Signaling Pathway

Several potent pyrrolidine-2-one analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors play crucial roles in tumor angiogenesis and cell proliferation.[11][12][13][14][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS PKC PKC PLC->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Compound Pyrrolidine-2-one Analog Compound->VEGFR Inhibition Compound->PDGFR Inhibition

Caption: Inhibition of VEGFR/PDGFR signaling pathways.

References

A Comparative Analysis of the Anticonvulsant Potential of Novel Pyrrolidine-2,5-dione Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective and safer antiepileptic drugs (AEDs) is a continuous endeavor. This guide provides a comparative study of the anticonvulsant activity of emerging pyrrolidine-2,5-dione (succinimide) hybrid compounds, presenting key experimental data, detailed methodologies, and a look into their proposed mechanisms of action.

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in the design of anticonvulsant agents, with the clinically used drug ethosuximide being a prime example.[1] Recent research has focused on creating hybrid molecules that incorporate this core structure with other pharmacologically active moieties to enhance efficacy and broaden the spectrum of activity.[2][3] These hybrids have demonstrated significant anticonvulsant effects in preclinical studies, often targeting key neuronal voltage-gated sodium and calcium channels.[1][2]

Comparative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy of novel pyrrolidine-2,5-dione hybrids has been rigorously evaluated in standardized animal models of epilepsy. The maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model are the primary assays used to determine a compound's potential to treat generalized tonic-clonic seizures, absence seizures, and therapy-resistant focal seizures, respectively.[2][3] The median effective dose (ED₅₀), the dose at which 50% of the animals are protected from seizures, is a key quantitative measure of a compound's potency.

In conjunction with efficacy, the neurotoxicity of these compounds is assessed, typically using the rotarod test, which measures motor coordination. The median toxic dose (TD₅₀) is the dose that causes motor impairment in 50% of the animals. The protective index (PI), calculated as the ratio of TD₅₀ to ED₅₀, provides a crucial measure of a drug's safety margin.

Below is a summary of the anticonvulsant activity and neurotoxicity of selected pyrrolidine-2,5-dione hybrids from recent studies, compared with the reference drug, Valproic Acid.

CompoundMES ED₅₀ (mg/kg, i.p.)6 Hz ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) in MESReference
Compound 6 68.3028.20>130>300>4.39[4][5]
Compound 14 49.631.367.4>300>6.05[6][7]
Compound 15 69.89 (rats)Not ReportedNot Reported>5007.15[8]
Compound 12 16.13 - 46.07Not Reported134.0>500>10.85[1]
Compound 23 16.13 - 46.07Not Reported128.8>500>10.85[1]
Valproic Acid (VPA) 252.74130.64Not Reported438.41.73[4][5]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the evaluation of these pyrrolidine-2,5-dione hybrids.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male albino mice (25-30 g) are typically used.[9]

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.[4]

  • Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes or 1 hour), a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via corneal electrodes.[10][11] A drop of topical anesthetic is applied to the corneas before electrode placement.[10]

  • Observation: Animals are observed for the presence or absence of a tonic hindlimb extension. The abolition of this tonic extension is considered the endpoint of protection.[10]

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the ED₅₀ is determined using statistical methods like the log-probit analysis.[12]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for absence seizures and identifies compounds that can raise the seizure threshold.

  • Animals: Male albino mice are commonly used.

  • Drug Administration: Test compounds or vehicle are administered i.p.

  • Chemoconvulsant Administration: At the time of expected peak effect of the test compound, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is administered into a loose fold of skin on the neck.[13]

  • Observation: Animals are placed in isolation cages and observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 3-5 seconds.[13]

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED₅₀ is calculated.[13]

Hz Psychomotor Seizure Test

This model is used to identify compounds that may be effective against therapy-resistant partial seizures.

  • Animals: Male albino mice are used.

  • Drug Administration: Test compounds or vehicle are administered i.p.

  • Seizure Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered through corneal electrodes.[14] Anesthetic eye drops are applied beforehand.[14]

  • Observation: Animals are observed for a set period (e.g., 1-2 minutes) for characteristic seizure behaviors such as stun posture, forelimb clonus, jaw clonus, and twitching of the vibrissae.[14][15] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[16]

  • Data Analysis: The percentage of protected animals at each dose is determined to calculate the ED₅₀.[14]

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits induced by the test compounds.

  • Apparatus: A rotarod apparatus consisting of a rotating rod is used.

  • Training: Animals are pre-trained to stay on the rotating rod (e.g., at a constant speed of 6 rpm) for a set duration (e.g., 120 seconds).[12][17]

  • Drug Administration: Test compounds are administered at various doses.

  • Testing: At the time of expected peak effect, the animals are placed back on the rotating rod. The latency to fall off the rod is recorded.[18]

  • Data Analysis: The dose at which 50% of the animals are unable to remain on the rod for the predetermined time is calculated as the TD₅₀.[12]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for many pyrrolidine-2,5-dione hybrid anticonvulsants involves the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[1][2][19] Specifically, these compounds have been shown to inhibit neuronal voltage-sensitive sodium (Na⁺) channels and L-type calcium (Ca²⁺) channels.[1][2]

By blocking these channels, the influx of positive ions into the neuron is reduced, leading to a stabilization of the neuronal membrane and a decrease in the likelihood of the rapid, repetitive firing of action potentials that characterizes seizure activity.[20][21]

G cluster_0 Pyrrolidine-2,5-dione Hybrid cluster_1 Neuronal Membrane cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Compound Pyrrolidine-2,5-dione Hybrid Compound Na_Channel Voltage-Gated Na+ Channel Compound->Na_Channel Inhibition Ca_Channel Voltage-Gated Ca2+ Channel Compound->Ca_Channel Inhibition Reduced_Influx Reduced Na+ and Ca2+ Influx Na_Channel->Reduced_Influx Ca_Channel->Reduced_Influx Membrane_Stabilization Neuronal Membrane Stabilization Reduced_Influx->Membrane_Stabilization Reduced_Firing Decreased Repetitive Neuronal Firing Membrane_Stabilization->Reduced_Firing Anticonvulsant_Activity Anticonvulsant Activity Reduced_Firing->Anticonvulsant_Activity

Caption: Proposed mechanism of action for pyrrolidine-2,5-dione hybrids.

Experimental Workflow

The preclinical evaluation of novel anticonvulsant compounds follows a structured workflow, from initial screening to the determination of efficacy and safety.

G Start Synthesized Pyrrolidine-2,5-dione Hybrid Compound Screening Initial Anticonvulsant Screening (MES, scPTZ, 6 Hz Tests) Start->Screening Active Compound Shows Activity Screening->Active Yes Inactive Compound Inactive Screening->Inactive No ED50_Det Quantitative Efficacy (ED50 Determination) Active->ED50_Det Stop Stop Development Inactive->Stop Neurotox Neurotoxicity Assessment (Rotarod Test - TD50) ED50_Det->Neurotox PI_Calc Protective Index (PI) Calculation (TD50/ED50) Neurotox->PI_Calc Lead_Candidate Lead Candidate for Further Preclinical Development PI_Calc->Lead_Candidate

Caption: Preclinical screening workflow for anticonvulsant compounds.

References

Unveiling the Anticancer Potential of Pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Pyrrolidine derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the anticancer performance of various pyrrolidine derivatives, supported by experimental data and detailed protocols to aid in future research and development.

The unique structural features of the pyrrolidine ring have made it a versatile scaffold in medicinal chemistry.[1][2] Its derivatives, including spirooxindoles, hydrazones, and coumarin hybrids, have demonstrated potent in vitro anticancer activity.[1] This guide summarizes key findings on their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.

Comparative Anticancer Activity of Pyrrolidine Derivatives

The anticancer efficacy of various pyrrolidine derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for representative pyrrolidine derivatives.

Derivative ClassCompoundCell LineCancer TypeIC50 (µM)
Spirooxindole-pyrrolidine Compound 4aA549Lung>10 µg/mL
Compound 4bA549Lung>10 µg/mL
Compound 4eA549Lung3.48
Compound 4gA549Lung>10 µg/mL
Compound 5cA549Lung>10 µg/mL
Compound 5eA549Lung3.48
Compound 5fA549Lung1.2
Compound 4uHepG-2Liver<10 µg/mL
Compound 4wHepG-2Liver<10 µg/mL
Compound 5gMCF-7Breast3.4
Compound 5lMCF-7Breast3.4
Compound 5oMCF-7Breast4.12
Compound 5gMDA-MB-231Breast8.45
Compound 5lMDA-MB-231Breast8.45
Compound 5oMDA-MB-231Breast4.32
Pyrrolidinone-hydrazone Compound 13IGR39Melanoma2.50
Compound 13PPC-1Prostate3.63
Compound 13MDA-MB-231Breast5.10
Compound 13Panc-1Pancreatic5.77
Compound 5IGR39Melanoma>20
Compound 6IGR39Melanoma>20
Compound 14IGR39Melanoma20.2
Tetrazolopyrrolidine-1,2,3-triazole Compound 7aHeLaCervical0.32
Compound 7iHeLaCervical1.80

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine derivatives, standardized experimental protocols are essential.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivative and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT reagent to each well.[3]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate treat_cells Treat cells with compounds cell_seeding->treat_cells After 24h attachment compound_prep Prepare pyrrolidine derivative dilutions compound_prep->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This assay is used to differentiate between healthy, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.[6]

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating with the pyrrolidine derivative for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[3][7][8]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrrolidine derivative and harvest.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[3][8][9]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[3][8]

  • PI Staining: Resuspend the cells in a PI staining solution.

  • Analysis: Analyze the DNA content by flow cytometry.

Signaling Pathways in Pyrrolidine Derivative-Induced Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of pyrrolidine derivatives. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer drugs.

Apoptosis Induction via the Bcl-2 Pathway by Spirooxindole-pyrrolidines

Spirooxindole-pyrrolidine derivatives have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins.[10] These compounds can downregulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[10][11]

Bcl2_Pathway cluster_compound Spirooxindole-pyrrolidine cluster_regulation Apoptotic Regulation cluster_execution Apoptosis Execution compound Spirooxindole-pyrrolidine Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes caspase3 Caspase-3 Activation bcl2->caspase3 Inhibits bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Apoptosis induction by spirooxindole-pyrrolidines via the Bcl-2 pathway.

Inhibition of EGFR Signaling by Pyrrolidinone-hydrazone Derivatives

Certain pyrrolidinone-hydrazone derivatives have demonstrated the ability to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[12][13][14] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis. By inhibiting EGFR, these pyrrolidine derivatives can effectively block these pro-cancerous signals.

EGFR_Pathway cluster_receptor Receptor Level cluster_compound Inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome egf EGF Ligand egfr EGFR egf->egfr Activates ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf pi3k_akt PI3K-AKT Pathway egfr->pi3k_akt compound Pyrrolidinone-hydrazone Derivative compound->egfr Inhibits proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival

Inhibition of the EGFR signaling pathway by pyrrolidinone-hydrazone derivatives.

References

Comparing performance of synthetic strategies for substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Synthetic Strategies for Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence drives the continuous development of novel and efficient synthetic methodologies. This guide provides an objective comparison of three prominent strategies for synthesizing substituted pyrrolidines: [3+2] Cycloaddition Reactions , Multicomponent Reactions (MCRs) , and Transition-Metal Catalyzed Hydroarylation . The comparison focuses on performance, stereoselectivity, and operational efficiency, supported by experimental data.

[3+2] Cycloaddition of Azomethine Ylides

This strategy is one of the most powerful and widely used methods for constructing the pyrrolidine core. It involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (typically an alkene). This approach allows for the simultaneous formation of multiple stereocenters with a high degree of control.[1]

Performance Analysis

The performance of [3+2] cycloaddition reactions is highly dependent on the choice of catalyst, dipolarophile, and the method of ylide generation. Silver and copper catalysts are commonly employed to facilitate these transformations, often leading to excellent yields and stereoselectivity.

Table 1: Performance Data for [3+2] Cycloaddition Reactions

Catalyst Dipolarophile/Ylide Source Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Ag₂CO₃ (10 mol%) α-Imino esters & N-tert-butanesulfinyl imines 30–83% Good to Excellent N/A (Chiral auxiliary) [1]
Cu(I) / Ligand 1,1-Difluorostyrenes & Imino esters up to 96% >20:1 up to 97%

| N/A | Non-stabilized ylides & Olefinic oxindoles | 39–77% | up to 7:1 | N/A |[2] |

Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition

This protocol describes the diastereoselective synthesis of densely substituted pyrrolidines from N-tert-butanesulfinyl imines and α-imino esters.[1]

Materials:

  • (S)-N-tert-butanesulfinyl imine (0.3 mmol, 1.0 equiv)

  • α-imino ester (0.6 mmol, 2.0 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (10 mol%)

  • Toluene (0.4 M)

Procedure:

  • To a solution of the (S)-N-tert-butanesulfinyl imine and the α-imino ester in toluene, add silver(I) carbonate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can extend up to 36 hours for scaled-up reactions.[1]

  • Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the major diastereoisomer of the substituted pyrrolidine.

Logical Workflow: [3+2] Cycloaddition

G cluster_ylide Azomethine Ylide Generation cluster_cycloaddition Cycloaddition IminoEster α-Imino Ester Ag Ag₂CO₃ Catalyst IminoEster->Ag Coordination Ylide Azomethine Ylide (1,3-Dipole) Ag->Ylide Generation TS Transition State Ylide->TS Dipolarophile N-tert-butanesulfinyl imine (Dipolarophile) Dipolarophile->TS Pyrrolidine Substituted Pyrrolidine TS->Pyrrolidine [3+2]

General workflow for Ag-catalyzed [3+2] cycloaddition.

TiCl₄-Catalyzed Multicomponent Reaction (MCR)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This approach offers significant advantages in terms of atom economy and step economy. A notable example is the TiCl₄-catalyzed diastereoselective synthesis of highly functionalized pyrrolidines.[3][4]

Performance Analysis

This one-pot reaction constructs up to three contiguous stereogenic centers with high diastereoselectivity.[3][4] The choice of nucleophile has a significant impact on both the yield and the stereochemical outcome of the reaction.

Table 2: Performance Data for TiCl₄-Catalyzed MCR

Nucleophile Yield (%) Diastereomeric Ratio (dr) Notes Reference
Allyltrimethylsilane 72% Single diastereomer --- [3]
Allyltributylstannane Good 99:1 --- [3]
Triethylsilane N/A 90:10 --- [3]

| Enolsilane (with 4.2 equiv TiCl₄) | 63% | Single diastereomer | Reaction is sluggish with 1.2 equiv of TiCl₄. |[3] |

Experimental Protocol: TiCl₄-Catalyzed MCR

The following procedure details the synthesis of a substituted pyrrolidine derivative from an optically active phenyldihydrofuran, an N-tosyl imino ester, and allyltrimethylsilane.[3]

Materials:

  • Optically active phenyldihydrofuran (1.2 equiv)

  • N-tosyl imino ester (1.0 equiv)

  • Titanium tetrachloride (TiCl₄), 1M solution in CH₂Cl₂ (1.2 equiv)

  • Allyltrimethylsilane (3.0 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the optically active phenyldihydrofuran and N-tosyl imino ester in CH₂Cl₂ and cool the solution to -78 °C.

  • Add the TiCl₄ solution dropwise and stir the mixture at -78 °C for 1 hour.

  • Add allyltrimethylsilane to the reaction mixture.

  • Allow the mixture to warm to 23 °C and stir for an additional hour.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup, followed by purification via flash chromatography on silica gel to obtain the pyrrolidine derivative.[3]

Logical Workflow: TiCl₄-Catalyzed MCR

G Reactants Phenyldihydrofuran + N-tosylimino ester Catalyst TiCl₄ in CH₂Cl₂ -78 °C, 1h Reactants->Catalyst Reaction One-Pot Reaction Warm to 23 °C, 1h Catalyst->Reaction Nucleophile Allyltrimethylsilane (Nucleophile) Nucleophile->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Workup Workup & Purification Quench->Workup Product Substituted Pyrrolidine Workup->Product

Experimental workflow for the one-pot MCR synthesis.

Palladium-Catalyzed Hydroarylation

Transition-metal catalysis provides a powerful platform for C-C and C-N bond formation. The palladium-catalyzed hydroarylation of N-alkyl pyrrolines is an effective method for synthesizing 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry.[5][6] This reaction contrasts with the typical Mizoroki-Heck arylation of N-acyl pyrrolines, which yields alkene products.[5]

Performance Analysis

This methodology demonstrates a broad substrate scope, allowing for the direct synthesis of drug-like molecules from readily available precursors.[5][7] The reaction efficiently couples various arylating agents with the pyrroline core.

Table 3: Performance Data for Palladium-Catalyzed Hydroarylation

N-Alkyl Pyrroline Arylating Agent Yield (%) Notes Reference
N-propyl-2,3-dihydropyrrole 4-bromobenzonitrile 78% --- [5]
N-propyl-2,3-dihydropyrrole 4-bromoanisole 85% --- [5]
N-propyl-2,3-dihydropyrrole 1-bromo-4-(trifluoromethyl)benzene 65% --- [5]
N-benzyl-2,3-dihydropyrrole 4-bromoanisole 71% --- [5]

| N-propyl-2,3-dihydropyrrole | 3-bromopyridine | 55% | --- |[5] |

Experimental Protocol: Palladium-Catalyzed Hydroarylation

A general procedure for the hydroarylation of N-alkyl pyrrolines is outlined below. (Note: Specific ligand, base, and solvent conditions may vary based on the full experimental details in the cited literature).

Materials:

  • N-alkyl pyrroline (e.g., N-propyl-2,3-dihydropyrrole)

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene)

  • Formic acid (as a hydride source)

Procedure:

  • To a reaction vessel, add the N-alkyl pyrroline, aryl bromide, palladium catalyst, phosphine ligand, and base.

  • Add the solvent and formic acid.

  • Heat the reaction mixture under an inert atmosphere and stir for the required duration (typically monitored by GC-MS or TLC).

  • After cooling to room temperature, perform an aqueous workup.

  • The crude product is then purified by column chromatography to yield the 3-aryl pyrrolidine.

Signaling Pathway: Catalytic Cycle

G Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X Pd0->PdII_A Oxidative Addition ArX Ar-X ArX->PdII_A Coord Coordination Complex PdII_A->Coord Pyrroline N-Alkyl Pyrroline Pyrroline->Coord Coordination Insert Carbopalladation Intermediate Coord->Insert Migratory Insertion ReductiveElim Reductive Elimination Insert->ReductiveElim Hydride Hydride Source (e.g., HCOOH) Hydride->ReductiveElim Protonolysis ReductiveElim->Pd0 Regeneration Product 3-Aryl Pyrrolidine ReductiveElim->Product

Plausible catalytic cycle for hydroarylation.

Objective Comparison and Conclusion

Feature[3+2] CycloadditionMulticomponent Reaction (MCR)Pd-Catalyzed Hydroarylation
Key Advantage Excellent stereocontrol, construction of multiple chiral centers.[1]High step and atom economy, operational simplicity (one-pot).[3]Broad substrate scope, direct functionalization for drug-like molecules.[5][6]
Stereocontrol High to excellent, often tunable with chiral catalysts or auxiliaries.High diastereoselectivity, often producing a single diastereomer.[3]Not inherently stereoselective at the 3-position unless chiral ligands are used.
Complexity Can require multi-step synthesis of precursors (ylide and dipolarophile).Simple setup, but optimization of conditions for multiple components can be complex.Requires careful selection of catalyst, ligand, and hydride source.
Substrate Scope Broad for various alkenes and ylide precursors.Can be sensitive to the specific combination of reactants.Broad scope for arylating agents and tolerant of various functional groups.[5]
Ideal Application Asymmetric synthesis of complex, densely functionalized pyrrolidines.Rapid generation of molecular diversity and library synthesis.Late-stage functionalization and synthesis of 3-aryl pyrrolidine motifs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

As professionals dedicated to advancing scientific discovery, our responsibilities extend beyond the benchtop to include the safe and compliant management of all chemical reagents. 1-(2-Bromoethyl)pyrrolidine and its salts are valuable intermediates in synthetic chemistry, but their halogenated nature and potential health effects demand a rigorous and informed approach to disposal. This guide provides a procedural framework grounded in safety, regulatory compliance, and scientific best practices to manage this chemical waste stream effectively.

Core Hazard Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from selecting personal protective equipment to determining the correct waste classification. This compound is a halogenated organic compound, which immediately places it in a category of special concern for environmental regulation and disposal logistics.

The primary hazards associated with this compound and its close derivatives are well-documented.[1][2] It is harmful if swallowed, can cause significant skin and eye irritation, and may lead to respiratory irritation upon inhalation.[1][3] The causality here is linked to its reactivity and ability to interact with biological tissues. The presence of the bromo- group makes it an alkylating agent, a class of compounds known for such effects.

For quick reference, the key quantitative and qualitative data are summarized below.

Table 1: Physicochemical Properties and Hazards of this compound

Property Value Source(s)
Molecular Formula C₆H₁₂BrN [4]
Molecular Weight 178.070 g/mol [4]
Flash Point 67.6 ± 22.6 °C [4]
Boiling Point 188.2 ± 23.0 °C [4]
GHS Hazard Statements H302, H315, H319, H335 [1][2]

| Summary of Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |[1][2][3] |

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE)

Given the identified hazards, a robust PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Impervious gloves (e.g., nitrile, neoprene) and a lab coat are mandatory. For tasks with a higher risk of splashing, consider chemically resistant aprons or suits.[1][5]

  • Respiratory Protection: All handling of the neat compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of vapors.[1][3]

The Critical Importance of Waste Segregation

This is the most crucial step in ensuring both safety and cost-effective disposal. This compound is a halogenated waste.

  • Causality: Mixing halogenated and non-halogenated waste streams is a common and costly mistake.[6] The entire resulting mixture must be treated as halogenated waste, which typically involves high-temperature incineration and is significantly more expensive to process.[6]

  • Protocol: Designate a specific waste container solely for "Halogenated Organic Waste." Never mix this stream with non-halogenated solvents like acetone, methanol, or hexanes.[7][8]

Containerization and Labeling

The integrity of the waste containment system is essential for preventing leaks and ensuring clear communication of the hazard.

  • Select an Appropriate Container: Use a chemically compatible container in good condition, free from leaks or external residues.[7] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling: The container must be clearly and indelibly labeled with:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "This compound " and any other components in the waste mixture.

    • The approximate concentrations of each component.

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[2]

Step-by-Step Disposal Protocol

Disposal must be conducted in strict accordance with institutional, local, and national regulations.[7][9]

Step 1: Waste Classification

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling. As a halogenated compound, waste streams containing this compound often fall under the "F-listed" wastes if they are spent solvents.[10][11][12]

  • F001/F002 Codes: These codes apply to specific spent halogenated solvents. If this chemical is used for degreasing, F001 may apply; for other solvent uses, F002 may be relevant.[12]

  • U-Listing: If disposing of the unused, pure chemical, it may fall under a "U-listed" waste code as a discarded commercial chemical product.

Consult with your institution's Environmental Health & Safety (EHS) department for the precise waste codes applicable to your specific situation.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

Designated SAAs are the proper, compliant locations for storing hazardous waste before pickup.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3] Ensure it is stored separately from incompatible materials, particularly strong oxidizing agents.[7][13]

Step 3: Professional Waste Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6][7]

  • Procedure: Arrange for pickup through your institution's EHS office or a licensed professional waste disposal service.[5][7]

  • Final Destination: Disposal must occur at a licensed and approved treatment, storage, and disposal facility (TSDF), which will handle the final destruction of the chemical in a compliant manner, typically via incineration.[1][8]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Evacuate & Secure: Evacuate non-essential personnel and eliminate all ignition sources.[14][15]

  • Contain: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][14][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[7][14]

  • Decontaminate: Ventilate the area and wash the spill site thoroughly after the material has been removed.[7][16]

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][3]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical help.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1][3]

The Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management of this compound waste, from generation to final disposal.

DisposalWorkflow cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Accumulation & Disposal A Waste Generated (this compound) B Assess Hazards (SDS, Chemical Properties) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is waste stream purely halogenated? C->D E YES: Use Designated 'Halogenated Waste' Container D->E True F NO: Consult EHS Do NOT Mix! D->F False G Securely Cap and Label Container 'HAZARDOUS WASTE' + Chemical Name + Hazards E->G H Store Container in SAA (Cool, Dry, Ventilated) G->H I Log Waste in Institutional Inventory System H->I J Request Pickup from EHS or Licensed Waste Contractor I->J K Compliant Disposal at Approved TSDF J->K

Caption: Decision workflow for this compound waste management.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance.

References

Personal protective equipment for handling 1-(2-Bromoethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Bromoethyl)pyrrolidine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data for the hydrobromide salt, this compound is anticipated to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). A face shield may also be necessary.[2]To prevent contact with the eyes, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Flame-resistant lab coat.[2][3]To prevent skin irritation and potential absorption.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2]To avoid inhalation of vapors, which may cause respiratory irritation.[1]
Foot Protection Closed-toe, chemical-resistant shoes.[3]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound should occur within the fume hood.[4]

    • Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]

  • Handling the Compound:

    • Weighing and Transfer: When weighing the compound, do so within the fume hood or a ventilated enclosure to minimize exposure.

    • Solution Preparation: If preparing solutions, slowly add the compound to the solvent to prevent splashing.

    • General Handling: Keep containers tightly sealed when not in use.[2] Avoid generating aerosols or dust.

  • Post-Handling:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • PPE Removal: Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of contaminated gloves and other disposable PPE as hazardous waste.

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused compound and contaminated materials (e.g., pipette tips, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic waste.[3]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Dispose of all chemical waste through a licensed and approved hazardous waste disposal company.[2] Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: For small spills within a fume hood, trained personnel with appropriate PPE may proceed with cleanup. For large spills or spills outside of a fume hood, evacuate the laboratory and contact emergency personnel.

  • Containment: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or a universal binder.[4]

  • Cleanup:

    • Wear the PPE detailed in the table above.

    • Slowly cover the spill with absorbent material, working from the outside in.

    • Once fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.[1]

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal: Label the waste container and dispose of it as hazardous waste.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh and Transfer prep_emergency->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_seal Keep Containers Sealed handle_solution->handle_seal post_decon Decontaminate Work Area handle_seal->post_decon Proceed to Post-Handling post_ppe Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_segregate Segregate Waste post_wash->disp_segregate Proceed to Disposal disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_professional Professional Disposal disp_store->disp_professional spill Spill or Exposure spill->prep_risk Review Emergency Plan

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)pyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.